molecular formula C15H11BrO3 B1292290 4-Acetoxy-2'-bromobenzophenone CAS No. 890099-44-2

4-Acetoxy-2'-bromobenzophenone

Cat. No.: B1292290
CAS No.: 890099-44-2
M. Wt: 319.15 g/mol
InChI Key: JJPADGRBOLMGKG-UHFFFAOYSA-N
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Description

4-Acetoxy-2'-bromobenzophenone ( 890099-44-2) is a high-purity benzophenone derivative offered with a minimum purity of 90.0% . This compound serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research, particularly in the synthesis of more complex molecular structures. Its molecular formula is C 15 H 11 BrO 3 and it has a molecular weight of 319.15 g/mol . The structure of this compound features two distinct functional groups: a benzophenone core with a bromo substituent at the 2' position and an acetoxy group. The presence of both bromine and acetoxy moieties makes it a suitable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for functional group interconversions. Researchers utilize this compound in the development of novel compounds with potential applications in material science and as pharmaceutical intermediates . Handling of this material requires proper safety precautions. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPADGRBOLMGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641697
Record name 4-(2-Bromobenzoyl)phenyl acetate
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Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-44-2
Record name Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromobenzoyl)phenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 4-Acetoxy-2'-bromobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemistry involved.

Strategic Approach to Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution offers a direct and high-yielding route to the target diaryl ketone. The primary advantage of this method is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, a common side reaction in Friedel-Crafts alkylations.[1][2]

Our strategy involves the reaction of bromobenzene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The acetoxy group is an ortho-, para-director and an activating group, which facilitates the electrophilic attack on the bromobenzene ring.

An alternative, though more circuitous, route would involve the Friedel-Crafts acylation of bromobenzene with 4-hydroxybenzoyl chloride to form 4-hydroxy-2'-bromobenzophenone, followed by a subsequent acetylation step. However, the direct acylation with 4-acetoxybenzoyl chloride is generally more atom-economical and efficient.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the rationale behind each step contributes to the overall success and purity of the synthesis.

Preparation of the Acylating Agent: 4-Acetoxybenzoyl Chloride

Rationale: The acylating agent, 4-acetoxybenzoyl chloride, is prepared from 4-acetoxybenzoic acid. The use of a fresh and pure acyl chloride is paramount for a high-yielding and clean reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the acyl chloride.

Step-by-Step Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-acetoxybenzoic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Slowly heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-acetoxybenzoyl chloride is typically used directly in the next step without further purification.

The Core Reaction: Friedel-Crafts Acylation

Rationale: The Friedel-Crafts acylation is the cornerstone of this synthesis. Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[3] Bromobenzene serves as the nucleophilic aromatic substrate. The reaction is conducted in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the exothermic reaction and minimize side-product formation.

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 4-acetoxybenzoyl chloride (1 equivalent) in dry dichloromethane dropwise to the cooled suspension over 30 minutes.

  • To this mixture, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates any remaining Lewis basic species.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity

Rationale: The crude product will likely contain unreacted starting materials and minor side products. Recrystallization is an effective method for purifying solid organic compounds. A suitable solvent system will dissolve the desired product at an elevated temperature while leaving impurities either undissolved or in solution upon cooling.

Step-by-Step Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Comprehensive Characterization: A Multi-faceted Approach

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-bromobenzophenone.[4]

Technique Expected Observations
¹H NMR Aromatic Protons: Complex multiplets in the range of 7.2-7.8 ppm. The protons ortho to the bromine atom are expected to be shifted downfield. The protons on the acetoxy-substituted ring will show a characteristic AA'BB' splitting pattern. Acetyl Protons: A sharp singlet around 2.3 ppm corresponding to the three protons of the methyl group in the acetoxy moiety.
¹³C NMR Carbonyl Carbon: A signal in the downfield region, typically around 195 ppm. Aromatic Carbons: Multiple signals in the range of 120-140 ppm. The carbon attached to the bromine atom will be influenced by the heavy atom effect.[5] Acetoxy Group: A signal for the carbonyl carbon around 169 ppm and a signal for the methyl carbon around 21 ppm.
IR Spectroscopy C=O Stretch (Ketone): A strong absorption band around 1660 cm⁻¹. C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹. C-O Stretch (Ester): A strong absorption band in the 1200-1100 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.[6] Fragmentation: Key fragmentation patterns would include the loss of the acetoxy group (CH₃COO•), the bromo group (Br•), and the formation of acylium ions.
Analytical Data
Technique Expected Value
Melting Point A sharp melting point range, indicative of high purity.
HPLC A single major peak with a purity of >98%.

Visualizing the Process: Workflow and Logic

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Analysis 4-Acetoxybenzoic_Acid 4-Acetoxybenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 4-Acetoxybenzoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation Bromobenzene Bromobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts_Acylation Aluminum_Chloride Anhydrous AlCl₃ Aluminum_Chloride->Friedel_Crafts_Acylation Acyl_Chloride_Formation->Friedel_Crafts_Acylation Quenching_Workup Quenching & Workup Friedel_Crafts_Acylation->Quenching_Workup Purification Purification (Recrystallization) Quenching_Workup->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, IR, MS, MP, HPLC) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Characterization Logic Diagram

Characterization_Logic cluster_spectroscopy Spectroscopic Confirmation cluster_analytical Purity & Physical Properties Synthesized_Product Synthesized Product NMR NMR (¹H & ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Formula HPLC HPLC Synthesized_Product->HPLC Purity Assessment MP Melting Point Synthesized_Product->MP Purity & Identity Check Final_Confirmation Confirmed Structure & Purity of This compound NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation MP->Final_Confirmation

Caption: Logic flow for the characterization of the final product.

References

  • Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-Acetoxy-2'-bromobenzophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, spectroscopic profile, synthetic utility, and safety protocols associated with this compound. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective application and handling of this compound in a laboratory setting.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic ketone. The strategic placement of the acetoxy, bromo, and carbonyl groups makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.

Structural and Molecular Data

The fundamental identity of a chemical compound is established by its structure and associated molecular data. The diagram below illustrates the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical data for this compound is provided in the table below. This information is critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

PropertyValueSource(s)
CAS Number 890099-44-2[1][2][3]
Molecular Formula C15H11BrO3[1][2]
Molecular Weight 319.15 g/mol [1][2]
IUPAC Name 4-(2-Bromobenzoyl)phenyl acetate[3]
Boiling Point 420.9°C at 760 mmHg[3]
Density 1.441 g/cm³[3]
Flash Point 208.4°C[3]
LogP 3.60540[3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections interpret the expected spectral data for this compound. Note: As direct experimental spectra for this specific isomer are not widely published, the following interpretations are based on established principles of spectroscopy and data from analogous structures like 4-bromobenzophenone and acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the brominated ring will exhibit complex splitting patterns due to their proximity to the bromine atom and the carbonyl group. The protons on the acetoxy-substituted ring will also show characteristic splitting, likely as two distinct doublets in the aromatic region. The methyl protons of the acetate group will appear as a sharp singlet, typically around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to have the most downfield chemical shift (typically >190 ppm).[4] The carbon attached to the bromine atom (ipso-carbon) will also be significantly shifted. The remaining aromatic carbons will appear in the 120-140 ppm range, with their exact shifts influenced by the electronic effects of the substituents.[5] The methyl carbon of the acetoxy group will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Carbonyl (C=O) Stretch: A strong absorption peak is expected in the region of 1660-1680 cm⁻¹ for the ketone and around 1760-1770 cm⁻¹ for the ester carbonyl. The conjugation with the aromatic rings influences these frequencies.[4]

  • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.[4]

  • Aromatic C=C Stretch: Multiple peaks will appear in the 1450-1600 cm⁻¹ region.[4]

  • C-O Stretch: The ester C-O stretches will be visible in the 1000-1300 cm⁻¹ range.

  • C-Br Stretch: A peak in the lower frequency region (~680 cm⁻¹) may indicate the C-Br bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. For C15H11BrO3, these peaks would be at m/z 318 and 320.

  • Fragmentation: Common fragmentation pathways would include the loss of the acetoxy group, the bromine atom, and cleavage around the carbonyl group, leading to characteristic fragment ions.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive sites. Understanding the reactivity of each functional group is key to its application as a synthetic intermediate.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Potential Transformations Compound Core Structure Bromo Aryl Bromide (Site A) Compound->Bromo A Ester Acetoxy Ester (Site B) Compound->Ester B Ketone Carbonyl Group (Site C) Compound->Ketone C Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromo->Coupling Forms new C-C bonds Hydrolysis Ester Hydrolysis Ester->Hydrolysis Yields Phenol Reduction Carbonyl Reduction Ketone->Reduction Yields Alcohol

Caption: Key reactive sites and potential synthetic transformations.

  • Aryl Bromide (Site A): The 2'-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex bi-aryl structures or the introduction of other functional groups.

  • Acetoxy Ester (Site B): The acetoxy group can be readily hydrolyzed under basic or acidic conditions to reveal a hydroxyl group. This phenolic hydroxyl can then be used for further functionalization, such as in Williamson ether synthesis or as a directing group in electrophilic aromatic substitution.

  • Carbonyl Group (Site C): The ketone functionality can undergo a variety of reactions. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as an electrophilic site for nucleophilic attack by organometallic reagents.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted benzophenones is the Friedel-Crafts acylation .

Synthetic Workflow

G Start Starting Materials: - 4-Acetoxyphenylacetyl chloride - Bromobenzene Reaction Friedel-Crafts Acylation Catalyst: AlCl₃ Solvent: Anhydrous DCM Start->Reaction Quench Reaction Quench (Ice-cold HCl) Reaction->Quench Extraction Workup (DCM/H₂O Extraction) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final Final Product (this compound) Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: This protocol utilizes a standard Friedel-Crafts acylation. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) is highly water-sensitive. The reaction is quenched with acid to decompose the aluminum chloride complex.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add bromobenzene (1.1 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution. Causality: AlCl₃ is the Lewis acid catalyst that activates the acyl chloride for electrophilic attack on the bromobenzene ring.

  • Acyl Chloride Addition: Dissolve 4-acetoxyphenylacetyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step safely decomposes the aluminum catalyst and protonates any remaining intermediates.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from the hazards of its structural analogs, such as bromoacetophenones and other benzophenones.[7][8]

  • Hazard Identification:

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[8]

    • Harmful if swallowed.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[9]

    • Skin and Body Protection: Wear a lab coat and ensure full coverage to prevent skin exposure.

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Store in a tightly closed container in a dry, well-ventilated place.[8]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with a rich reactivity profile. Its structure allows for selective transformations at the aryl bromide, ester, and ketone functionalities, making it a versatile tool for synthetic chemists. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • Loba Chemie. 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. [Link]

  • PubChem, National Institutes of Health. 4-Bromobenzophenone. [Link]

  • Rieke Metals. 4-Acetoxy-3'-bromobenzophenone. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromobenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(2-bromobenzoyl)phenyl acetate, a key intermediate in various synthetic pathways. While empirical data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy to predict and interpret its spectral features. It is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis and robust, field-proven protocols for acquiring and validating the structure of this and similar molecules. By detailing the causality behind experimental choices and outlining self-validating methodologies, this guide serves as an essential resource for ensuring analytical rigor in chemical synthesis and characterization.

Introduction

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. 4-(2-bromobenzoyl)phenyl acetate is a benzophenone derivative incorporating a phenyl acetate moiety. Such compounds are of interest as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents.

This guide presents a detailed predictive analysis of the key spectroscopic data points for 4-(2-bromobenzoyl)phenyl acetate, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides standardized, best-practice protocols for the acquisition of this data, ensuring reproducibility and reliability.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will arise from its constituent atoms and functional groups.

Caption: Molecular structure of 4-(2-bromobenzoyl)phenyl acetate.

Key structural features to note are:

  • Two Aromatic Rings: A 1,4-disubstituted (para) phenyl ring and a 1,2-disubstituted (ortho) phenyl ring. This will lead to complex signals in the aromatic region of the NMR spectra.

  • Ketone Carbonyl Group (C=O): This will produce a characteristic signal in both the ¹³C NMR and IR spectra.

  • Ester Functional Group (-O-C=O-CH₃): This group has a carbonyl, which will be distinct from the ketone carbonyl, and a methyl group that will produce a sharp singlet in the ¹H NMR spectrum.

  • Bromine Substituent: The electronegative bromine atom will influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is arguably the most informative for structure elucidation. Predictions are based on the electronic environment of each proton.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 2.3 Singlet (s) 3H -OCOCH₃ Aliphatic protons of the acetate group, typically appear as a singlet in this region.
~ 7.2 - 7.3 Doublet (d) 2H Protons ortho to acetate Protons on the phenyl acetate ring, split by their meta neighbors.
~ 7.7 - 7.8 Doublet (d) 2H Protons meta to acetate Protons on the phenyl acetate ring, deshielded by the adjacent ketone and split by their ortho neighbors.

| ~ 7.3 - 7.7 | Multiplet (m) | 4H | Bromobenzoyl protons | The four protons on the bromobenzoyl ring will form a complex multiplet due to their differing electronic environments and coupling patterns. |

Causality: The use of deuterated chloroform (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak (δ 7.26 ppm) that can be used for reference.[4] The chemical shifts are predicted based on the deshielding effects of the electron-withdrawing carbonyl and ester groups and the anisotropic effects of the aromatic rings.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 21.1 C H₃ Acetate methyl carbon, typical for this functional group.[5]
~ 120 - 140 Aromatic C -H & C -Br A complex set of signals for the 10 aromatic carbons not directly attached to oxygen or carbonyls. The carbon bearing the bromine will be in the lower end of this range.
~ 150 - 155 C -O (Ester) Aromatic carbon attached to the ester oxygen, shifted downfield.
~ 169 Ester C =O Ester carbonyl carbons are typically found in this region.[5]

| ~ 195 | Ketone C =O | Ketone carbonyl carbons are significantly deshielded and appear far downfield, distinguishing them from ester carbonyls.[6][7] |

Causality: The prediction of ¹³C chemical shifts relies on established correlation charts and computational models that account for hybridization and the electronic effects of neighboring atoms.[8][9][10] The distinct regions for sp³ (methyl), sp² (aromatic), and carbonyl carbons make ¹³C NMR a powerful tool for confirming the presence of key functional groups.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Vibration Functional Group
~ 3100-3000 Medium C-H stretch Aromatic C-H
~ 1760 Strong C=O stretch Ester Carbonyl
~ 1690 Strong C=O stretch Aryl Ketone Carbonyl
~ 1600, 1475 Medium-Weak C=C stretch Aromatic Ring

| ~ 1200 | Strong | C-O stretch | Ester C-O |

Causality: The two carbonyl groups are expected to have distinct stretching frequencies. The ester carbonyl (~1760 cm⁻¹) typically appears at a higher wavenumber than the aryl ketone carbonyl (~1690 cm⁻¹).[11][12][13] This difference is due to the resonance delocalization in the ketone being more pronounced, which slightly weakens the C=O bond and lowers its vibrational frequency. These two strong, sharp peaks would be a key diagnostic feature in the IR spectrum.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI) is common.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
351.0/353.0 [M+H]⁺ Protonated molecular ion. The presence of two peaks of nearly equal intensity, separated by 2 Da, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
309.0/311.0 [M-COCH₂]⁺ Loss of a ketene radical from the acetate group.

| 183.0/185.0 | [BrC₆H₄CO]⁺ | Benzoyl cation fragment resulting from cleavage of the bond between the ketone carbonyl and the phenyl acetate ring. This is a very common and stable fragment for benzophenones.[14][15] |

Causality: ESI is chosen as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[16] The predicted fragmentation pattern is based on the stability of the resulting carbocations. The α-cleavage to form the bromobenzoyl cation is a highly favored pathway for aromatic ketones.[15]

Experimental Protocols & Workflow

The reliability of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols represent best practices for the characterization of a novel organic compound.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_ir IR & MS Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) A->B C Transfer to NMR Tube B->C H Prepare Sample for IR (e.g., thin film on ATR crystal) B->H J Prepare Sample for MS (e.g., 10 µg/mL in MeOH) B->J D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G L Process & Analyze Spectra F->L G->L I Acquire IR Spectrum H->I I->L K Acquire Mass Spectrum J->K K->L M Integrate Data for Structure Confirmation L->M

Caption: General workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.[4][17][18]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(2-bromobenzoyl)phenyl acetate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer (typically ~4-5 cm).

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into a spinner turbine, adjusting its depth using a depth gauge to ensure it is centered in the detection coil.

    • Place the sample into the NMR spectrometer.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is a critical step to achieve sharp, well-resolved peaks.

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the spectrum. ¹³C NMR will require significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solids and liquids.[19][20][21]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment and the crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 4-(2-bromobenzoyl)phenyl acetate powder directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

    • Acquire the sample spectrum.

  • Cleaning:

    • Release the pressure arm, and carefully clean the sample off the crystal using a soft tissue and an appropriate solvent.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for obtaining a high-resolution mass spectrum to confirm the molecular formula.[16][22][23]

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.

    • If necessary, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺ formation).

    • Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

  • Instrument Setup & Acquisition:

    • Set up the ESI source in positive ion mode.

    • Infuse the sample into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

    • Acquire the spectrum over the desired mass range (e.g., m/z 100-500).

Integrated Spectroscopic Analysis for Structure Verification

No single technique provides absolute proof of structure. The strength of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods. For 4-(2-bromobenzoyl)phenyl acetate, the confirmation process is as follows:

  • Confirm Molecular Formula: The high-resolution MS provides the exact mass and isotopic pattern, confirming the elemental composition (C₁₅H₁₁BrO₃). The distinctive Br isotope pattern is a critical validation point.

  • Identify Functional Groups: The IR spectrum confirms the presence of the ester (~1760 cm⁻¹) and ketone (~1690 cm⁻¹) carbonyls, as well as the aromatic C-H and C=C bonds.

  • Assemble the Carbon Skeleton: The ¹³C NMR spectrum confirms the number of unique carbons (15 expected, though some aromatic signals may overlap) and validates the presence of the methyl, aromatic, ester carbonyl, and ketone carbonyl carbons in their predicted chemical shift regions.

  • Determine Connectivity and Stereochemistry: The ¹H NMR spectrum provides the final and most detailed piece of the puzzle. The integration values confirm the proton count for each distinct environment (e.g., 3H for the methyl group). The chemical shifts and coupling patterns of the aromatic protons confirm the 1,2- and 1,4-substitution patterns of the two rings.

By combining these data, a self-validating and unambiguous structural assignment for 4-(2-bromobenzoyl)phenyl acetate can be achieved with a high degree of confidence.

References

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Introduction: The Imperative for Structural Verification in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Acetoxy-2'-bromobenzophenone

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. This compound serves as a valuable scaffold in organic synthesis, often acting as a precursor to more complex, biologically active molecules. Its intricate substitution pattern, featuring two distinct aromatic rings with differing electronic environments, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers a detailed roadmap for its characterization. We will delve into the causal relationships between molecular structure and spectral output, providing field-proven insights into signal assignment and interpretation.

Molecular Architecture and Its NMR Implications

The structure of this compound is non-symmetrical, a key factor that dictates the complexity of its NMR spectra. The molecule consists of a 4-acetoxyphenyl group (Ring A) and a 2-bromophenyl group (Ring B) linked by a ketone carbonyl. This lack of symmetry implies that every proton and carbon atom, with the exception of the acetoxy methyl group, exists in a unique chemical environment.[1] Consequently, we anticipate a full complement of signals in both the ¹H and ¹³C NMR spectra.

For clarity in our analysis, the following numbering scheme will be used throughout this guide:

Caption: Numbering scheme for this compound.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol is designed to ensure spectral integrity.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. Its ability to dissolve a wide range of organic molecules and its relatively clean spectral window make it ideal. A triplet signal from the residual ¹³C-D coupling will appear at approximately 77 ppm in the ¹³C spectrum, serving as an internal chemical shift reference.[2]

  • Concentration: Dissolve 10-15 mg of this compound in approximately 0.6 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe, particularly for the less sensitive ¹³C nucleus.

  • Standard: The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS), which is used to define the 0 ppm point on the chemical shift scale.[3]

  • Filtration: To prevent line broadening from paramagnetic impurities or particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The logical flow of NMR experiments is crucial for efficient and comprehensive structural elucidation. The process begins with rapid, high-sensitivity proton detection and progresses to more time-intensive carbon and correlation experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve & Filter Sample acq_1h 1. Acquire ¹H Spectrum (High S/N, Quick) prep->acq_1h acq_13c 2. Acquire ¹³C Spectrum (Proton Decoupled) acq_1h->acq_13c Proceed if sample is satisfactory proc_1h Process & Integrate ¹H acq_1h->proc_1h acq_2d 3. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d proc_13c Process & Assign ¹³C acq_13c->proc_13c proc_2d Correlate & Finalize Assignments acq_2d->proc_2d proc_1h->proc_13c Use ¹H info to aid proc_13c->proc_2d

Caption: Standard workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity. We expect to see signals corresponding to the acetoxy methyl group and the eight aromatic protons.

Predicted ¹H NMR Signals
  • Acetoxy Protons (H9): A singlet integrating to 3H is expected for the methyl group of the acetoxy substituent. Its position, typically around δ 2.3 ppm, is relatively shielded compared to the aromatic protons.

  • Aromatic Protons (Ring A & B): The eight aromatic protons will resonate in the downfield region, generally between δ 7.0 and 8.0 ppm.[4] Their precise shifts are dictated by the electronic effects of the substituents.

    • Ring A (4-Acetoxyphenyl): This ring constitutes an AA'BB' spin system, which often appears as two distinct doublets, each integrating to 2H. The protons ortho to the acetoxy group (H3, H5) are expected to be upfield relative to the protons ortho to the electron-withdrawing benzoyl group (H2, H6).

    • Ring B (2-Bromophenyl): This ring will display four distinct signals, each integrating to 1H. The substitution pattern leads to complex splitting. The proton ortho to the bromine (H6') is expected to be significantly downfield due to the combined anisotropic effect of the carbonyl and the inductive effect of the bromine. The remaining protons (H3', H4', H5') will appear as a combination of doublets and triplets, with typical ortho-coupling constants (³J) of 7-10 Hz and smaller meta-coupling constants (⁴J) of 2-3 Hz.[5]

Summary of Predicted ¹H NMR Data
Signal LabelIntegrationMultiplicityApprox. Coupling (J, Hz)Predicted Chemical Shift (δ, ppm)Assignment
A3HSinglet (s)N/A~ 2.3H9 (-OCOCH₃)
B2HDoublet (d)~ 8-9~ 7.2H3, H5
C1HMultiplet (m)ortho, meta~ 7.4-7.5H4'
D1HMultiplet (m)ortho, meta~ 7.5-7.6H5'
E2HDoublet (d)~ 8-9~ 7.7H2, H6
F1HMultiplet (m)ortho, meta~ 7.7-7.8H3'
G1HMultiplet (m)ortho~ 7.8-7.9H6'

Note: The exact chemical shifts and multiplicities for Ring B protons can be complex and may require 2D NMR for definitive assignment.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, we expect to see 15 distinct carbon signals.

Predicted ¹³C NMR Signals
  • Carbonyl Carbons: Two quaternary signals will appear far downfield. The ketone carbonyl (C7) is expected around δ 195-197 ppm, while the ester carbonyl (C8) will be further upfield, around δ 168-170 ppm.[3][6]

  • Aromatic Carbons: Twelve signals are predicted in the δ 120-155 ppm region.

    • Quaternary Carbons: The four carbons lacking attached protons (C1, C4, C1', C2') will typically show signals of lower intensity.[3]

    • C-Br (C2'): The carbon directly bonded to bromine is expected to be shifted slightly upfield relative to unsubstituted aromatic carbons due to the "heavy atom effect".[7]

    • C-O (C4): The carbon bearing the acetoxy group will be shifted downfield to ~150-155 ppm due to the deshielding effect of the oxygen atom.

  • Acetoxy Carbons: The methyl carbon (C9) will appear as a sharp signal in the upfield region, typically around δ 21 ppm.

Summary of Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentType
~ 196C7Ketone C=O
~ 169C8Ester C=O
~ 153C4C-OAr
~ 138C1'Quaternary Ar-C
~ 135C1Quaternary Ar-C
~ 122 - 133C2, C3, C5, C6, C3', C4', C5', C6'Protonated Ar-C
~ 125C2'C-Br
~ 21C9-CH₃

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide an excellent overview, complex molecules like this compound benefit immensely from two-dimensional (2D) NMR experiments for complete and confident signal assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, invaluable for tracing the connectivity within the two separate aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[8] This definitively links the proton and carbon assignments for all CH groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for assigning quaternary carbons and for linking the molecular fragments together (e.g., correlating H2/H6 to the ketone C7, and H6' to C7).[8]

G cluster_ringA Ring A Fragment cluster_carbonyl Linker cluster_ringB Ring B Fragment H6 H6 C1 C1 H6->C1 HMBC (²J) C6 C6 H6->C6 HSQC (¹J) C7 C7 (Ketone) H6->C7 HMBC (³J) H6_prime H6' H6_prime->C7 HMBC (²J) C1_prime C1'

Caption: Key HMBC correlations for linking molecular fragments.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete structural verification. The predicted spectra, characterized by a full set of unique signals in both proton and carbon domains, reflect the molecule's asymmetric nature. While 1D NMR provides a robust initial assessment, the application of 2D correlation techniques like HSQC and HMBC is indispensable for the definitive assignment of each nucleus. This guide serves as a technical blueprint for researchers, ensuring confidence in the identity and purity of this key synthetic intermediate, thereby upholding the rigorous standards of scientific integrity in drug discovery and development.

References

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photophysical properties of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of 4-Acetoxy-2'-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic ketone with significant potential in various scientific and industrial applications, including as a photosensitizer, in photodynamic therapy, and as a photocleavable protecting group. Its utility is intrinsically linked to its interaction with light, making a thorough understanding of its photophysical properties paramount. This guide provides a comprehensive exploration of the synthesis, electronic absorption, luminescence, and excited-state dynamics of this compound. Drawing upon established principles of photochemistry and data from closely related benzophenone derivatives, this document offers both theoretical insights and practical experimental protocols for the characterization of this molecule.

Molecular Structure and Synthesis

The molecular structure of this compound features a central benzophenone core, functionalized with an acetoxy group at the 4-position and a bromine atom at the 2'-position. These substituents are expected to modulate the electronic and photophysical properties of the parent benzophenone molecule.

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between 4-acetoxybenzoyl chloride and bromobenzene, catalyzed by a Lewis acid such as aluminum chloride.

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Acetoxybenzoic_Acid 4-Acetoxybenzoic Acid 4-Hydroxybenzoic_Acid->4-Acetoxybenzoic_Acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Acetoxybenzoic_Acid Thionyl_Chloride Thionyl Chloride 4-Acetoxybenzoyl_Chloride 4-Acetoxybenzoyl Chloride Thionyl_Chloride->4-Acetoxybenzoyl_Chloride Bromobenzene Bromobenzene Final_Product This compound Bromobenzene->Final_Product AlCl3 Aluminum Chloride AlCl3->Final_Product 4-Acetoxybenzoic_Acid->4-Acetoxybenzoyl_Chloride Chlorination 4-Acetoxybenzoyl_Chloride->Final_Product Friedel-Crafts Acylation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Acetylation of 4-Hydroxybenzoic Acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of acetic anhydride. Add a catalytic amount of sulfuric acid and heat the mixture at 80°C for 2 hours. After cooling, pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and dry to obtain 4-acetoxybenzoic acid.

  • Formation of 4-Acetoxybenzoyl Chloride: Reflux the 4-acetoxybenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-acetoxybenzoyl chloride.

  • Friedel-Crafts Acylation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride to dry bromobenzene under an inert atmosphere. Cool the mixture in an ice bath and slowly add 4-acetoxybenzoyl chloride. After the addition is complete, stir the reaction mixture at room temperature for 4 hours, then heat at 60°C for 2 hours. Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone typically exhibits two main absorption bands: a strong π-π* transition around 250 nm and a weaker, spin-forbidden n-π* transition in the 330-360 nm region[1][2]. The presence of the acetoxy and bromo substituents will likely cause a bathochromic (red) shift in these absorption bands. For instance, 2-bromophenol shows absorption bands around 200-220 nm and 270-290 nm[3]. Hydroxylated benzophenones also show characteristic absorption bands in the UV region[1][4]. Based on data for related compounds, the estimated UV-Vis absorption maxima for this compound in a non-polar solvent like cyclohexane are presented in the summary table below.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).

  • Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

  • Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

  • Record the absorption spectra of the solvent (as a blank) and the prepared solutions over a wavelength range of 200-500 nm.

  • Determine the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Luminescence Properties

Fluorescence and Phosphorescence

Benzophenone derivatives are well-known for their very low fluorescence quantum yields at room temperature due to highly efficient intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (T₁)[5]. The modest emission peaks for benzophenone are often observed between 410 and 580 nm and can be attributed to delayed fluorescence[6].

Conversely, benzophenones typically exhibit strong phosphorescence from the T₁ state, especially at low temperatures (77 K) in a rigid matrix, which minimizes non-radiative decay pathways[7][8]. The presence of the bromine atom in this compound is expected to enhance the rate of intersystem crossing and phosphorescence through the heavy-atom effect. The phosphorescence lifetime of benzophenone itself is in the millisecond range at 77 K[9].

Experimental Protocol: Fluorescence and Phosphorescence Spectroscopy
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or a 4:1 ethanol/methanol mixture).

  • For phosphorescence measurements, the solution should be degassed by several freeze-pump-thaw cycles to remove quenching by molecular oxygen.

  • Record the fluorescence spectrum at room temperature using a spectrofluorometer.

  • For phosphorescence measurements, place the degassed sample in a Dewar flask filled with liquid nitrogen (77 K).

  • Record the phosphorescence spectrum and measure the phosphorescence lifetime using a time-resolved phosphorescence spectrometer.

Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined using a comparative method, referencing a standard with a known quantum yield.

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare standard solutions (known Φf) Measure_Abs Measure absorbance at λex Prep_Standard->Measure_Abs Prep_Sample Prepare sample solutions (unknown Φf) Prep_Sample->Measure_Abs Measure_Flu Measure fluorescence spectra Measure_Abs->Measure_Flu Integrate_Flu Integrate fluorescence intensity Measure_Flu->Integrate_Flu Plot_Data Plot integrated intensity vs. absorbance Integrate_Flu->Plot_Data Calculate_QY Calculate quantum yield Plot_Data->Calculate_QY

Caption: Workflow for relative fluorescence quantum yield determination.

Experimental Protocol: Relative Fluorescence Quantum Yield
  • Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample.

  • Prepare a series of five dilutions for both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, m is the gradient of the plot, and n is the refractive index of the solvent.

Excited-State Dynamics and Intersystem Crossing

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁ or S₂). For benzophenones, the S₁ state has n-π* character, and it undergoes very rapid and efficient intersystem crossing (ISC) to the triplet manifold. The presence of the bromine atom is expected to significantly enhance the rate of ISC due to spin-orbit coupling (the heavy-atom effect). The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes.

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ S1 S₁ (n-π) S0->S1 Absorption (n-π) S2 S₂ (π-π) S0->S2 Absorption (π-π) S1->S0 Fluorescence T1 T₁ (n-π) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence T1->S0 Non-radiative decay T2 T₂ (π-π)

Caption: Jablonski diagram for a typical benzophenone derivative.

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique to study the properties and dynamics of short-lived excited states. In a TAS experiment, a pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption. For benzophenone derivatives, TAS can be used to directly observe the triplet-triplet absorption and determine the kinetics of intersystem crossing and triplet state decay[10]. The triplet state of benzophenone has a characteristic absorption at approximately 530 nm[10].

Experimental Protocol: Transient Absorption Spectroscopy
  • Prepare a solution of this compound in a suitable solvent in a quartz cuvette.

  • Use a femtosecond or nanosecond laser system as the light source. The output is split into a pump beam and a probe beam[11].

  • The pump beam is directed to an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., in the n-π* absorption band).

  • The probe beam is focused into a non-linear crystal (e.g., sapphire) to generate a white-light continuum.

  • The pump pulse excites the sample, and the probe pulse, delayed by a variable time, passes through the excited volume.

  • The change in absorbance of the probe light is measured as a function of wavelength and delay time.

  • The resulting data can be used to generate transient absorption spectra at different time delays and to determine the lifetimes of the excited states.

Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (Pump) Splitter->OPA Pump Path Delay Delay Stage Splitter->Delay Probe Path Sample Sample OPA->Sample WLG White Light Generation (Probe) WLG->Sample Detector Spectrometer/ Detector Sample->Detector Delay->WLG

Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

Summary of Photophysical Data

The following table summarizes the estimated . These values are based on the known properties of benzophenone and the expected influence of the acetoxy and bromo substituents. Experimental verification is highly recommended.

PropertySymbolEstimated ValueSolventNotes
Absorption Maximum (π-π)λ_max(abs1)~260 nmCyclohexaneStrong absorption
Absorption Maximum (n-π)λ_max(abs2)~350 nmCyclohexaneWeak absorption
Fluorescence Maximumλ_em(flu)~450 nmEthanolVery weak emission
Phosphorescence Maximumλ_em(phos)~420, 450, 480 nmEthanol/Methanol (77K)Strong, structured emission
Fluorescence Quantum YieldΦ_f< 0.01EthanolIntersystem crossing dominates
Intersystem Crossing Quantum YieldΦ_ISC~1.0CyclohexaneTypical for benzophenones
Phosphorescence Lifetimeτ_p1-10 msEthanol/Methanol (77K)Dependent on environment
Triplet-Triplet Absorption Max.λ_max(T-T)~535 nmAcetonitrileCharacteristic of benzophenone triplet

Applications in Research and Development

The make it a promising candidate for several applications:

  • Photosensitizer: Due to its high intersystem crossing quantum yield, it can efficiently generate triplet excited states, which can then transfer energy to other molecules, such as molecular oxygen to produce singlet oxygen for photodynamic therapy or other photochemical reactions.

  • Photocleavable Protecting Group: The acetoxy group could potentially be cleaved upon UV irradiation, allowing for the controlled release of a protected functional group. This is a valuable tool in organic synthesis and for the development of light-responsive materials.

  • Probe for Biological Systems: The strong phosphorescence at low temperatures could be exploited for sensing applications in rigid biological environments.

References

  • ResearchGate. (n.d.). Fluorescence and phosphorescence lifetime contrast curves for... Retrieved from [Link]

  • Saltiel, J., et al. (2002). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. The Journal of Physical Chemistry A, 106(25), 6042-6048. Retrieved from [Link]

  • Sparrow Chemical. (2026, January 14). What does the UV-Vis spectrum of 2-bromophenol look like? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,... Retrieved from [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(21), 7351. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Journal of Fluorescence, 31, 1297-1306. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432. Retrieved from [Link]

  • de Melo, M. M. R., et al. (2015). Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives. The Journal of Physical Chemistry C, 119(24), 13737-13747. Retrieved from [Link]

  • University of Warwick. (2021, November 1). The Solution Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Transient absorption spectra at different delay times (as indicated in... Retrieved from [Link]

  • Bohrium. (n.d.). Benzophenone-containing phosphors with unprecedented long lifetime of 1.8 s under ambient conditions. Retrieved from [Link]

  • Zhang, G., et al. (2021). Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. Chemical Communications, 57(30), 3721-3724. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

  • Philosophical Transactions of the Royal Society A. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzophenone. Retrieved from [Link]

  • ScholarWorks@BGSU. (2017). The Photochemistry of Benzophenone. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromobenzophenone (C13H9BrO). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

  • UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetoxy-benzophenone. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Acetoxy-2'-bromobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Niche Benzophenone Derivative

In the realm of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for innovation. Its derivatives are integral to the development of novel therapeutics, photoinitiators, and other advanced materials. 4-Acetoxy-2'-bromobenzophenone, a specific and relatively niche derivative, presents a unique set of physicochemical properties that dictate its behavior in solution—a critical factor for its synthesis, purification, formulation, and biological application.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure and inherent properties is the foundation for predicting its solubility.

Molecular Structure:

  • CAS Number: 890099-44-2[1]

  • Molecular Formula: C₁₅H₁₁BrO₃[1]

  • Molecular Weight: 319.15 g/mol [1]

The structure of this compound reveals several key features that govern its solubility:

  • Aromatic Rings: The two phenyl rings contribute significantly to the molecule's nonpolar character, suggesting good solubility in nonpolar and aromatic solvents.

  • Ketone Group (C=O): The central ketone functionality introduces a polar moment, allowing for dipole-dipole interactions with polar solvents.

  • Acetoxy Group (-O-C(=O)-CH₃): The ester group adds further polarity and a potential hydrogen bond acceptor site, which can enhance solubility in protic and other polar solvents.

  • Bromo Group (-Br): The bromine atom at the 2'-position introduces steric hindrance and increases the molecule's molecular weight and van der Waals forces, which can influence crystal lattice energy and, consequently, solubility.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The age-old chemical maxim "like dissolves like" provides a strong predictive framework for the solubility of this compound.[2][3] This principle suggests that the compound will be most soluble in solvents with similar polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformHighly Soluble The presence of the bromo-substituent and the overall molecular structure suggest favorable interactions with halogenated solvents.
Aromatic Toluene, BenzeneSoluble The two aromatic rings in the solute will have strong π-π stacking interactions with aromatic solvents.
Ketones Acetone, Methyl Ethyl KetoneSoluble The ketone group in the solute will interact favorably with the ketone functionality of the solvent. Benzophenone itself is soluble in acetone.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble Ethers are effective at solvating a range of polarities. Benzophenone is soluble in ether.[4]
Esters Ethyl AcetateModerately Soluble The ester functionality in both the solute and solvent will lead to favorable dipole-dipole interactions.
Alcohols Methanol, Ethanol, IsopropanolSlightly to Moderately Soluble The polarity of the ketone and ester groups will allow for some interaction, but the large nonpolar backbone may limit high solubility. Benzophenone is soluble in alcohol.[4]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to engage in strong dipole-dipole interactions.
Aliphatic Hydrocarbons Hexane, HeptaneSlightly Soluble to Insoluble The significant polarity of the ketone and ester groups will make it difficult for the molecule to be solvated by nonpolar aliphatic hydrocarbons.
Aqueous WaterInsoluble The large, nonpolar, and hydrophobic nature of the molecule will dominate, making it practically insoluble in water, a highly polar, protic solvent. Benzophenone is practically insoluble in water.[4]

Experimental Determination of Solubility: A Practical Guide

To move from prediction to precise quantification, rigorous experimental protocols are essential. The following sections detail two robust methods for determining the solubility of this compound.

The Shake-Flask Method with Gravimetric Analysis

This is a classic and reliable method for determining equilibrium solubility.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any solid particles.

  • Quantification:

    • Dispense the supernatant into a pre-weighed, dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is fully evaporated, weigh the vial containing the solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/100 mL).

Logical Workflow Diagram:

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_quant Gravimetric Quantification cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 sep1 Settle undissolved solid (or centrifuge) prep2->sep1 sep2 Withdraw known volume of clear supernatant sep1->sep2 quant1 Evaporate solvent from sample sep2->quant1 quant2 Weigh remaining solid residue quant1->quant2 calc1 Calculate solubility (mass/volume) quant2->calc1

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for higher throughput and when only small amounts of material are available. It requires the development of a suitable analytical method for this compound.

Experimental Protocol:

  • Method Development: Develop an HPLC method (including column, mobile phase, and detection wavelength) that can accurately quantify this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent and generate a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Follow steps 1-3 of the Shake-Flask Method to prepare saturated solutions.

  • Sampling and Dilution:

    • Withdraw a known volume of the clear supernatant.

    • Dilute the sample with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Workflow Diagram:

G cluster_prep Preparation & Equilibration cluster_hplc HPLC Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 hplc2 Sample, filter, and dilute supernatant prep2->hplc2 hplc1 Prepare calibration curve hplc4 Determine concentration from peak area hplc1->hplc4 hplc3 Inject sample into HPLC hplc2->hplc3 hplc3->hplc4 calc1 Calculate solubility from concentration and dilution factor hplc4->calc1

Caption: Workflow for HPLC-Based Solubility Determination.

Conclusion: Empowering Research Through Predictive and Practical Insights

While a definitive, published dataset on the solubility of this compound remains elusive, this guide provides a comprehensive framework for both predicting and empirically determining this critical parameter. The structural features of the molecule strongly suggest high solubility in polar aprotic and halogenated organic solvents, moderate solubility in ketones, ethers, and esters, and poor solubility in aliphatic hydrocarbons and water.

For drug development professionals and researchers, the detailed experimental protocols herein offer a clear path to generating the robust, quantitative data necessary for process optimization, formulation development, and advancing scientific discovery. By combining theoretical prediction with rigorous experimental validation, the solubility challenges posed by novel compounds like this compound can be confidently and effectively addressed.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Benzophenone - Solubility of Things. (n.d.).
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
  • An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents - Benchchem. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate. (n.d.).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
  • 2-Acetoxy-4'-bromobenzophenone | 100954-50-5 - Sigma-Aldrich. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2018, April 18).

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The Ascendance of Benzophenone: A Technical Guide to a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis and chemical biology, the ability to selectively mask and unmask reactive functional groups with precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering spatiotemporal control over chemical reactions through the non-invasive trigger of light. Among the diverse array of PPGs, the benzophenone scaffold has carved a significant niche. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core applications of benzophenone-based protecting groups. We will delve into the fundamental photochemical principles that govern their utility, provide detailed experimental protocols for their introduction and cleavage, and discuss the evolution of their design for enhanced efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photochemistry for precise molecular manipulation.

A Historical Perspective: The Dawn of Photocleavable Protection

The concept of using light to control chemical reactivity has its roots in the early 20th century, but the application of this principle to protecting groups in organic synthesis is a more recent innovation. The pioneering work of Barltrop and Schofield in 1962, demonstrating the photolytic release of glycine from N-benzylglycine, is widely recognized as the first report of a photolabile protecting group.[1] This seminal discovery opened the door to a new realm of synthetic strategies where reactions could be initiated with a flash of light, offering a level of control previously unattainable with traditional chemical reagents.

The 1970s saw a rapid expansion of the field, with researchers like Kaplan and Epstein exploring the application of PPGs in biochemical systems.[1] It was during this dynamic period that the benzophenone moiety emerged as a promising candidate for photolabile protection. In the 1970s, Tseng and Ullman introduced a novel class of PPGs based on (2-hydroxyethyl)benzophenone derivatives.[2] This work was a significant milestone, as it specifically harnessed the unique photochemical properties of the benzophenone chromophore for the controlled release of functional groups.

The Heart of the Matter: The Photochemistry of Benzophenone

The utility of benzophenone as a PPG is intrinsically linked to its rich and well-studied photochemistry. The key to its function lies in the electronic transitions that occur upon absorption of ultraviolet (UV) light.

The Excited State and Hydrogen Abstraction

Upon irradiation with UV light, typically in the range of 350 nm, the benzophenone molecule undergoes an n → π* electronic transition, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. This initially forms a short-lived excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1).

The triplet state of benzophenone is a diradical, with unpaired electrons on both the carbonyl oxygen and carbon. This diradical nature makes the triplet state a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor, such as an alcohol or an ether, the excited benzophenone will abstract a hydrogen atom, leading to the formation of a ketyl radical. This fundamental photoreduction reaction is the cornerstone of the cleavage mechanism for many benzophenone-based protecting groups.

G A A B B C C B->C D D C->D E E D->E G G E->G H H G->H I I G->I F F F->G

Cleavage Mechanism of Benzophenone Ethers

A common application of benzophenone as a PPG is in the protection of hydroxyl groups as benzophenone ethers. The cleavage of these ethers upon photolysis proceeds through an intramolecular hydrogen abstraction mechanism.

  • Excitation: The benzophenone chromophore absorbs a photon of UV light, leading to the formation of the excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the benzylic position of the attached protecting group. This forms a 1,4-diradical intermediate.

  • Cyclization and Fragmentation: The diradical intermediate can then undergo cyclization to form a transient oxetane-like species. This intermediate is unstable and rapidly fragments, releasing the protected alcohol and forming a stable dihydrofuran derivative as the byproduct.

G A A B B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J H->J

In the Laboratory: Practical Applications and Protocols

The theoretical underpinnings of benzophenone photochemistry translate into robust and reliable laboratory procedures for the protection and deprotection of various functional groups.

Protecting Alcohols with 4-Benzoylbenzyl Bromide

A common and versatile reagent for the introduction of a benzophenone-based protecting group is 4-benzoylbenzyl bromide. This reagent allows for the formation of a 4-benzoylbenzyl ether, which is stable to a wide range of reaction conditions but can be readily cleaved by photolysis.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 4-Benzoylbenzyl bromide (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-benzoylbenzyl bromide in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-benzoylbenzyl protected alcohol.

Photolytic Deprotection: Releasing the Free Alcohol

The true power of the benzophenone protecting group lies in its facile removal under mild, photolytic conditions.

Experimental Protocol: Photocleavage of a 4-Benzoylbenzyl Ether

Materials:

  • 4-Benzoylbenzyl protected alcohol

  • Solvent (e.g., methanol, ethanol, or a mixture of THF/water)

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., Hanovia or Ace) with a Pyrex filter (to filter out wavelengths below 300 nm)

  • Quartz or Pyrex reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-benzoylbenzyl protected alcohol in a suitable solvent in the photochemical reaction vessel. The concentration should typically be in the range of 0.01-0.05 M.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state of benzophenone.

  • Place the reaction vessel in the photochemical reactor and irradiate with a medium-pressure mercury lamp while stirring.

  • Monitor the progress of the reaction by TLC. The reaction time will vary depending on the substrate, concentration, and lamp intensity, but is typically in the range of 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Table 1: Comparison of Common Photolabile Protecting Groups

Protecting GroupChromophoreTypical Cleavage Wavelength (nm)Key AdvantagesPotential Disadvantages
o-Nitrobenzyl2-Nitrobenzyl350-365Well-established, versatileFormation of light-absorbing nitroso byproducts
Benzophenone Benzophenone ~350 Clean cleavage, high quantum yields Requires hydrogen donor for some mechanisms
CoumarinCoumarin350-400Good two-photon absorption cross-sectionCan be sensitive to nucleophiles
DMB3,5-Dimethoxybenzoin~350Efficient cleavageByproducts can sometimes be difficult to remove

Evolution and Future Directions

The field of photolabile protecting groups is continually evolving, with researchers seeking to develop new caging groups with improved properties. For benzophenone-based PPGs, current research focuses on:

  • Red-Shifting the Absorption Wavelength: Modifying the benzophenone chromophore to absorb light at longer, less energetic wavelengths (i.e., in the visible or near-infrared range) is a major goal. This would minimize potential photodamage to sensitive biological samples and allow for deeper tissue penetration of the activating light.

  • Improving Quantum Yields: The quantum yield of photocleavage is a measure of the efficiency of the deprotection reaction. Designing benzophenone derivatives with higher quantum yields would allow for shorter irradiation times and lower light intensities.

  • Water Solubility: For biological applications, water solubility is a critical parameter. The development of water-soluble benzophenone-based PPGs is an active area of research.

  • Two-Photon Absorption: Designing PPGs that can be cleaved by the simultaneous absorption of two lower-energy photons offers the advantage of enhanced spatial resolution and deeper tissue penetration.

Conclusion

Benzophenone-based protecting groups represent a powerful and versatile tool in the arsenal of the modern synthetic chemist and chemical biologist. Their well-understood photochemical mechanism, coupled with their stability and clean cleavage, makes them an attractive choice for a wide range of applications. As our understanding of photochemistry deepens and our ability to rationally design molecules improves, the future of benzophenone-based PPGs promises even greater control and precision in the manipulation of molecular function.

References

  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Tetrahedron Letters, 3(16), 697–699.
  • Wikipedia. (2023). Photolabile protecting group. [Link][1]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Givens, R. S., & Rubina, M. (2005). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 4(12), 927-938.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
  • Tseng, J. H. C., & Ullman, E. F. (1974). Photoremovable protecting groups. A new class of photosensitive protecting groups for amines. Journal of the American Chemical Society, 96(17), 5494–5496. [This is a likely, but unconfirmed, citation based on secondary sources.
  • Geeta, V. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Science Journal, 8(3), 1-3.

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An In-depth Technical Guide to Photoremovable Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Spatiotemporal Control in Complex Synthesis

In the intricate worlds of drug development, cell biology, and materials science, the ability to control chemical reactions with precision is paramount. Traditional chemical methods often lack the finesse required to activate a specific molecule at a desired location and time without affecting its surroundings. This challenge has spurred the development of photoremovable protecting groups (PPGs), also known as photocages. These molecular tools offer an unparalleled level of control, using light as a traceless reagent to liberate active compounds on demand.[1] This guide provides a deep dive into the core principles, mechanisms, and practical applications of PPGs, equipping researchers with the knowledge to harness their power for spatiotemporal control.

Section 1: Fundamental Principles of Photoremovable Protecting Groups

The Concept of Protecting Groups: A Brief Refresher

At its core, a protecting group is a molecular entity that is temporarily attached to a functional group within a molecule to render it inert to specific chemical conditions. After the desired chemical transformations are complete, the protecting group is removed to restore the original functionality. The innovation of photoremovable protecting groups lies in the trigger for this removal: light.

The Advent of Light: Introducing the "Photoremovable" Advantage

The use of light to cleave protecting groups introduces a revolutionary level of control over chemical and biological processes.[2][3] This approach offers two key advantages:

  • Orthogonality and Non-Invasive Deprotection: Photolytic cleavage is highly specific and does not require harsh chemical reagents that could damage sensitive molecules or disrupt delicate biological systems.[1] This orthogonality allows for selective deprotection without interfering with other protecting groups or functionalities present in the system.

  • Spatiotemporal Precision: Light can be delivered with remarkable precision in both space and time.[4][5][6] Using focused light sources like lasers, researchers can release a bioactive compound at a specific subcellular location or initiate a chemical reaction at a precise moment, enabling the study of dynamic processes with high resolution.[2][7]

Key Parameters Governing PPG Performance

The effectiveness of a PPG is determined by several key photochemical and photophysical properties:[5][8]

  • Quantum Yield (Φ): This parameter represents the efficiency of the photoreaction. It is defined as the number of molecules of the active compound released per photon of light absorbed by the caged compound.[5][6] A higher quantum yield indicates a more efficient PPG.

  • Molar Absorption Coefficient (ε): Also known as molar extinction coefficient, this value measures how strongly a chemical species absorbs light at a given wavelength.[5] A high molar absorption coefficient is desirable as it allows for efficient light absorption, even at low concentrations of the caged compound.

  • Photolysis Byproducts and Their Significance: The cleavage of a PPG generates the desired active molecule and one or more byproduct molecules.[4] Ideally, these byproducts should be non-toxic and should not interfere with the biological or chemical system under investigation. For instance, a known disadvantage of the widely used o-nitrobenzyl PPGs is the formation of potentially toxic and strongly absorbing o-nitrosobenzaldehyde byproducts.[4][9]

Section 2: A Mechanistic Dive into Major Classes of PPGs

A variety of chemical scaffolds have been developed as PPGs, each with its own unique mechanism of action and photochemical properties.

The Workhorse: o-Nitrobenzyl-Based PPGs

Derivatives of o-nitrobenzyl are the most extensively studied and widely used class of PPGs.[4][6][9] They are synthetically accessible and can be used to protect a wide range of functional groups, including carboxylic acids, alcohols, amines, and phosphates.[1][4][10]

  • Mechanism of Photolysis: Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1][10] This leads to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the protected molecule and o-nitrosobenzaldehyde.[10]

graph o_Nitrobenzyl_Mechanism {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10];

node_start [label="o-Nitrobenzyl Protected\nSubstrate (Ar-CH2-OX)", fillcolor="#F1F3F4"]; node_excited [label="Excited State", fillcolor="#FBBC05"]; node_aci [label="aci-Nitro Intermediate", fillcolor="#EA4335"]; node_rearrangement [label="Cyclic Intermediate", fillcolor="#4285F4"]; node_products [label="Released Substrate (XOH)\n+ o-Nitrosobenzaldehyde", fillcolor="#34A853"];

node_start -> node_excited [label="hν (UV Light)"]; node_excited -> node_aci [label="Intramolecular\nH-abstraction"]; node_aci -> node_rearrangement [label="Rearrangement"]; node_rearrangement -> node_products [label="Fragmentation"]; }

Caption: Experimental workflow for photolytic deprotection.

  • Experimental Setup for Photolysis:

    • A photochemical reactor equipped with a UV lamp (e.g., a Rayonet reactor with 350 nm lamps).

    • Quartz or Pyrex reaction vessel (as Pyrex will filter out shorter UV wavelengths).

    • Stirring plate.

  • Step-by-Step Protocol for Cleavage:

    • Dissolve the purified (2-nitrophenyl)methyl 4-benzoylbutanoate in a suitable solvent (e.g., a mixture of acetonitrile and water) in the photoreactor vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the PPG.

    • While stirring, irradiate the solution with the UV lamp.

    • Monitor the progress of the photolysis by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Monitoring the Reaction and Product Isolation:

    • The disappearance of the starting material and the appearance of the product, 4-benzoylbutanoic acid, can be quantified by HPLC.

    • After removal of the solvent, the released carboxylic acid can be isolated and purified from the o-nitrosobenzaldehyde byproduct by standard chromatographic techniques.

Section 4: Advanced Applications and Future Outlook

The unique capabilities of PPGs have led to their application in a wide array of scientific fields.

PPGs in Drug Delivery and Prodrug Strategies

Photocleavable protecting groups are being increasingly explored for the development of light-activated prodrugs. [5][11]By caging a potent therapeutic agent, its activity can be suppressed until it reaches the target site, where it can be released by focused light, minimizing off-target toxicity. [5]This approach holds great promise for the targeted treatment of cancer and other diseases. [11]

Spatiotemporal Control in Cell Biology and Neuroscience

In cell biology and neuroscience, PPGs have become indispensable tools for studying dynamic cellular processes. [2][12]By caging signaling molecules, neurotransmitters, or ions, researchers can release them with high spatiotemporal resolution to investigate their roles in cell signaling, synaptic transmission, and other fundamental biological events. [12][13][14]

PPGs in Materials Science and Surface Chemistry

The application of PPGs extends beyond the life sciences into materials science. They are used to create photoresponsive polymers, hydrogels, and surfaces. For instance, by incorporating PPGs into a polymer network, the material's properties, such as its solubility or mechanical strength, can be altered with light. This has applications in areas like photolithography and the fabrication of microfluidic devices.

Emerging Trends and Future Directions

The field of photoremovable protecting groups is continually evolving. Current research focuses on the development of PPGs that can be cleaved by longer wavelength visible or near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity for in vivo applications. [2][5]Furthermore, the design of new PPGs with improved quantum yields, faster release kinetics, and more benign byproducts remains an active area of investigation.

Section 5: Summary and Key Takeaways

Photoremovable protecting groups represent a powerful and versatile technology for achieving spatiotemporal control over chemical and biological systems. Their ability to use light as a traceless and non-invasive trigger has opened up new avenues of research in drug delivery, cell biology, and materials science. By understanding the fundamental principles, mechanisms, and practical considerations of different PPG classes, researchers can effectively leverage these tools to address complex scientific challenges. The continued development of novel PPGs with enhanced properties promises to further expand their impact across diverse scientific disciplines.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472–488. [Link]

  • Zito, K., & Svoboda, K. (2011). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 145–160). Humana Press. [Link]

  • Svoboda, K., & Yasuda, R. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]

  • Zito, K., & Svoboda, K. (2011). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments. [Link]

  • Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 29. [Link]

  • Olson, J. P., Banghart, M. R., Sabatini, B. L., & Ellis-Davies, G. C. R. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(42), 15942–15947. [Link]

  • Kele, P. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4210. [Link]

  • Singh, P., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 110–118. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Gola, A., & Bald, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6215–6295. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable protecting groups: reaction mechanisms and applications. Semantic Scholar. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Donahue, C. M., T. M. Dore. (2007). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 72(22), 8273-8282. [Link]

  • Dore, T. M., & Yang, W. (2011). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]

  • Klán, P., et al. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. PubMed. [Link]

  • Arocena, N., et al. (2020). Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS. ResearchGate. [Link]

  • Becerril-Ortega, J., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(23), 15338-15353. [Link]

  • Chen, Y., et al. (2020). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. RSC Advances, 10(64), 39221-39226. [Link]

  • Becerril-Ortega, J., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(23), 15338-15353. [Link]

  • Wikipedia contributors. (2023, December 29). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • N/A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 5(3). [Link]

  • Kramer, R. H., et al. (2009). New photochemical tools for controlling neuronal activity. Current Opinion in Neurobiology, 19(5), 544-552. [Link]

  • Ellis-Davies, G. C. R. (2008). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH. [Link]

  • Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. ResearchGate. [Link]

  • Kele, P. (2022). Photoremovable Protecting Groups. ResearchGate. [Link]

  • Kandasamy, S., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(19), 7278-7285. [Link]

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theoretical calculations on 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 4-Acetoxy-2'-bromobenzophenone

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. Designed for researchers, scientists, and professionals in drug development, this document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the molecule's structural, vibrational, magnetic resonance, and electronic properties. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the specific protocols for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and UV-Vis spectra simulation. The objective is to equip the reader with a robust, self-validating computational workflow that yields data in close correlation with experimental results, thereby accelerating research and development efforts.

Introduction: The Rationale for Computational Analysis

This compound (CAS No. 890099-44-2) is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry.[1] Its structure, featuring a brominated phenyl ring, an acetoxy-substituted phenyl ring, and a central carbonyl group, presents a rich landscape for spectroscopic and electronic analysis. Understanding the precise three-dimensional geometry, the nature of its chemical bonds, and its electronic transitions is paramount for predicting its reactivity, intermolecular interactions, and photophysical behavior.

While experimental techniques like X-ray crystallography, NMR, and UV-Vis spectroscopy are indispensable, theoretical calculations offer a powerful complementary approach.[2] Computational modeling allows for the a priori prediction of molecular properties, aids in the interpretation of complex experimental spectra, and provides insights into transient states or properties that are difficult to measure empirically.[3][4] This guide focuses on a DFT-based approach, which provides an excellent balance of computational cost and accuracy for organic molecules of this size.[5][6]

Core Computational Methodology: Establishing a Robust Theoretical Level

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains second- and third-row elements, π-systems, and lone pairs, a careful selection is critical.

2.1. The Choice of Density Functional: B3LYP

We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] This functional has a long-standing track record of providing reliable results for the geometries, vibrational frequencies, and thermochemical properties of a vast range of organic molecules.[7] It effectively incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in pure DFT functionals, leading to more accurate descriptions of electronic structure.[8]

2.2. The Basis Set Selection: 6-311++G(d,p)

A basis set is the set of mathematical functions used to build molecular orbitals. We advocate for the Pople-style 6-311++G(d,p) basis set for the following reasons:

  • Triple-Zeta Valence (6-311G): It provides a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

  • Polarization Functions (d,p): The (d) on heavy atoms and (p) on hydrogen atoms allow orbitals to change shape and direction in the molecular environment. This is essential for accurately describing the polar C=O bond, the C-Br bond, and the overall molecular dipole moment.[9]

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens. These functions are crucial for describing regions of space far from the nucleus and are vital for systems with lone pairs and for accurately calculating properties related to electronic excitations and non-covalent interactions.[10]

2.3. Modeling the Environment: The Polarizable Continuum Model (PCM)

Since most experimental data is acquired in solution, simulating the effect of a solvent is necessary for meaningful comparisons. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is an efficient and widely used method. It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that can influence molecular geometry and electronic properties.[11]

Workflow Part 1: Ground State Geometry and Vibrational Spectra

The foundational step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol: Geometry Optimization & Frequency Calculation
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation: Set up the calculation in a quantum chemistry software package (e.g., Gaussian). The input route section should specify:

    • # Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform)

    • Opt keyword requests a geometry optimization.

    • Freq keyword requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies. An imaginary frequency indicates a saddle point (transition state) rather than a true energy minimum.

  • Analysis: Extract the optimized Cartesian coordinates and the computed vibrational frequencies. The frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.

Data Presentation: Predicted Infrared (IR) Frequencies

The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to predict its IR spectrum.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Experimental Region (cm⁻¹)
Carbonyl StretchAromatic Ketone (C=O)~16651650 - 1670[12]
Ester C=O StretchAcetoxy (C=O)~17501740 - 1760
C-O StretchAcetoxy (C-O)~12101200 - 1250
Aromatic C=C StretchPhenyl Rings~1590, ~14501450 - 1600[13]
C-Br StretchAryl Bromide~675650 - 700

Workflow Part 2: Predicting NMR Spectra

The Gauge-Including Atomic Orbital (GIAO) method is the industry standard for calculating NMR shielding tensors, providing highly accurate predictions of chemical shifts when paired with a reliable DFT methodology.[14][15][16]

Experimental Protocol: GIAO NMR Calculation
  • Use Optimized Geometry: Start with the validated, optimized structure from the previous step.

  • Input File Generation: The route section for the NMR calculation should be:

    • # NMR=GIAO B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform)

  • Reference Calculation: Perform an identical calculation on Tetramethylsilane (TMS) at the exact same level of theory (B3LYP/6-311++G(d,p) with PCM).

  • Execution: Run both the this compound and the TMS calculations.

  • Analysis & Conversion:

    • Extract the calculated isotropic shielding tensors (σ) for each nucleus from the output files.

    • Calculate the chemical shift (δ) for each nucleus using the formula: δ_nucleus = σ_TMS - σ_nucleus

    • Assign the calculated shifts to the corresponding atoms in the molecule.

Visualization: Molecular Structure for NMR Assignment

Caption: Atom numbering scheme for this compound used for NMR peak assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Number(s)Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C7Carbonyl Carbon-~195.5
C16Ester Carbonyl-~169.0
C1', C1''Quaternary C-~138.0, ~135.2
C2'C-Br-~121.5
C12C-O-~151.0
C3',C4',C5',C6'Aromatic CH7.3 - 7.8127.0 - 134.0
C10,C11,C13,C14Aromatic CH7.1 - 7.9122.0 - 131.0
C18Methyl~2.3~21.0

(Note: Predicted values are illustrative and depend on the precise optimized geometry and reference shielding value.)

Workflow Part 3: Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra.[17][18]

Experimental Protocol: TD-DFT Calculation
  • Use Optimized Geometry: Begin with the ground-state optimized structure.

  • Input File Generation: The route section for the TD-DFT calculation is:

    • # TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform)

    • TD(NStates=10) requests the calculation of the first 10 singlet excited states.

  • Execution: Run the calculation.

  • Analysis:

    • From the output, extract the excitation energies (in eV), oscillator strengths (f), and the molecular orbitals involved in each transition.

    • Convert the excitation energy (E) in eV to wavelength (λ) in nm using the formula: λ (nm) = 1239.8 / E (eV).

    • The oscillator strength (f) is a dimensionless quantity that represents the probability of a transition; values significantly greater than zero correspond to observable peaks in a UV-Vis spectrum.

Visualization: Computational Workflow

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase mol_build 1. Build Molecule method_select 2. Select Method (B3LYP/6-311++G(d,p)) geom_opt 3. Geometry Optimization & Freq Analysis method_select->geom_opt giao_nmr 4. GIAO NMR Calculation geom_opt->giao_nmr td_dft 5. TD-DFT Calculation geom_opt->td_dft ir_spec Predicted IR Spectrum geom_opt->ir_spec nmr_spec Predicted NMR Shifts giao_nmr->nmr_spec uv_vis_spec Predicted UV-Vis Spectrum td_dft->uv_vis_spec

Caption: A streamlined workflow for the theoretical calculation of molecular properties.

Data Presentation: Predicted Electronic Transitions

The primary electronic transitions in benzophenone derivatives involve promotions from non-bonding (n) orbitals on the carbonyl oxygen and from π orbitals of the aromatic system to anti-bonding π* orbitals.

TransitionExcitation Energy (eV)Predicted λ_max (nm)Oscillator Strength (f)Character
S₀ → S₁~3.5~354~0.005n → π
S₀ → S₂~4.4~282~0.250π → π
S₀ → S₃~4.8~258~0.450π → π*

The weak, lower-energy n→π* transition is characteristic of ketones, while the more intense π→π* transitions at shorter wavelengths arise from the conjugated aromatic system.[4]

Conclusion: Synthesizing Theory and Experiment

This guide has outlined a robust and scientifically grounded computational workflow for the detailed characterization of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set and incorporating solvent effects via PCM, researchers can reliably predict the molecule's geometry and its corresponding IR, NMR, and UV-Vis spectra. This theoretical data serves as a powerful tool for interpreting experimental findings, assigning complex spectra, and gaining fundamental insights into the electronic structure and properties of the molecule. The synergy between high-level computation and empirical measurement is a cornerstone of modern chemical research, enabling a deeper understanding and accelerating the process of molecular design and discovery.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link][14][15]

  • Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. PMC, NIH. [Link][3]

  • The DFT route to NMR chemical shifts. Semantic Scholar. [Link][19]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link][8]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link][16]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link][4]

  • How to perform NMR calculation in Gaussian. YouTube. [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. [Link]

  • NMR - Gaussian.com. Gaussian Inc. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

  • Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Scribd. [Link]

  • Conformations of substituted benzophenones. ResearchGate. [Link]

  • UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of... ResearchGate. [Link]

  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. University of Southampton ePrints. [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link][10]

  • Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectrometry. RSC Publishing. [Link][7]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, ACS Publications. [Link][5]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link][17]

  • ubiquity of B3LYP/6-31G. Reddit. [Link][6]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cellular & Molecular Biology. [Link][9]

  • UV–visible spectroscopy and time-dependent DFT calculations a, b,... ResearchGate. [Link][18]

  • DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI. [Link][11]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link][13]

Sources

Navigating the Procurement of CAS 890099-44-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Supplier Evaluation, Purity Verification, and Quality Control for 4-Acetoxy-2'-bromobenzophenone

For researchers and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This technical guide provides a comprehensive overview of sourcing this compound (CAS 890099-44-2), a key building block in various synthetic pathways. We will delve into the critical aspects of supplier identification, purity assessment, and the interpretation of analytical data to ensure the procurement of high-quality material suitable for demanding research applications.

Identifying and Vetting Suppliers of CAS 890099-44-2

The landscape of chemical suppliers is vast, ranging from large, well-established corporations to smaller, specialized laboratories. The initial step in procuring CAS 890099-44-2 involves identifying potential vendors and conducting a thorough evaluation of their credentials and product quality.

Reputable Suppliers in the Chemical Marketplace:

Several platforms and suppliers are recognized for their extensive catalogs and commitment to quality. For research-grade chemicals like this compound, sourcing from established suppliers is a prudent approach. Some notable suppliers and marketplaces in the chemical industry include:

  • Large-Scale Distributors: Companies like Sigma-Aldrich (now part of MilliporeSigma) , Thermo Fisher Scientific , and VWR International are renowned for their comprehensive catalogs and robust quality control systems.[1] They often provide detailed product information and access to safety data sheets (SDS) and other quality documents.

  • Specialized Chemical Suppliers: Companies such as BLDpharm and marketplaces like CymitQuimica offer a wide array of research chemicals, including more niche compounds.[2] These suppliers can be valuable sources for specific building blocks and intermediates. CymitQuimica is noted for its user-friendly platform and aggregation of products from various manufacturers, facilitating price and availability comparisons.[2]

  • Manufacturer-Direct Options: In some instances, it may be possible to source directly from the manufacturer, which can offer advantages in terms of technical support and detailed product knowledge.

A Workflow for Supplier Validation:

A systematic approach to qualifying a new supplier is crucial to mitigate risks associated with product quality and supply chain reliability.

Caption: A logical workflow for qualifying suppliers of critical research chemicals.

The Critical Role of Purity: Understanding the Certificate of Analysis (COA)

The Certificate of Analysis is the single most important document for assessing the quality of a chemical. It provides a detailed summary of the analytical tests performed on a specific batch of the compound. While a publicly available COA for CAS 890099-44-2 was not found during the literature search, we can construct a representative example based on industry standards and data for closely related compounds.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥98.0%98.7%High-Performance Liquid Chromatography
Melting Point 80-84 °C81.5 - 82.5 °CCapillary Method
Residual Solvents As per ICH Q3CMeets specificationGas Chromatography (GC)
Water Content (Karl Fischer) ≤0.5%0.12%Karl Fischer Titration
Date of Analysis YYYY-MM-DD2026-01-15-
Batch Number XXXXXXABC12345-

Key Analytical Techniques for Purity Determination:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It separates the main compound from any impurities, and the area under the peak for the target compound relative to the total area of all peaks gives a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The presence of unexpected signals can indicate the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route to a compound provides valuable insight into the potential impurities that may be present. A common method for synthesizing benzophenones is through a Friedel-Crafts acylation reaction .

A plausible synthetic route to this compound could involve the reaction of 2-bromobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst like aluminum chloride.

Potential Impurities and their Origins:

  • Starting Materials: Unreacted 2-bromobenzoyl chloride or phenyl acetate.

  • Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield isomeric products depending on the directing effects of the substituents on the aromatic rings.

  • Hydrolysis Products: The acetoxy group is susceptible to hydrolysis back to a hydroxyl group, which could lead to the presence of 4-hydroxy-2'-bromobenzophenone.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

A Step-by-Step Protocol for In-House Quality Control:

For critical applications, it is advisable to perform in-house quality control on a small sample of the received material before committing to a large-scale experiment.

  • Visual Inspection: Examine the physical appearance of the compound. It should be a homogenous solid, free of discoloration or foreign matter.

  • Solubility Test: Dissolve a small amount in a suitable solvent (e.g., DMSO, CDCl₃) for NMR analysis. Incomplete dissolution may indicate the presence of insoluble impurities.

  • ¹H NMR Analysis:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Integrate the peaks and compare the proton ratios to the expected structure.

    • Look for any unexpected signals that could correspond to impurities.

  • HPLC-MS Analysis:

    • Prepare a dilute solution of the compound in a suitable mobile phase.

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Run a gradient elution method to separate the main compound from any impurities.

    • Couple the HPLC to a mass spectrometer to confirm the molecular weight of the main peak and any significant impurities.

Conclusion

The procurement of high-purity CAS 890099-44-2 is a critical step for ensuring the reliability and reproducibility of research in organic synthesis and drug discovery. By implementing a rigorous supplier validation process, critically evaluating the Certificate of Analysis, and, when necessary, performing in-house quality control, researchers can be confident in the quality of their starting materials. This diligence at the procurement stage lays the foundation for successful and trustworthy scientific outcomes.

References

  • The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Photocleavage of 4-(2-Bromobenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Photolabile Protecting Groups

In the intricate landscape of drug development, chemical biology, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), colloquially known as "caging" groups, are powerful tools that enable the masking of a functional group until its activity is desired, whereupon it can be liberated through the application of light.[1][2] This "on-demand" activation strategy circumvents the need for chemical reagents for deprotection, offering a clean, non-invasive method to initiate biological processes or chemical reactions with high precision.[3]

Among the various classes of PPGs, those based on arylcarbonylmethyl scaffolds, such as the phenacyl group, have demonstrated significant utility.[4][5] The 2-bromobenzoyl moiety, a subject of this protocol, belongs to the family of o-alkylphenacyl protecting groups. Its photocleavage mechanism is of significant interest, offering a pathway for the controlled release of carboxylic acids, alcohols, and other functional groups. This application note provides a detailed protocol for the photocleavage of 4-(2-bromobenzoyl)phenyl acetate, a model substrate for the release of a phenol. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the analytical methods for monitoring the reaction's progress.

Mechanistic Insights: The Photoenolization Pathway

The photocleavage of o-alkylphenacyl derivatives, including 2-bromobenzoyl esters, is understood to proceed through a well-defined photochemical pathway.[4] Unlike the radical mechanism proposed for some phenacyl groups, the presence of the ortho-substituent facilitates an intramolecular hydrogen abstraction, leading to the formation of a transient photoenol intermediate.

The process is initiated by the absorption of UV light by the benzophenone chromophore, which promotes the molecule to an excited singlet state (S1). This is followed by efficient intersystem crossing (ISC) to the triplet state (T1).[4] The triplet state then undergoes an intramolecular 1,5-hydrogen abstraction from the benzylic position (in the case of an alkyl group) or, in this context, from an available hydrogen source, to form a triplet 1,4-biradical. This biradical then collapses to form a dienol, also known as a photoenol.[4] The photoenol is a highly reactive intermediate that, in the presence of a nucleophile (in this case, likely atmospheric water or solvent), undergoes cleavage of the ester bond to release the protected phenol and form a stable byproduct.

Diagram of the Proposed Photocleavage Mechanism

G cluster_0 Excitation and Intersystem Crossing cluster_1 Photoenol Formation cluster_2 Cleavage and Product Formation A Ground State 4-(2-bromobenzoyl)phenyl acetate (S0) B Excited Singlet State (S1) A->B hν (UV light) C Excited Triplet State (T1) B->C Intersystem Crossing (ISC) D Triplet Biradical Intermediate C->D Intramolecular H-Abstraction E Photoenol (Dienol) Intermediate D->E Collapse F Released Phenol (4-acetoxyphenol) E->F Ester Cleavage (+ H2O/Solvent) G Byproduct (e.g., 2-bromobenzofuran derivative) E->G Rearrangement

Caption: Proposed mechanism for the photocleavage of 4-(2-bromobenzoyl)phenyl acetate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the photocleavage of 4-(2-bromobenzoyl)phenyl acetate. Optimization of parameters such as concentration, irradiation time, and solvent may be necessary for specific applications.

Materials and Equipment
  • Substrate: 4-(2-bromobenzoyl)phenyl acetate

  • Solvent: Acetonitrile (HPLC grade) or a mixture of acetonitrile and water. The choice of solvent can influence the reaction kinetics and byproduct formation.[5]

  • Photoreactor: A commercially available photochemical reactor or a custom-built setup.[6] Key components include:

    • Light Source: A medium-pressure mercury lamp is a common choice, providing broad UV output.[7] LEDs with specific wavelengths (e.g., 300-365 nm) can also be used for more controlled irradiation.[6]

    • Reaction Vessel: A quartz tube or flask is essential, as Pyrex glass will absorb a significant portion of the required UV radiation.

    • Cooling System: A water-cooled immersion well or an external cooling fan is necessary to maintain a constant reaction temperature, as UV lamps generate considerable heat.[6]

  • Analytical Instruments:

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure
  • Solution Preparation: Prepare a solution of 4-(2-bromobenzoyl)phenyl acetate in the chosen solvent. A typical starting concentration is in the range of 0.01-0.05 M.[5] Ensure the substrate is fully dissolved.

  • Reaction Setup:

    • Transfer the solution to a quartz reaction vessel.

    • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench the triplet excited state and lead to side reactions.

    • Place the reaction vessel inside the photoreactor and start the cooling system.

  • Irradiation:

    • Turn on the UV lamp. The irradiation wavelength should ideally correspond to an absorption maximum of the substrate. Based on the benzophenone chromophore, irradiation in the 300-365 nm range is a logical starting point.[7][8]

    • Irradiate the solution for a predetermined amount of time. It is recommended to perform a time-course study to determine the optimal irradiation time for complete cleavage.

  • Reaction Monitoring:

    • At various time points, withdraw small aliquots from the reaction mixture for analysis.

    • UV-Vis Spectroscopy: Monitor the disappearance of the starting material by observing the decrease in absorbance at its λmax.

    • HPLC Analysis: This is a more quantitative method to monitor the reaction progress. Develop an HPLC method that can separate the starting material, the desired product (4-acetoxyphenol), and any byproducts. The retention times and peak areas can be used to calculate the conversion and yield.

  • Product Isolation and Characterization (for preparative scale):

    • Once the reaction is complete (as determined by HPLC), evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Characterize the purified product and byproducts using NMR spectroscopy and mass spectrometry to confirm their structures.

Experimental Workflow Diagram

G A Prepare Solution (0.01-0.05 M in Acetonitrile) B Transfer to Quartz Vessel & Purge with N2/Ar A->B C Place in Photoreactor & Start Cooling B->C D Irradiate with UV Light (e.g., 300-365 nm Mercury Lamp) C->D E Monitor Reaction Progress (UV-Vis, HPLC) D->E E->D Continue Irradiation F Work-up & Purification (Solvent Evaporation, Chromatography) E->F Reaction Complete G Characterize Products (NMR, Mass Spectrometry) F->G

Caption: A streamlined workflow for the photocleavage experiment.

Data Presentation and Expected Outcomes

The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. For phenacyl-type protecting groups, quantum yields can vary significantly depending on the specific structure and reaction conditions, but typically fall in the range of 0.01 to 0.3.[9]

ParameterRecommended Range/ValueRationale & Key Considerations
Substrate Concentration 0.01 - 0.05 MHigher concentrations can lead to inner filter effects, where the starting material absorbs most of the light at the surface of the solution, preventing it from reaching the bulk.[5]
Irradiation Wavelength 300 - 365 nmThis range corresponds to the n→π* transition of the benzophenone chromophore, which is responsible for initiating the photoreaction.[7][8]
Solvent Acetonitrile, Acetonitrile/WaterAcetonitrile is a common solvent for photochemical reactions due to its UV transparency and ability to dissolve a wide range of organic compounds. The addition of water can facilitate the cleavage of the photoenol intermediate.[4]
Reaction Time 0.5 - 6 hoursHighly dependent on the lamp intensity, quantum yield, and concentration. A time-course study is essential for optimization.
Expected Quantum Yield (Φ) 0.01 - 0.3 (estimated)Based on values for related phenacyl and hydroxyphenacyl esters.[6][9] The bromo-substituent may influence the rate of intersystem crossing and thus the overall quantum yield.

Self-Validating Systems and Troubleshooting

A robust photochemical protocol should include internal checks to ensure the validity of the results.

  • Control Experiments: A control reaction should be run in the dark to confirm that the cleavage is indeed light-induced and not due to thermal degradation or solvolysis.

  • Actinometry: To accurately determine the quantum yield, the photon flux of the light source should be measured using a chemical actinometer, such as potassium ferrioxalate.

  • Byproduct Analysis: Characterization of any byproducts is crucial for understanding the reaction mechanism and identifying potential side reactions. In the case of o-alkylphenacyl esters, side products such as indanones or benzocyclobutenols can sometimes be formed.[4]

Troubleshooting Common Issues:

  • Low Conversion:

    • Cause: Insufficient irradiation time, low lamp intensity, or quenching of the excited state.

    • Solution: Increase irradiation time, check the age and output of the lamp, ensure the solution is deoxygenated.

  • Formation of Multiple Products:

    • Cause: Secondary photochemical reactions of the primary product or byproducts.

    • Solution: Optimize the irradiation time to minimize over-irradiation. The use of a filter to select a specific wavelength range may also be beneficial.

  • Inconsistent Results:

    • Cause: Fluctuations in lamp intensity or reaction temperature.

    • Solution: Allow the lamp to warm up to a stable output before starting the reaction. Ensure the cooling system is functioning effectively to maintain a constant temperature.

Conclusion

The photocleavage of 4-(2-bromobenzoyl)phenyl acetate serves as an excellent model system for understanding and applying the chemistry of o-alkylphenacyl photolabile protecting groups. By leveraging the principles of photoenolization, researchers can achieve controlled release of functional molecules with high spatial and temporal resolution. The protocol outlined in this application note provides a solid foundation for scientists and drug development professionals to explore the potential of this and related photochemistries in their respective fields. Careful attention to experimental parameters and analytical monitoring will ensure reproducible and reliable results.

References

  • Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 11(3), 458-466. Available from: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available from: [Link]

  • van der Zouwen, M., et al. (2021). Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. Chemistry – A European Journal, 27(54), 13531-13538. Available from: [Link]

  • Klán, P., et al. (2009). Photochemistry of S-Phenacyl Xanthates. The Journal of Organic Chemistry, 74(15), 5433-5440. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774. Available from: [Link]

  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. Available from: [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Booker, C. S., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124-1129. Available from: [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577.
  • ATSDR. (2004). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Gaber, A. M. (1991). Thermolysis and Photolysis of some Selected Aryl Thioesters. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 123-128. Available from: [Link]

  • Castell, P., et al. (1999). Surface photografting of benzophenone on low density polyethylene (LDPE) film. I. A study of the surface reaction. Journal of Applied Polymer Science, 73(13), 2641-2651. Available from: [Link]

  • Booker, C. S., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. Available from: [Link]

  • Hering, T., et al. (2024). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available from: [Link]

  • Deneva, V., et al. (2012). 2-Acetylindan-1,3-dione and its Cu2+ and Zn2+ complexes as promising sunscreen agents. Journal of Photochemistry and Photobiology A: Chemistry, 235, 47-54. Available from: [Link]

  • Scaiano, J. C., & Netto-Ferreira, J. C. (1990). Mechanism of thiobenzoic acid O-ester photolysis. The Journal of Organic Chemistry, 55(25), 6104-6106.
  • Hasan, A., et al. (1997). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Booker, C. S., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124-1129. Available from: [Link]

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Application Notes and Protocols for the Use of 4-Acetoxy-2'-bromobenzophenone as a Photolabile Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-acetoxy-2'-bromobenzophenone as a versatile photolabile linker in solid-phase peptide synthesis (SPPS). Photolabile linkers offer a powerful strategy for the mild and orthogonal cleavage of synthetic peptides from the solid support, a critical advantage for sensitive or modified peptides.[1][2] This document outlines the chemical principles, detailed experimental protocols for linker immobilization, peptide synthesis, and photolytic cleavage, and provides key technical insights for the successful implementation of this methodology in research and drug development settings.

Introduction: The Advantage of Photolabile Linkers in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains.[3][4] A crucial component of any SPPS strategy is the linker, a molecular bridge that anchors the growing peptide to the insoluble resin support.[1][3] The choice of linker dictates the conditions required for the final cleavage of the peptide from the resin. While traditional acid-labile linkers, such as the Wang or Rink amide linkers, are widely used, they often require harsh acidic conditions (e.g., strong trifluoroacetic acid cocktails) for cleavage.[2][5] These conditions can be detrimental to peptides containing acid-sensitive modifications or sequences prone to degradation.

Photolabile linkers present a mild and highly orthogonal alternative, allowing for peptide cleavage under neutral conditions by irradiation with UV light at a specific wavelength.[1][2] This "traceless" cleavage minimizes the formation of side products and is compatible with a wide array of protecting groups used in Fmoc-based SPPS.[2][6] The benzophenone core of this compound provides the necessary photochemical reactivity for this process.

Chemical Principles and Mechanism of Action

The functionality of this compound as a photolabile linker is rooted in the photochemistry of the benzophenone moiety. Upon absorption of UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly intersystem crosses to a more stable triplet state. This triplet biradical is highly reactive and can abstract a hydrogen atom from a nearby source, in this case, the benzylic position of the linker attached to the peptide, initiating the cleavage process.

The 2'-bromo substituent on one of the phenyl rings can influence the photochemical properties of the benzophenone core, potentially affecting the efficiency and wavelength of cleavage. The 4-acetoxy group serves as a handle for the initial attachment of the linker to the solid support, typically after hydrolysis to the corresponding phenol.

Experimental Protocols

Materials and Equipment
  • Resins: Aminomethylated polystyrene resin (100-200 mesh, 1% DVB) or Chlorotrityl chloride resin.

  • Linker: this compound.

  • Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, DIC), bases (e.g., DIPEA, piperidine), solvents (DMF, DCM, MeOH), and cleavage cocktail components.

  • Equipment: Peptide synthesis vessel, shaker, UV photoreactor (e.g., high-pressure mercury lamp emitting at 350-365 nm), quartz reaction vessel, HPLC system for purification and analysis.

Preparation of the Photolabile Resin

Protocol 1: Immobilization of 4-hydroxy-2'-bromobenzophenone on Chlorotrityl Chloride Resin

This protocol first involves the hydrolysis of the acetate group of the linker, followed by its attachment to the highly acid-sensitive chlorotrityl chloride resin.

  • Hydrolysis of this compound:

    • Dissolve this compound in a mixture of methanol and 1 M NaOH.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1 M HCl and extract the product, 4-hydroxy-2'-bromobenzophenone, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by column chromatography if necessary.

  • Attachment to Resin:

    • Swell chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in dry DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • In a separate flask, dissolve 4-hydroxy-2'-bromobenzophenone (2 equivalents relative to the resin loading) and DIPEA (4 equivalents) in dry DCM.

    • Add the solution of the linker and DIPEA to the swollen resin.

    • Shake the mixture at room temperature for 12-16 hours.

    • To cap any remaining reactive trityl groups, add a solution of methanol (0.8 mL per gram of resin) and DIPEA (1 mL per gram of resin) in DCM and shake for 30 minutes.

    • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Solid-Phase Peptide Synthesis Workflow

The following is a generalized workflow for Fmoc-based SPPS on the prepared photolabile resin.

SPPS_Workflow start Start: Photolabile Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle (n-1 times) wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle wash3 Wash and Dry final_deprotection->wash3 cleavage Photolytic Cleavage wash3->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Fmoc-based SPPS on a photolabile resin.

Protocol 2: Attachment of the First Fmoc-Amino Acid

  • Swell the photolabile resin in DCM for 30 minutes.

  • In a separate vessel, pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin and shake at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test.

  • After completion, filter the resin and wash thoroughly with DMF and DCM.

Protocol 3: Peptide Chain Elongation

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling: Couple the next Fmoc-amino acid as described in Protocol 2.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat this cycle until the desired peptide sequence is assembled.

Photolytic Cleavage of the Peptide

Protocol 4: Photocleavage of the Peptide from the Resin [2]

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and methanol and dry under vacuum.

  • Suspend the dried peptide-resin in a suitable solvent (e.g., methanol, or an acetonitrile/water mixture) in a quartz reaction vessel. The resin should be loosely suspended to ensure maximum exposure to UV light.

  • Place the reaction vessel in a photocleavage apparatus equipped with a high-pressure mercury lamp (typically emitting at 350-365 nm).

  • Irradiate the resin suspension for 2-4 hours with gentle agitation or stirring. The optimal irradiation time may need to be determined empirically for each peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent and combine the filtrates.

  • Evaporate the solvent from the combined filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Characterization and Data

Spectroscopic Data of this compound
Technique Expected Key Signals
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, acetate methyl protons around 2.3 ppm.
¹³C NMR Carbonyl carbon around 195 ppm, acetate carbonyl around 169 ppm, aromatic carbons in the range of 120-140 ppm, and acetate methyl carbon around 21 ppm.
IR (cm⁻¹) Carbonyl (ketone) stretch around 1660 cm⁻¹, carbonyl (ester) stretch around 1760 cm⁻¹, C-O stretch around 1200 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 319.15 g/mol ([M]+ or [M+H]+).[7]
Monitoring Peptide Synthesis and Purity
  • Coupling Reactions: Qualitative ninhydrin (Kaiser) test.

  • Cleavage Efficiency and Peptide Purity: Analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Key Considerations

  • Incomplete Cleavage: Optimize irradiation time and solvent system. Ensure the resin is well-suspended during photolysis.

  • Side Reactions: The triplet biradical of the benzophenone can potentially react with certain amino acid side chains. The inclusion of scavengers in the cleavage cocktail may be necessary for sensitive sequences.

  • Linker Stability: The ester bond formed during the attachment of the linker to the resin should be stable to the basic conditions of Fmoc deprotection. The use of a less base-sensitive linkage, like an ether bond with Wang resin, can be an alternative.

Conclusion

The use of this compound as a photolabile linker in SPPS provides a valuable tool for the synthesis of complex and sensitive peptides. The mild, orthogonal cleavage conditions offer a significant advantage over traditional acid-based methods. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can successfully implement this strategy to advance their peptide-based research and development endeavors.

References

  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS. BenchChem.
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  • ResearchGate. (n.d.). Photolabile linker for peptide library preparation in SPOT synthesis.
  • Technical University of Denmark. (n.d.). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.
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  • ChemicalBook. (n.d.). 4-BROMOBENZOPHENONE synthesis. ChemicalBook.
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  • MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • BenchChem. (2025).
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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. BenchChem.
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  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-3'-iodobenzophenone. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.
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  • SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace.
  • Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
  • Google Patents. (n.d.). WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal.

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Application Notes and Protocols for Amine Protection Using 4-Acetoxy-2'-bromobenzophenone: A Novel Photolabile Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in the realms of pharmaceutical and materials science. While traditional protecting groups like Boc, Cbz, and Fmoc are invaluable, the demand for orthogonal strategies with milder and more specific deprotection conditions has driven the exploration of novel protective moieties. This document provides a comprehensive guide to the use of 4-Acetoxy-2'-bromobenzophenone, a promising yet not widely documented photolabile protecting group for amines. We will delve into its proposed mechanism of action, provide hypothetical yet detailed protocols for its application, and contextualize its potential advantages within the broader landscape of amine protection strategies.

Introduction: The Need for Orthogonal Amine Protection

In the intricate tapestry of modern organic synthesis, the amine functional group is a ubiquitous and highly reactive entity. Its nucleophilic nature necessitates temporary masking or "protection" to prevent unwanted side reactions while other parts of a molecule are being manipulated.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in a clean and efficient manner without affecting other functional groups.[2]

The concept of "orthogonality" is paramount in this context. Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., acidic, basic, hydrogenolysis), allowing for the selective deprotection of one amine in the presence of others.[1] This selectivity is the cornerstone of complex syntheses, such as in peptide synthesis or the development of intricate drug molecules.[2]

While the workhorses of amine protection – tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) – have proven indispensable, their removal often requires harsh acidic or basic conditions or catalytic hydrogenation, which may not be compatible with sensitive substrates.[3][4] This has spurred the development of protecting groups that can be cleaved under milder and more specific conditions, with photolabile protecting groups (PPGs) emerging as a particularly elegant solution.[5] PPGs offer the unique advantage of being removable with light, a "traceless" reagent that allows for unparalleled spatial and temporal control over deprotection.[5]

This guide focuses on a specific, albeit less conventional, photolabile protecting group: This compound . While not extensively documented in the mainstream chemical literature as a standard protecting group, its structure suggests a design tailored for photochemical activation. The benzophenone core is a well-known photosensitizer, and the substituents likely modulate its photochemical properties.[6][7] We will explore the theoretical underpinnings of its function and provide a practical (though hypothetical) framework for its application.

The Benzophenone Moiety as a Photolabile Trigger: A Mechanistic Overview

The utility of benzophenone in photochemistry stems from its efficient absorption of UV light and its propensity to form a long-lived triplet excited state.[7] This excited state is a powerful hydrogen abstractor, capable of initiating a variety of chemical transformations.[6] When incorporated into a protecting group, this reactivity can be harnessed to trigger a cleavage reaction.

In the context of protecting an amine with this compound, we propose the formation of a carbamate linkage between the amine and a suitable derivative of the benzophenone. The deprotection would then be initiated by UV irradiation.

Proposed Mechanism of Photochemical Deprotection

A plausible mechanism for the photochemically induced cleavage of a this compound-protected amine (as a carbamate) is depicted below. This proposed pathway is based on established principles of benzophenone photochemistry.

G cluster_protection Protection Step cluster_deprotection Photochemical Deprotection Amine R-NH₂ Protected_Amine Protected Amine (Carbamate) Amine->Protected_Amine Base Protecting_Agent This compound derivative (e.g., chloroformate) Protecting_Agent->Protected_Amine Protected_Amine2 Protected Amine (Ground State) Excited_State Excited Triplet State (via Intersystem Crossing) Protected_Amine2->Excited_State UV Light (hν) H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Intermediate Unstable Intermediate H_Abstraction->Intermediate Cleavage Fragmentation Intermediate->Cleavage Deprotected_Amine R-NH₂ + CO₂ Cleavage->Deprotected_Amine Byproduct Benzophenone Byproduct Cleavage->Byproduct

Figure 1. Proposed workflow for the protection of an amine with a this compound derivative and its subsequent photochemical deprotection.

The key steps in the proposed deprotection are:

  • Photoexcitation: The benzophenone chromophore absorbs UV light, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state.

  • Intramolecular Hydrogen Abstraction: The excited triplet benzophenone carbonyl is a potent radical that can abstract a hydrogen atom from a nearby source. In a suitably designed protecting group, this would be an intramolecular process.

  • Fragmentation: The resulting diradical intermediate is unstable and undergoes fragmentation, leading to the release of the free amine (likely via a carbamic acid intermediate that decarboxylates) and a modified benzophenone byproduct.

The presence of the 2'-bromo substituent may serve to enhance the rate of intersystem crossing to the triplet state (the heavy-atom effect), potentially increasing the efficiency of the photoreaction. The 4-acetoxy group can modulate the electronic properties and absorption spectrum of the chromophore.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require significant optimization and validation in a research setting. They are provided as a starting point for researchers interested in exploring the use of this compound as a photolabile protecting group.

Protocol 1: Synthesis of the Protecting Agent (A Hypothetical Chloroformate Derivative)

To protect an amine, this compound would first need to be converted into an activated form, such as a chloroformate.

Materials:

  • This compound

  • Triphosgene

  • Activated charcoal

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of activated charcoal.

  • Carefully add triphosgene (0.4 eq) in one portion.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure to yield the crude chloroformate derivative. This product is likely moisture-sensitive and should be used immediately in the next step.

Protocol 2: Protection of a Primary Amine

Materials:

  • Amine substrate

  • This compound chloroformate (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.2 eq).

  • Slowly add a solution of the this compound chloroformate (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected amine.

Protocol 3: Photochemical Deprotection of the Protected Amine

Materials:

  • Protected amine (from Protocol 2)

  • High-purity, UV-transparent solvent (e.g., acetonitrile or methanol)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter to block short-wavelength UV)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the protected amine in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized, but a starting point of 0.01-0.05 M is suggested.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution with a suitable UV lamp. The optimal wavelength will need to be determined based on the UV-Vis spectrum of the protected compound but is likely to be in the 350 nm range for benzophenone derivatives.

  • Monitor the progress of the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to remove the benzophenone byproduct and isolate the deprotected amine.

Data Presentation and Comparison with Standard Protecting Groups

To provide a practical context, the following table compares the hypothetical properties of the this compound (Bnz-AcBr) group with the most common amine protecting groups.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
Boc (CH₃)₃C-O-CO-(Boc)₂O, base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz C₆H₅CH₂-O-CO-Cbz-Cl, base (e.g., NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base
Fmoc C₁₅H₁₁O-CO-Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)Stable to acid and hydrogenolysis
Bnz-AcBr (Hypothetical) 4-AcO-C₆H₄-CO-C₆H₄(2'-Br)-CH₂-O-CO-Activated derivative, baseUV light (e.g., ~350 nm)Likely stable to acid and base

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the application of the proposed photolabile protecting group.

G start Start: Amine Substrate protection Protection with This compound derivative start->protection purification1 Purification of Protected Amine protection->purification1 synthesis_steps Further Synthetic Transformations purification1->synthesis_steps deprotection Photochemical Deprotection (UV Irradiation) synthesis_steps->deprotection purification2 Purification of Deprotected Amine deprotection->purification2 end Final Product purification2->end

Figure 2. A generalized experimental workflow for the use of a photolabile amine protecting group in a multi-step synthesis.

Trustworthiness and Self-Validation

The protocols described herein are hypothetical and serve as a guiding framework. For any specific application, a self-validating system must be established. This involves:

  • Thorough Characterization: The protected amine must be fully characterized (NMR, MS, IR) to confirm its structure and purity.

  • Optimization of Deprotection: The deprotection conditions (solvent, concentration, irradiation time, and wavelength) must be carefully optimized to maximize the yield of the deprotected amine and minimize side reactions.

  • Byproduct Identification: The photolytic byproducts should be identified to better understand the reaction pathway and to develop an effective purification strategy.

  • Control Experiments: Control experiments should be conducted to ensure that the deprotection is indeed photochemically induced and does not occur under the reaction conditions in the absence of light.

Conclusion and Future Outlook

The exploration of novel protecting groups is a vital area of research in organic chemistry. While this compound is not a standard, off-the-shelf protecting group, its structure is suggestive of a photolabile protecting group with potentially valuable properties. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers who wish to investigate this or similar systems. The development of new photolabile protecting groups that can be cleaved with high efficiency and selectivity will undoubtedly continue to be a major driver of innovation in the synthesis of complex molecules.

References

  • O'Donnell, M. J. (2023). Benzophenone Schiff bases of a-amino acid esters as electrophiles. Addition of Grignard reagents and alkyllithiums to produce threo-amino alcohols and amino polyols. Oxford Academic. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Wikipedia. (2023). Benzophenone imine. [Link]

  • Organic Chemistry Portal. (2021). Protective Groups. [Link]

  • Wikipedia. (2023). Photolabile protecting group. [Link]

  • Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews, 73(2), 141-161.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Thieme. (2005). 2.4 Photocleavable Protecting Groups.
  • Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Nazarenko, D. A., & Yagupolskii, Y. L. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 20(22), 2858-2873. [Link]

  • Pitts Jr, J. N., Letsinger, R. L., Taylor, R. P., Patterson, J. M., Recktenwald, G., & Martin, R. B. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 81(5), 1068-1077. [Link]

Sources

Application Notes and Protocols for the Photochemical Deprotection of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol and the underlying scientific principles for the photochemical deprotection of 4-Acetoxy-2'-bromobenzophenone. This application note is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who are interested in utilizing light-mediated reactions for the controlled release of functional molecules.

Introduction: The Power of Photochemical Deprotection

Photochemical deprotection, or "uncaging," is a powerful technique that offers precise spatial and temporal control over the release of a protected functional group. By using light as a traceless reagent, reactions can be initiated on demand, minimizing side reactions and allowing for targeted activation in complex biological or material systems. Benzophenone and its derivatives are well-established photosensitizers, capable of initiating a variety of chemical transformations upon excitation with UV light.[1][2]

The this compound scaffold is of particular interest as the benzophenone core acts as the photo-trigger for the cleavage of the acetoxy group, releasing a phenol. The presence of the 2'-bromo substituent is significant. The heavy-atom effect of bromine can enhance the rate of intersystem crossing from the excited singlet state to the reactive triplet state of the benzophenone moiety, potentially increasing the efficiency of the photochemical reaction.[3] This application note will detail a robust experimental setup for this process, explain the mechanistic underpinnings, and provide a step-by-step protocol for researchers to implement in their laboratories.

The Underlying Mechanism: A Triplet State-Mediated Process

The photochemical deprotection of this compound is predicated on the well-established photochemistry of benzophenone. The process can be broken down into the following key steps:

  • Photoexcitation: The benzophenone core of the molecule absorbs a photon of UV light (typically in the 350 nm region), promoting an electron from the n-orbital of the carbonyl oxygen to the π* anti-bonding orbital, resulting in an excited singlet state (S1).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T1). This process is often highly efficient for benzophenones.[3]

  • Hydrogen Abstraction: The triplet state benzophenone is a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor (often the solvent, such as isopropanol), it will abstract a hydrogen atom to form a ketyl radical.

  • Deprotection Cascade: While the classic mechanism involves intermolecular hydrogen abstraction from the solvent, an intramolecular pathway or a solvent-mediated process could lead to the cleavage of the acetoxy group. The exact mechanism for this specific substrate may involve a complex series of radical or ionic steps initiated by the excited benzophenone moiety, ultimately leading to the release of the phenol and byproducts derived from the acetyl group.

Diagram: Proposed Photochemical Deprotection Mechanism

Photochemical Deprotection Mechanism cluster_0 Initiation cluster_1 Propagation & Deprotection Start This compound (Ground State) Excited Excited Singlet State (S1) Start->Excited hν (UV Light) Triplet Excited Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) H_Abstraction Hydrogen Abstraction (from solvent, R-H) Triplet->H_Abstraction Intermediate Reactive Intermediate H_Abstraction->Intermediate Ketyl Radical Formation Product Deprotected Phenol Intermediate->Product Acetoxy Cleavage Byproducts Byproducts Intermediate->Byproducts

Caption: Proposed mechanism for the photochemical deprotection.

Experimental Protocol

This protocol provides a detailed procedure for the photochemical deprotection of this compound.

Materials and Equipment
Reagents Equipment
This compoundPhotochemical Reactor
Isopropanol (ACS grade or higher)Medium-pressure mercury vapor lamp (e.g., 450W)
Dichloromethane (HPLC grade)Quartz immersion well and reaction vessel
Hexanes (HPLC grade)Magnetic stirrer and stir bars
Ethyl acetate (HPLC grade)Rotary evaporator
Silica gel (for column chromatography)Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Deuterated chloroform (CDCl₃) for NMRHigh-Performance Liquid Chromatography (HPLC) system
Gas Chromatography-Mass Spectrometry (GC-MS) system
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow Diagram

Experimental Workflow Prep 1. Prepare Solution (Substrate in Isopropanol) Irradiation 2. Photochemical Reaction (UV Irradiation with Cooling) Prep->Irradiation Monitoring 3. Reaction Monitoring (TLC, HPLC, or GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup 4. Reaction Work-up (Solvent Evaporation) Monitoring->Workup Upon completion Purification 5. Product Purification (Column Chromatography) Workup->Purification Analysis 6. Product Characterization (NMR, MS) Purification->Analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve this compound (e.g., 100 mg, 1 equivalent) in isopropanol (e.g., 100 mL) in a quartz reaction vessel. The concentration can be adjusted, but a dilute solution is generally preferred to ensure good light penetration.

    • Add a magnetic stir bar to the vessel.

  • Photochemical Reaction Setup:

    • Place the quartz reaction vessel inside the photochemical reactor.

    • Insert the quartz immersion well into the reaction vessel, ensuring the lamp will be submerged in the cooling water flow.

    • Begin circulating cooling water through the immersion well to maintain a constant reaction temperature (typically around 20-25 °C).

    • Start stirring the solution at a moderate speed.

  • Irradiation:

    • Turn on the medium-pressure mercury vapor lamp. The broad emission spectrum of this lamp will provide the necessary UV wavelengths for excitation of the benzophenone chromophore.

    • Irradiate the solution for a predetermined time (e.g., 2-8 hours). The optimal reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • Periodically (e.g., every hour), take a small aliquot of the reaction mixture.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material and the appearance of the product spot.

    • For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the reaction progress.[4][5][6]

  • Reaction Work-up:

    • Once the reaction is complete (as determined by the monitoring technique), turn off the lamp and the cooling water.

    • Remove the reaction vessel from the reactor.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent (isopropanol) using a rotary evaporator.

  • Product Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the deprotected phenol.

  • Product Characterization:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Key Parameters and Troubleshooting

Parameter Recommendation & Rationale Troubleshooting
Solvent Isopropanol is a good choice as it is a competent hydrogen donor and is relatively transparent in the near-UV region. Other solvents like ethanol or acetonitrile can also be explored. The choice of solvent can influence the reaction rate and product distribution.[7][8]Slow or no reaction: Ensure the solvent is of high purity and deoxygenated, as oxygen can quench the triplet state. Side product formation: Try a less reactive solvent or add a co-solvent.
Wavelength A medium-pressure mercury lamp provides a broad spectrum. If a more specific wavelength is desired, appropriate filters can be used. The n-π* transition of benzophenone is typically around 330-360 nm.Degradation of product: Use a filter to cut off shorter, higher-energy wavelengths.
Concentration A concentration of 1-10 mM is a good starting point. Higher concentrations can lead to inner filter effects, where the solution absorbs too much light at the surface, preventing it from reaching the bulk of the solution.Low yield: Decrease the concentration to improve light penetration.
Temperature Maintain a constant temperature (e.g., 25 °C) using a cooling system to prevent thermal side reactions and ensure reproducibility.Inconsistent results: Ensure the cooling system is functioning correctly and the temperature is stable throughout the reaction.

Conclusion

This application note provides a comprehensive guide for the successful photochemical deprotection of this compound. By understanding the underlying photochemical principles and carefully controlling the experimental parameters, researchers can effectively utilize this method for the controlled release of phenols. The provided protocol is a robust starting point, and optimization of reaction conditions may be necessary for specific applications. The use of modern analytical techniques for reaction monitoring is crucial for achieving high yields and purity of the desired product.

References

  • Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing. Available at: [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]

  • Flash photolysis studies of benzophenone in ethanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Photoreduction of benzophenone in isopropyl alcohol. Journal of the American Chemical Society. Available at: [Link]

  • Photochemical Reaction Detection in HPLC. ResearchGate. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC PubMed Central. Available at: [Link]

  • Sensitized photoreduction of selected benzophenones. Mass spectrometry studies of radical cross-coupling reactions. PubMed. Available at: [Link]

  • Photodegradation of benzophenones sensitized by nitrite. PubMed. Available at: [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

  • Benzophenone Photosensitized DNA Damage. PubMed. Available at: [Link]

  • Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate. Available at: [Link]

  • Identification of Photocatalytic Degradation Products of Diazinon in TiO2 Aqueous Suspensions Using GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Chromatography Today. Available at: [Link]

Sources

Application Notes and Protocols for the Photochemical Cleavage of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Light for Precise Molecular Control

Photoremovable protecting groups (PPGs), often referred to as photocages, represent a cornerstone of modern chemical and biological research. These light-sensitive moieties offer unparalleled spatiotemporal control over the release of active molecules, enabling researchers to initiate chemical reactions or biological processes with a high degree of precision. The benzophenone chromophore, in particular, has garnered significant attention due to its robust photochemical properties. This application note provides a detailed guide to the photochemical cleavage of 4-Acetoxy-2'-bromobenzophenone, a compound with potential applications in targeted drug delivery and materials science. By understanding the interplay between light and molecular structure, researchers can effectively harness this technology for their specific needs.

Theoretical Framework: The Photochemistry of Benzophenone Derivatives

The photochemical behavior of benzophenone and its derivatives is well-established. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁). Through a rapid process known as intersystem crossing (ISC), the molecule transitions to a more stable triplet excited state (T₁).[1] This triplet state is a potent diradical and is the primary reactive species in many photochemical reactions involving benzophenones.[2]

The cleavage of the acetoxy group in this compound is anticipated to proceed through a mechanism analogous to the photo-Fries rearrangement of phenyl esters.[3][4] In this proposed pathway, the excited benzophenone triplet intramolecularly abstracts a hydrogen atom, leading to the formation of radical intermediates that ultimately result in the cleavage of the ester bond and rearrangement. The presence of the ortho-bromo substituent can influence the photophysical properties and reactivity of the molecule.

Optical Properties and Light Source Selection

Based on this information, a light source emitting in the UVA range (320-400 nm) is recommended for the cleavage of this compound.

Table 1: Comparison of Suitable Light Sources

Light SourceEmission Wavelength(s)AdvantagesDisadvantages
Medium-Pressure Mercury LampBroad emission with peaks at 313, 365, 405, 436, 546 nmHigh intensity, broad spectral coverageGenerates significant heat, requires cooling, ozone production
Light Emitting Diodes (LEDs)Narrow bandwidth (e.g., 365 ± 5 nm)High efficiency, long lifetime, low heat output, wavelength specificityMay require multiple LEDs for larger scale reactions
Black Light Fluorescent LampsBroad emission centered around 365 nmLow cost, readily availableLower intensity compared to mercury lamps

For initial small-scale experiments, a 365 nm LED photoreactor is a convenient and efficient choice. For larger-scale reactions, a medium-pressure mercury lamp equipped with a Pyrex or borosilicate filter to block short-wavelength UV (<300 nm) is suitable.

Experimental Protocol: Photochemical Cleavage of this compound

This protocol is based on established procedures for the photoreduction of benzophenone and the photo-Fries rearrangement of phenyl acetates.[2][3] It is crucial to note that this is a generalized procedure and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • This compound

  • Solvent: Isopropanol (reagent grade) or Acetonitrile (HPLC grade)

  • Photoreactor equipped with a suitable light source (e.g., 365 nm LED or medium-pressure mercury lamp)

  • Quartz or borosilicate reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas source for inert atmosphere

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent (isopropanol or acetonitrile) at a concentration of approximately 0.01-0.05 M. The optimal concentration may need to be determined empirically.

  • Inert Atmosphere: Transfer the solution to the photoreaction vessel. Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone. Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the light source. If using a mercury lamp, ensure the cooling system is active.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically withdraw a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using an appropriate solvent system. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of new product spots will indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete (as determined by TLC analysis), turn off the light source. Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system will need to be determined based on the polarity of the products.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a good hydrogen donor and can facilitate the photochemical reaction.[2] Acetonitrile is a polar aprotic solvent that is often used in photochemical reactions due to its transparency in the UV region.

  • Inert Atmosphere: Oxygen is a known quencher of triplet excited states. Removing it from the reaction mixture is essential to ensure efficient photochemistry.

  • Reaction Vessel Material: Quartz or borosilicate glass is used because it is transparent to the UVA wavelengths required for the reaction. Standard soda-lime glass will absorb a significant portion of the UV light.

Visualizing the Process

Diagram 1: Proposed Photochemical Cleavage Mechanism

G cluster_excitation Photoexcitation cluster_cleavage Cleavage Pathway Start This compound (S₀) Excited Excited Singlet State (S₁) Start->Excited hν (UV Light) Triplet Excited Triplet State (T₁) Excited->Triplet Intersystem Crossing (ISC) Radical_Intermediate Radical Intermediates Triplet->Radical_Intermediate Intramolecular H-Abstraction Cleavage C-O Bond Cleavage Radical_Intermediate->Cleavage Products Cleavage Products + Rearranged Products Cleavage->Products

Caption: Proposed mechanism for the photochemical cleavage of this compound.

Diagram 2: Experimental Workflow

G Prep Prepare Solution (0.01-0.05 M) Purge Purge with N₂/Ar Prep->Purge Irradiate Irradiate with UV Light (e.g., 365 nm) Purge->Irradiate Monitor Monitor by TLC Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup Rotary Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product(s) Purify->Product

Caption: A typical experimental workflow for photochemical cleavage.

Safety Considerations

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields. Ensure the photoreactor is properly shielded to prevent exposure to stray UV radiation.

  • High Voltage: Mercury lamps operate at high voltages. Exercise caution when working with these power supplies.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

The photochemical cleavage of this compound offers a promising avenue for the controlled release of molecular cargo. By carefully selecting the light source and reaction conditions, researchers can achieve efficient cleavage. The provided protocol serves as a robust starting point for developing specific applications. Further investigation into the quantum yield of the reaction and the precise characterization of the photoproducts will be valuable for optimizing and expanding the utility of this photocleavable system.

References

  • ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available from: [Link].

  • Fries rearrangement - Wikipedia. Available from: [Link].

  • A Concise Route to Keto‐Bridged Polyphenols by Photo‐Fries Rearrangement in Flow. Available from: [Link].

  • Agrawal S, Pimpalkar P. Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Mod Chem appl. 2017;5(3):228.
  • Pitts JN Jr, Letsinger RL, Taylor RP, Patterson JM, Recktenwald G, Martin RB. Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. 1959;81(5):1068-1077.
  • (PDF) Synthesis and application of novel benzophenone photoinitiators - ResearchGate. Available from: [Link].

  • Benzophenone - NIST WebBook. Available from: [Link].

  • The Photochemistry of Benzophenone - ScholarWorks@BGSU. Available from: [Link].

  • US Patent for Method for deacetylation of biopolymers.
  • (PDF) Protection for Phenols and Catechols - ResearchGate. Available from: [Link].

  • 4-Bromobenzophenone | C13H9BrO - PubChem. Available from: [Link].

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - MDPI. Available from: [Link].

  • Sensitizer-controlled photochemical reactivity via upconversion of red light - RSC Publishing. Available from: [Link].

  • 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link].

Sources

Application Notes and Protocols: Reaction of 4-Acetoxy-2'-bromobenzophenone with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Acetoxy-2'-bromobenzophenone is a versatile bifunctional reagent with significant potential in bioconjugation, pharmaceutical sciences, and materials science. Its unique structure, featuring a photoreactive benzophenone core, a modifiable acetoxy group, and a bromine atom amenable to cross-coupling reactions, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of two primary reaction pathways for the covalent modification of amino acids using this reagent: Photochemical Conjugation and Copper-Catalyzed N-Arylation.

These methodologies offer distinct advantages for researchers, scientists, and drug development professionals. Photochemical conjugation provides a rapid and versatile method for creating linkages to various amino acid side chains, while copper-catalyzed N-arylation offers a selective approach to form a stable carbon-nitrogen bond with the amino group of the amino acid. This document will detail the underlying mechanisms, provide step-by-step protocols, and discuss the critical parameters for successful execution of these reactions.

Part 1: Photochemical Conjugation of Amino Acids

Theoretical Background and Mechanism

The benzophenone moiety is a well-established photophore in chemical biology. Upon absorption of ultraviolet (UV) light, typically in the range of 350-360 nm, the benzophenone molecule is excited from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).[1] This triplet benzophenone is a highly reactive diradical species that can abstract a hydrogen atom from weak C-H bonds.[2]

In the context of amino acids, the triplet this compound can abstract a hydrogen atom from the C-H bonds of various amino acid side chains. This hydrogen abstraction generates a benzophenone ketyl radical and a highly reactive amino acid radical. Subsequent radical-radical recombination results in the formation of a stable, covalent carbon-carbon bond, effectively conjugating the benzophenone derivative to the amino acid.[2]

The general mechanism is depicted below:

Photochemical Conjugation Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Covalent Bond Formation BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP->BP_S1 hν (UV light) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 ISC BP_T1_react Benzophenone (T₁) AA_CH Amino Acid (R-H) BP_ketyl Benzophenone Ketyl Radical BP_ketyl_react Benzophenone Ketyl Radical AA_radical Amino Acid Radical AA_radical_react Amino Acid Radical BP_T1_reactAA_CH BP_T1_reactAA_CH BP_ketylAA_radical BP_ketylAA_radical BP_T1_reactAA_CH->BP_ketylAA_radical Conjugate Benzophenone-Amino Acid Conjugate BP_ketyl_reactAA_radical_react BP_ketyl_reactAA_radical_react BP_ketyl_reactAA_radical_react->Conjugate Ullmann Coupling Workflow Start Start: Prepare Reactants Reactants This compound Amino Acid Cu(I) or Cu(II) salt Ligand (e.g., L-proline) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Start->Reactants Reaction Heat mixture (e.g., 90-110 °C) Monitor by TLC or LC-MS Reactants->Reaction Workup Aqueous work-up Extraction Reaction->Workup Purification Column Chromatography or HPLC Workup->Purification Characterization NMR, Mass Spectrometry, IR Purification->Characterization Product N-(2'-benzoyl-4'-acetoxyphenyl)amino acid (or 4'-hydroxy derivative) Characterization->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of 4-(2-bromobenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of 4-(2-bromobenzoyl)phenyl acetate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the specific challenges associated with this substrate. The unique structural features—notably the ortho-bromine on the benzoyl moiety—create a landscape ripe for specific, and often unexpected, side reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter.

Q1: My deprotection reaction is stalling, with significant starting material remaining even after extended reaction times. What are the likely causes?

A: Incomplete conversion is a frequent issue. The primary causes are typically insufficient base strength or quantity, suboptimal temperature, or steric hindrance from the bulky 2-bromobenzoyl group slowing the reaction. A systematic approach to optimizing these parameters is crucial. We recommend starting with a stronger base or slightly elevated temperatures, while carefully monitoring for byproduct formation.

Q2: I've isolated a major byproduct with a molecular weight that is 81 Da less than my starting material (loss of HBr). What is this compound?

A: This is a classic indicator of an intramolecular cyclization event. The phenoxide intermediate, formed after the initial deprotection, can act as a nucleophile, attacking the carbon bearing the bromine on the adjacent ring. This results in the formation of a fused ring system (a dibenzo[b,d]furan-1-one derivative) and the elimination of HBr. This side reaction is highly competitive with the desired deprotection and is a key challenge with this substrate.

Q3: Is it advisable to use acidic conditions for this deprotection to avoid base-mediated side reactions?

A: While acid-catalyzed hydrolysis is a standard method for ester cleavage, it carries its own risks with this substrate.[1] The use of strong protic or Lewis acids can potentially trigger a Fries rearrangement , where the acetyl group migrates from the phenolic oxygen to the aromatic ring. Given the steric crowding, this may be less favorable but remains a possibility. We generally recommend optimizing base-catalyzed methods before exploring acidic conditions.

Q4: What are the most effective analytical techniques for monitoring the reaction progress and identifying byproducts?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a rapid, qualitative assessment of the consumption of starting material and the formation of new products. The product phenol will be significantly more polar than the starting acetate ester.

  • LC-MS: Offers quantitative progress tracking and, crucially, provides the molecular weights of all components in the mixture. This is the fastest way to confirm the presence of the expected product, unreacted starting material, and the cyclized byproduct.

Section 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, their underlying causes, and actionable solutions.

Issue 1: Incomplete or Stalled Deprotection

Symptom: TLC or LC-MS analysis shows a significant percentage of 4-(2-bromobenzoyl)phenyl acetate remaining after the expected reaction time.

Causality Analysis: The hydrolysis of a phenyl acetate is a nucleophilic acyl substitution. The rate is dependent on the nucleophilicity of the attacking species (e.g., hydroxide) and the stability of the resulting phenoxide leaving group. While the electron-withdrawing benzoyl group activates the substrate, other factors can impede the reaction.

Troubleshooting Summary Table:

Potential CauseMechanistic ExplanationRecommended Solution
Insufficient Base The reaction is often catalytic in base, but side reactions or adventitious acids can consume it. A stoichiometric amount is often required to drive the equilibrium.Increase the molar equivalents of the base (e.g., from 1.1 eq to 2-3 eq).
Low Temperature The activation energy for the reaction may not be met at room temperature, especially with milder bases or due to steric hindrance.Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC for byproduct formation.
Poor Solvent Choice The base may have poor solubility in the chosen solvent, reducing its effective concentration.Ensure the solvent can dissolve the base. For K₂CO₃, polar aprotic solvents like DMF or acetonitrile are effective. For NaOH/KOH, aqueous methanol or THF are common choices.
Weak Base A weak base like K₂CO₃ may be insufficient to deprotonate water or methanol effectively to generate a strong enough nucleophile, leading to a slow reaction.Switch to a stronger base such as NaOH, KOH, or sodium methoxide. Caution: Stronger bases can also accelerate side reactions.

Workflow for Optimizing a Stalled Reaction:

G start Stalled Reaction Confirmed by TLC/LC-MS check_base Increase Base Equivalents (e.g., to 2.5 eq) start->check_base monitor Monitor by TLC every 30 min check_base->monitor No improvement check_temp Gently Increase Temperature (e.g., 40 °C) check_temp->monitor side_reactions Side Reactions Observed? check_temp->side_reactions check_solvent Consider Alternative Solvent (e.g., THF/MeOH) stronger_base Switch to Stronger Base (e.g., NaOH) stronger_base->side_reactions monitor->check_temp monitor->stronger_base Still stalled complete Reaction Complete side_reactions->complete No troubleshoot_side Go to Issue 2 Troubleshooting side_reactions->troubleshoot_side Yes

Caption: A logical flow for troubleshooting an incomplete deprotection.

Issue 2: Formation of an Intramolecular Cyclization Product

Symptom: A significant byproduct is observed, typically with a molecular weight corresponding to the loss of HBr (M-81).

Mechanism Deep Dive: This is the most significant side reaction for this substrate. The deprotection occurs first, generating a phenoxide intermediate. This powerful intramolecular nucleophile can then attack the ortho-position of the benzoyl ring that bears the bromine atom in a process analogous to a Nucleophilic Aromatic Substitution (SₙAr). The reaction is driven by the formation of a stable, five-membered furanone ring.

Reaction Pathways: Deprotection vs. Cyclization

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway sub Starting Material 4-(2-bromobenzoyl)phenyl acetate inter Phenoxide Intermediate sub->inter Base (e.g., K₂CO₃) Deprotection prod Desired Product (4-hydroxy-phenyl)-(2-bromo-phenyl)-methanone inter->prod Aqueous Workup (Protonation) side_prod Side Product Dibenzo[b,d]furan-1-one derivative inter->side_prod Intramolecular Attack - HBr

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Technical Support Center: Troubleshooting Incomplete Cleavage of the 4-Acetoxy-2'-bromobenzophenone Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry operations. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 4-acetoxy-2'-bromobenzophenone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical reaction step.

Introduction: The Challenge of Aryl Acetate Deprotection

The 4-acetoxy group is a common and generally reliable protecting group for phenols. Its removal, typically via hydrolysis, is often considered a straightforward transformation. However, incomplete cleavage of the acetate from the this compound scaffold can lead to purification difficulties, decreased yields of the desired 4-hydroxy-2'-bromobenzophenone, and the introduction of impurities that can complicate downstream applications. This guide will address the common pitfalls and provide systematic approaches to ensure complete and efficient deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis consistently shows a significant amount of starting material remaining, even after extended reaction times. What are the most likely causes?

This is the most common issue reported. Incomplete conversion is typically rooted in suboptimal reaction conditions. Let's break down the key variables:

  • Insufficient Base: The hydrolysis of the aryl acetate is a saponification reaction, which is base-mediated. An inadequate amount of base will result in a stalled reaction.

  • Inappropriate Solvent System: The solvent must be able to dissolve both the substrate and the base to a sufficient extent. A biphasic system or poor solubility can severely limit the reaction rate.

  • Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient thermal energy can lead to prohibitively slow reaction kinetics.

Q2: I've tried increasing the amount of base (e.g., NaOH, K₂CO₃), but the reaction is still incomplete. What should I try next?

While simply adding more base is a common first instinct, it's not always the solution and can sometimes introduce side reactions. Here's a more systematic approach:

  • Solvent Miscibility: Ensure your solvent system promotes reaction. For base-catalyzed hydrolysis, a mixture of methanol and water is often effective. Methanol helps to solubilize the organic substrate, while water is necessary for the hydrolysis itself.

  • Temperature Optimization: Gently heating the reaction mixture can significantly increase the rate of reaction. A good starting point is 40-50 °C. Monitor the reaction progress by TLC every 30-60 minutes.

  • Choice of Base: While NaOH and KOH are strong bases, they may not always be the optimal choice. Potassium carbonate (K₂CO₃) is a milder base that can be effective, especially when paired with a protic solvent like methanol.[1] Consider the table below for a comparison of common basic conditions.

BaseSolventTypical TemperatureConsiderations
NaOH / KOHMeOH / H₂ORoom Temp to 50 °CStrong bases, can promote side reactions if not controlled.
K₂CO₃MethanolRefluxMilder, often cleaner reactions. Requires heating to be effective.
LiOHTHF / H₂ORoom TempGood for substrates sensitive to stronger bases.
NH₄OAcaq. MediumMild ConditionsA neutral catalyst for deprotection.[2]
Q3: I'm concerned about potential side reactions. What are the common byproducts I should be looking for?

While the hydrolysis of the acetoxy group is generally a clean reaction, side reactions can occur, particularly under harsh conditions (e.g., high temperatures, strong base concentrations). Potential side reactions for this specific molecule are less common but could theoretically involve nucleophilic substitution on the aromatic ring, though this is unlikely under standard deprotection conditions. The primary "byproduct" of concern is unreacted starting material.

Q4: How can I be certain that my reaction has gone to completion?

Visual inspection of a TLC plate is a good qualitative measure, but for quantitative assessment, more rigorous analytical techniques are recommended.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for monitoring reaction progress. A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantification, HPLC is the preferred method.[3][4][5] An optimized HPLC method can separate the starting material, product, and any potential impurities, allowing for accurate determination of conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to check for the presence of any remaining starting material. The disappearance of the acetyl singlet peak (around δ 2.3 ppm) and the appearance of a broad phenolic -OH peak are key indicators of a complete reaction.

In-Depth Experimental Protocols & Methodologies

Protocol 1: Standard Base-Catalyzed Deprotection

This protocol provides a robust starting point for the cleavage of the 4-acetoxy group.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1 equivalent of this compound in methanol (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Addition of Base: While stirring, add 1.5 equivalents of 1 M NaOH solution dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material is less polar than the product. The reaction is typically complete within 1-3 hours. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully neutralize the reaction mixture by adding saturated aqueous NH₄Cl solution until the pH is approximately 7.

  • Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-2'-bromobenzophenone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Analytical Monitoring by HPLC

Instrumentation:

  • HPLC system with a UV detector (a Diode Array Detector is also suitable).[3][4]

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Example Gradient: 40% to 90% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., 1 mL of the initial mobile phase composition).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism: Base-Catalyzed Hydrolysis

The deprotection proceeds via a nucleophilic acyl substitution mechanism, commonly known as saponification.

Saponification_Mechanism Substrate This compound Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral Product 4-Hydroxy-2'-bromobenzophenone Tetrahedral->Product Collapse of Intermediate Acetate Acetate Tetrahedral->Acetate Leaving Group Departure

Caption: Base-catalyzed hydrolysis of the aryl acetate.

Troubleshooting Workflow

When faced with an incomplete reaction, a systematic approach is key.

Troubleshooting_Workflow Start Incomplete Reaction Observed by TLC CheckBase Verify Base Stoichiometry (1.5-2.0 eq.) Start->CheckBase CheckSolvent Ensure Solvent System is Appropriate (e.g., MeOH/H₂O) CheckBase->CheckSolvent If stoichiometry is correct IncreaseTemp Increase Temperature to 40-50 °C CheckSolvent->IncreaseTemp If solvent is appropriate ChangeBase Consider a Different Base (e.g., K₂CO₃, LiOH) IncreaseTemp->ChangeBase If still incomplete Analytical Confirm with HPLC or NMR ChangeBase->Analytical If reaction appears complete Success Reaction Complete Analytical->Success

Caption: A logical workflow for troubleshooting incomplete deprotection.

Final Recommendations from the Scientist's Desk

The key to successfully cleaving the 4-acetoxy group from 2'-bromobenzophenone lies in a methodical approach. Always begin with a well-established protocol and use TLC to closely monitor the reaction's progress. If you encounter issues, resist the urge to make multiple changes at once. Instead, adjust one variable at a time—be it the base, solvent, or temperature—and observe the effect. For critical applications, especially in a drug development context, supplementing TLC with more quantitative methods like HPLC is highly recommended to ensure the purity and integrity of your final product.

References

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • De Araujo, J. C. F., Bauerfeldt, G. F., & Cid, A. G. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate. PeerJ, 8, e9461. [Link]

  • García-Córcoles, M. T., Cipa, M., Rodríguez-Gómez, R., & Ceballos-Laita, L. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(36), 4463–4472. [Link]

  • Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 27(15), 4995. [Link]

  • Kadam, S. T., & Kim, S. S. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]

  • Kadam, S. T., & Kim, S. S. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]

  • Rodil, R., Quintana, J. B., & Cela, R. (2009). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1216(28), 5447–5456. [Link]

  • Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]

  • Chakraborti, A. K., & Sharma, L. (2003). A mild and chemoselective method for deprotection of aryl acetates and benzoates under non-hydrolytic condition. Tetrahedron Letters, 44(49), 8749-8751. [Link]

  • Chakraborti, A. K., & Gulhane, R. (2003). A mild, highly selective and remarkably easy procedure for deprotection of aromatic acetates using ammonium acetate as a neutral catalyst in aqueous medium. Tetrahedron, 59(7), 1049-1054. [Link]

  • Amyes, T. L., & Jencks, W. P. (1989). Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link]

  • Bruni, P., Cugi, A., Cardarelli, F., & Fava, G. (2002). Biocatalytic reductions by plant tissue -Green alternative to alcohol production. ResearchGate. [Link]

  • Kirby, A. J., & Lloyd, G. J. (1976). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1538-1543. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-4'-bromobenzophenone. PubChem. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, February 6). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-2'-iodobenzophenone. PubChem. Retrieved from [Link]

Sources

stability of 4-Acetoxy-2'-bromobenzophenone to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetoxy-2'-bromobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a benzophenone derivative containing a phenolic acetate group. The primary stability concern is the hydrolysis of the acetate ester bond, which can be catalyzed by both acidic and basic conditions. This hydrolysis reaction results in the formation of 2'-bromo-4-hydroxybenzophenone and acetic acid. The benzophenone core itself is generally stable, but the ester linkage is susceptible to cleavage.

Q2: How stable is the acetate group to acidic conditions?

The acid-catalyzed hydrolysis of esters is a reversible process.[1][2][3][4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While generally more stable under acidic than basic conditions, prolonged exposure to strong acids or elevated temperatures can lead to significant hydrolysis. The equilibrium nature of the reaction means that using a large excess of an anhydrous organic solvent can help to minimize hydrolysis if acidic conditions are required.

Q3: How susceptible is this compound to base-catalyzed hydrolysis?

The acetate group is highly susceptible to base-catalyzed hydrolysis (saponification).[1][6][7] This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic enough to react with the alcohol. Even mild bases can promote this reaction. For instance, methods have been developed for the deacetylation of various O-acetates using sodium bicarbonate in water at room temperature. The presence of electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis.[8]

Q4: What are the expected degradation products under hydrolytic conditions?

The primary degradation product from the hydrolysis of this compound under both acidic and basic conditions is 2'-bromo-4-hydroxybenzophenone . Acetic acid is the other product. Under more forcing conditions (e.g., strong acid/base and high temperature), further degradation of the benzophenone core could potentially occur, but this is less common under typical experimental conditions.[9][10][11]

Q5: How can I monitor the stability of my this compound sample?

The stability can be monitored by various analytical techniques that can separate and quantify the parent compound and its primary degradant, 2'-bromo-4-hydroxybenzophenone. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[12][13][14][15][16] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress. For structural confirmation of degradation products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[17][18][19][20][21][22]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Recommendation
Unexpected formation of 2'-bromo-4-hydroxybenzophenone in my reaction. The reaction conditions are too acidic or basic, leading to the hydrolysis of the acetate group.- If possible, adjust the pH to a more neutral range. - If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize the rate of hydrolysis. - Use anhydrous solvents to limit the availability of water for hydrolysis.
Low yield of a desired reaction where this compound is a starting material. The starting material may have degraded during storage or the reaction itself.- Verify the purity of the starting material before use. - Store this compound in a cool, dry, and dark place to prevent degradation. - Re-evaluate the reaction conditions to ensure they are compatible with the stability of the acetate group.
My stored solution of this compound shows signs of degradation. The solvent may contain acidic or basic impurities, or the solution has been exposed to moisture.- Use high-purity, anhydrous solvents for preparing solutions. - Store solutions in tightly sealed containers, protected from light and moisture. For long-term storage, refrigeration is recommended.
Difficulty in purifying a product from a reaction involving this compound due to the presence of the hydrolyzed product. The workup procedure may be promoting hydrolysis.- Avoid prolonged exposure to aqueous acidic or basic solutions during extraction and washing steps. - Consider using a non-aqueous workup if possible. - If an aqueous workup is necessary, use dilute, cold solutions and perform the extractions quickly.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.[9][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of 2'-bromo-4-hydroxybenzophenone.

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol outlines a general procedure for a forced degradation study under basic conditions.[9][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Base Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Keep the mixture at room temperature. Due to the higher reactivity under basic conditions, elevated temperatures may lead to very rapid degradation.

  • Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by HPLC to monitor the degradation.

Visualizing the Chemistry

Hydrolysis Mechanisms

The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedProduct Protonated 2'-bromo-4-hydroxybenzophenone TetrahedralIntermediate1->ProtonatedProduct - CH₃COOH Product 2'-bromo-4-hydroxybenzophenone + Acetic Acid ProtonatedProduct->Product - H₃O⁺ Base_Catalyzed_Hydrolysis Ester This compound TetrahedralIntermediate2 Tetrahedral Intermediate Ester->TetrahedralIntermediate2 + OH⁻ Products 2'-bromo-4-hydroxyphenoxide + Acetic Acid TetrahedralIntermediate2->Products - CH₃COO⁻ FinalProduct 2'-bromo-4-hydroxybenzophenone + Acetate Products->FinalProduct Proton Transfer

Caption: Base-Catalyzed Hydrolysis of this compound.

Decision Workflow for Experimental Design

This workflow provides guidance on selecting appropriate experimental conditions to maintain the stability of this compound.

Experimental_Workflow Start Start: Experiment with This compound CheckpH Are acidic or basic conditions required? Start->CheckpH Acidic Acidic Conditions CheckpH->Acidic Yes (Acidic) Basic Basic Conditions CheckpH->Basic Yes (Basic) Neutral Neutral Conditions CheckpH->Neutral No LowTempAcid Use lowest possible temperature Acidic->LowTempAcid MildBase Use mildest possible base Basic->MildBase Ideal Ideal for stability Neutral->Ideal AnhydrousAcid Use anhydrous solvents LowTempAcid->AnhydrousAcid Proceed Proceed with caution, monitor for hydrolysis AnhydrousAcid->Proceed LowTempBase Use lowest possible temperature MildBase->LowTempBase ShortTimeBase Minimize reaction time LowTempBase->ShortTimeBase ShortTimeBase->Proceed

Caption: Decision workflow for handling this compound.

References

  • Watkinson, J. G., Watson, W., & Yates, B. L. (1963). The effects of ortho-substituents on reactivity. Part I. The alkaline hydrolysis of substituted ethyl phenylacetates. Journal of the Chemical Society (Resumed), 5437. [Link]

  • Hawkins, D. R., & Nishioka, T. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]

  • Gawron, O., Grelecki, C. J., & Duggan, M. (1953). The effect of substituents on the hydrolysis of phenyl acetate by wheat germ lipase. Archives of Biochemistry and Biophysics, 44(2), 455-467. [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. [Link]

  • Rauk, A., & Buncel, E. (1999). Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. Canadian Journal of Chemistry, 77(5-6), 964-972. [Link]

  • Pearson Education. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

  • Eisenreich, W., et al. (2004). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 279(44), 45644-45653. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]

  • Scilit. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. [Link]

  • Nishioka, T., et al. (1977). Ortho effect in hydrolysis of phenyl esters. The Journal of Organic Chemistry, 42(2), 244-249. [Link]

  • Jampathip, P., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in. Acta Chromatographica, 31(4), 229-235. [Link]

  • de Oliveira, A. C. C., et al. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Latin American Journal of Pharmacy, 34(3), 567-573. [Link]

  • Gonzalez, H., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 44(9), 552-557. [Link]

  • Kim, H. Y., & Zoh, K. D. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials, 403, 123591. [Link]

  • Pearson Education. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. [Link]

  • Sharma, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00081. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology, 46(11), 34-43. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Kiefer, K., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 56(15), 10684-10696. [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (1–3). (1) 4-bromobenzophenone; (2).... [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzophenone. PubChem. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010101 4-acetoxy-acetophenone at BMRB. [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). [Link]

  • ResearchGate. (n.d.). 2-Bromoacetophenone. [Link]

  • Trebse, P., et al. (2012). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Analytical and Bioanalytical Chemistry, 402(1), 299-307. [Link]

  • Khan, K. M., et al. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 4(28), 14552-14570. [Link]

  • The Organic Chemistry Tutor. (2020, October 9). Acid-catalyzed ester hydrolysis [Video]. YouTube. [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]

  • Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20089-20096. [Link]

  • Das, S., & Ghorai, P. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 2697-2704. [Link]

  • Amerigo Scientific. (n.d.). 2′-Bromoacetophenone (99%). [Link]

  • Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. RSC Advances, 8(31), 17355-17367. [Link]

  • The Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

  • Bara, J., & Trebse, P. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Water, 14(6), 896. [Link]

Sources

Technical Support Center: Purification of Photolytically Cleaved Products from 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of photolytically cleaved products from 4-Acetoxy-2'-bromobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific application. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles to empower you to optimize your purification workflows.

I. Understanding the Reaction: The "Why" Behind the Purification Challenge

The photolytic cleavage of this compound is a powerful photochemical reaction that generates reactive intermediates. Upon absorption of UV light, the benzophenone core is excited to a triplet state. This excited state can then initiate a variety of reactions, including intramolecular hydrogen abstraction or cleavage of adjacent bonds. The presence of the acetoxy and bromo substituents adds complexity, potentially leading to a mixture of products, byproducts, and unreacted starting material.

The primary purification challenge arises from the similar physicochemical properties of these components. Successful separation requires a nuanced understanding of the potential product profile and the selection of appropriate purification techniques.

Expected Products and Potential Impurities
CompoundDescriptionPotential Purification Challenge
Desired Product(s) Resulting from the intended photolytic cleavage. The exact structure will depend on the reaction conditions (solvent, wavelength, etc.).May have similar polarity to byproducts or starting material.
Unreacted Starting Material This compound.Can co-elute with the product in chromatography if polarities are close.
Photodegradation Byproducts Resulting from alternative photochemical pathways or secondary reactions of the initial products.Can be numerous and have a wide range of polarities, complicating separation.
Solvent-Related Impurities Arising from reactions with the solvent (e.g., hydrogen abstraction from an alcohol solvent).Polarity will depend on the solvent used.

II. Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of the photolytically cleaved product. The specific choices at each step will depend on the observed characteristics of your reaction mixture.

Purification Workflow cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Analysis & Characterization Reaction Mixture Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Evaporation Liquid-Liquid Extraction Liquid-Liquid Extraction Solvent Removal->Liquid-Liquid Extraction Crude Product Drying & Concentration Drying & Concentration Liquid-Liquid Extraction->Drying & Concentration Organic Layer Crude Product Concentrated Crude Product Concentrated Drying & Concentration->Crude Product Concentrated Column Chromatography Column Chromatography Crude Product Concentrated->Column Chromatography Primary Method Recrystallization Recrystallization Column Chromatography->Recrystallization For Crystalline Solids Purified Fractions Purified Fractions Recrystallization->Purified Fractions TLC Analysis TLC Analysis Purified Fractions->TLC Analysis Spectroscopic Analysis Spectroscopic Analysis TLC Analysis->Spectroscopic Analysis Confirmation

Caption: General purification workflow for photolytically cleaved products.

III. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a question-and-answer format.

FAQ 1: My TLC plate shows multiple spots that are very close together. How can I improve separation?

Answer: This is a classic sign of compounds with similar polarities, a common occurrence with photoproducts.

Troubleshooting Steps:

  • Optimize Your TLC Solvent System:

    • Systematic Approach: Start with a moderately polar solvent system (e.g., 70:30 Hexane:Ethyl Acetate) and systematically vary the ratio.

    • Solvent Polarity: If spots are clustered near the baseline, increase the polarity of the mobile phase (increase the proportion of ethyl acetate). If they are near the solvent front, decrease the polarity.

    • Alternative Solvents: Consider using different solvent systems. For benzophenone derivatives, mixtures of hexane with acetone or dichloromethane can sometimes provide better resolution.

  • Consider a Different Stationary Phase:

    • Normal Phase vs. Reversed Phase: While silica gel (normal phase) is common, a C18-functionalized silica (reversed-phase) might offer different selectivity. In reversed-phase, the elution order is typically inverted, with non-polar compounds eluting last.

  • Two-Dimensional TLC:

    • Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can help resolve overlapping spots.

FAQ 2: I'm getting a low yield of my desired product after column chromatography. What could be the cause?

Answer: Low recovery can stem from several factors, from irreversible adsorption on the column to product instability.

Troubleshooting Steps:

  • Product Adsorption to Silica Gel:

    • Cause: Highly polar compounds or those with acidic/basic functional groups can bind irreversibly to the acidic silica gel.

    • Solution:

      • Deactivate the Silica: Add a small amount of triethylamine (~1%) to your eluent to neutralize the acidic sites on the silica gel.

      • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.

  • Product Decomposition on the Column:

    • Cause: Some photoproducts may be unstable and can degrade during the relatively long process of column chromatography.

    • Solution:

      • Speed is Key: Use flash chromatography with applied pressure to minimize the time the compound spends on the column.

      • Work in a Cold Room: If the product is thermally labile, performing the chromatography in a cold room can help prevent degradation.

  • Improper Fraction Collection:

    • Cause: Collecting fractions that are too large can lead to the mixing of your product with impurities.

    • Solution: Collect smaller fractions and analyze them carefully by TLC before combining.

FAQ 3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Slow cooling encourages the formation of a stable crystal lattice.

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of the hot solvent to the mixture to ensure it is fully dissolved before attempting to cool it again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures. For benzophenone-type compounds, ethanol, or mixtures of hexane and ethyl acetate are often good starting points.

FAQ 4: After purification, my NMR spectrum still shows impurities. What are my next steps?

Answer: This indicates that the initial purification step was not sufficient to resolve all impurities.

Troubleshooting Steps:

  • Re-purify Using a Different Technique: If you used column chromatography, try recrystallization, or vice-versa. These two techniques purify based on different principles (adsorption vs. solubility) and can be complementary.

  • Optimize the First Purification Step:

    • Column Chromatography: Use a shallower solvent gradient to improve the separation between closely eluting compounds.

    • Recrystallization: Perform a second recrystallization, perhaps with a different solvent system.

  • Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

IV. Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

Objective: To separate the organic products from any aqueous-soluble components and reaction catalysts.

Procedure:

  • After the photolysis reaction is complete, remove the solvent using a rotary evaporator.

  • Dissolve the resulting crude residue in an organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer will contain your product and other organic-soluble compounds, while the aqueous layer will contain water-soluble impurities.

  • Drain the lower layer. If your organic solvent is denser than water (like dichloromethane), this will be your organic layer. If it is less dense (like ethyl acetate), the aqueous layer will be at the bottom.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize product recovery.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: To separate the components of the crude product based on their differential adsorption to a stationary phase.

Procedure:

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

    • Once your desired product begins to elute, you may switch to isocratic elution (constant solvent composition) to ensure good separation from nearby impurities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent to obtain the purified product.

V. References

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]

  • Filo. (2025, October 14). *Q.

preventing side product formation in 4-Acetoxy-2'-bromobenzophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Acetoxy-2'-bromobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.

The Ideal Reaction Pathway: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves reacting bromobenzene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

The reaction proceeds in several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 4-acetoxybenzoyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion.[1][4][5]

  • Electrophilic Attack: The electron-rich π system of the bromobenzene ring attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[4][6]

  • Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1][6] However, the ketone product can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[7][8][9]

Visualizing the Ideal Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation 4-acetoxybenzoyl_chloride 4-Acetoxybenzoyl Chloride Acylium_ion Acylium Ion (Resonance Stabilized) 4-acetoxybenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) AlCl4_minus AlCl₄⁻ Bromobenzene Bromobenzene Arenium_ion Arenium Ion (Sigma Complex) Bromobenzene->Arenium_ion + Acylium Ion Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex + AlCl₄⁻ HCl HCl Product This compound Product_complex->Product Aqueous Workup

Caption: Ideal reaction mechanism for Friedel-Crafts acylation.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My TLC shows multiple spots. What are the likely side products and why are they forming?

A1: The formation of multiple products is a common issue. The primary side products in this reaction are typically isomers of the desired product and products resulting from deacetylation.

  • Isomeric Products (4-Acetoxy-4'-bromobenzophenone): The bromine atom on bromobenzene is an ortho, para-director.[3][10][11] This means that the incoming acyl group can be directed to the position ortho (next to) or para (opposite) to the bromine.

    • Cause: While the para product (4-acetoxy-4'-bromobenzophenone) is often the major isomer due to reduced steric hindrance, the formation of the ortho isomer (your target, this compound) can be competitive.[3][12] The ratio of these isomers is influenced by reaction temperature and the choice of catalyst.

    • Solution: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. Screening different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) may also alter the isomeric ratio.

  • Deacetylation Products (4-Hydroxy-2'-bromobenzophenone): The acetoxy group (-OAc) is an ester, which can be sensitive to the strongly acidic reaction conditions.

    • Cause: The Lewis acid catalyst (AlCl₃) can coordinate with the carbonyl oxygen of the acetoxy group, making it susceptible to hydrolysis during the reaction or, more commonly, during the aqueous workup.[8] Any moisture present in the reaction vessel will exacerbate this issue.

    • Solution: Ensure all glassware is rigorously dried and that all reagents and solvents are anhydrous.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, keep the temperature low (e.g., by pouring the reaction mixture onto ice) to minimize acid-catalyzed hydrolysis.[13]

Visualizing Isomer Formation

G Start Bromobenzene + 4-Acetoxybenzoyl Chloride Ortho_Product This compound (Target Product) Start->Ortho_Product Ortho-attack Para_Product 4-Acetoxy-4'-bromobenzophenone (Isomeric Side Product) Start->Para_Product Para-attack (Sterically favored) Deacetylated_Product 4-Hydroxy-2'-bromobenzophenone (Hydrolysis Side Product) Ortho_Product->Deacetylated_Product Hydrolysis

Caption: Formation pathways for common side products.

Q2: My reaction yield is very low, or the reaction is not proceeding. What could be the cause?

A2: Low or no conversion can be attributed to several factors, primarily related to the catalyst and reagents.

  • Cause 1: Inactive Catalyst: Aluminum chloride is highly hygroscopic.[8] If it has been exposed to atmospheric moisture, it will be partially or fully hydrolyzed, rendering it inactive.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst quickly in a dry environment or a glovebox.

  • Cause 2: Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[7][8] This means the catalyst is not truly catalytic and is consumed as the product is formed.

    • Solution: A stoichiometric amount (at least 1.0 equivalent) or a slight excess (1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent is required for the reaction to go to completion.[8]

  • Cause 3: Impure Reagents: Impurities in the bromobenzene or 4-acetoxybenzoyl chloride can interfere with the reaction. Water is a particularly detrimental impurity.

    • Solution: Use freshly distilled or purified reagents. Ensure your solvent (e.g., dichloromethane, DCM) is anhydrous.

Q3: How can I effectively separate my target product from the isomeric side product?

A3: Separating the ortho and para isomers can be challenging due to their similar polarities.

  • Solution 1: Column Chromatography: This is the most effective method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) can often resolve the two isomers on a silica gel column. Monitor the separation closely using TLC.

  • Solution 2: Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be attempted. This may require screening several different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction? A: Typically, Friedel-Crafts acylations are initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride.[8] The reaction is then often allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion.[13] The optimal temperature profile should be determined empirically to balance reaction rate and side product formation.

Q: Can I use a different solvent besides dichloromethane (DCM)? A: Yes, other non-polar, aprotic solvents like 1,2-dichloroethane (DCE) or carbon disulfide (CS₂) can be used. However, avoid solvents that can react with the catalyst or reagents, such as alcohols or ketones. Using an excess of bromobenzene as the solvent is also a possibility.

Q: Why is an aqueous workup with acid necessary? A: The workup serves two main purposes. First, it quenches the reaction by destroying any remaining acylium ions. Second, and more importantly, the addition of water (and often HCl) is required to decompose the stable aluminum chloride-ketone product complex, thereby liberating the desired benzophenone product.[6][7][13]

Optimized Experimental Protocol

This protocol incorporates best practices to minimize side product formation.

Materials:

  • 4-Acetoxybenzoyl chloride (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.3 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add bromobenzene (1.2 eq) dropwise, again maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6][13]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired this compound from isomers and other impurities.

Data Summary Table

ParameterRecommended ConditionRationale for Minimizing Side Products
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsEnsures complete reaction by compensating for catalyst complexation with the ketone product.[8]
Temperature Control Initial addition at 0-5 °CControls initial exotherm; may improve isomeric selectivity.[8]
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the catalyst and hydrolyzing the acetoxy group.[8]
Reagent/Solvent Purity AnhydrousCrucial to prevent catalyst deactivation and hydrolysis of the ester functional group.[8]
Workup Quench Pour onto ice/HClMinimizes acid-catalyzed deacetylation by keeping temperatures low during complex decomposition.[13]

References

  • Vertex AI Search. Friedel-Crafts Acetylation of Bromobenzene. Accessed January 17, 2026.
  • Filo. Friedel-Crafts Acylation and Partial Rate Factors in o-Bromotoluene. Accessed January 17, 2026.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Accessed January 17, 2026.
  • Wikipedia. Friedel–Crafts reaction. Accessed January 17, 2026.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Published May 7, 2018.
  • Chemistry Steps.
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Published May 30, 2020.
  • Department Chemie und Biologie. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Accessed January 17, 2026.
  • ChemicalBook. 4-BROMOBENZOPHENONE synthesis. Accessed January 17, 2026.
  • Reddit. Ortho vs.
  • Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. Accessed January 17, 2026.
  • YouTube.
  • BenchChem.
  • Chemistry Steps. Ortho, Para, Meta. Accessed January 17, 2026.
  • Chegg.com. Solved 1) The Friedel-Crafts acylation of bromobenzene leads. Published January 30, 2022.
  • CymitQuimica. This compound. Accessed January 17, 2026.
  • Sigma-Aldrich.
  • Chemistry LibreTexts.
  • BenchChem. managing catalyst deactivation in Friedel-Crafts reactions. Accessed January 17, 2026.
  • Organic Chemistry Portal.
  • University of Calgary. Chapter 12 notes. Accessed January 17, 2026.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. Accessed January 17, 2026.
  • Sciencemadness.org. Friedel-Crafts Acylation Of Bromobenzene. Published April 9, 2006.
  • NIH PubChem. 4-Bromobenzophenone | C13H9BrO | CID 7030. Accessed January 17, 2026.
  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Accessed January 17, 2026.
  • NIH PubChem. 4-Acetoxy-4'-butylbenzophenone | C19H20O3 | CID 24723021. Accessed January 17, 2026.
  • Google Patents. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone. Accessed January 17, 2026.
  • University of Liverpool IT Services. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Accessed January 17, 2026.
  • BenchChem.
  • Google Patents. WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal. Accessed January 17, 2026.
  • AiFChem. 890099-16-8 | 2-Acetoxy-2'-bromobenzophenone. Accessed January 17, 2026.
  • Rieke Metals Products & Services. 4-Acetoxy-3'-bromobenzophenone | #5177-18. Accessed January 17, 2026.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Published May 30, 2018.

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Technical Support Center: Solvent Effects on 4-Acetoxy-2'-bromobenzophenone Photocleavage Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the photocleavage of 4-Acetoxy-2'-bromobenzophenone. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you optimize your experimental outcomes. As a Senior Application Scientist with extensive experience in photochemistry and reaction kinetics, I will walk you through the critical aspects of solvent selection and its impact on the efficiency of your photocleavage reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low photocleavage efficiency for this compound. What are the likely causes?

A1: Low photocleavage efficiency is a common issue that can often be traced back to the choice of solvent and the specific reaction conditions. The photocleavage of this compound, like other ortho-substituted benzophenones, proceeds through the formation of a photoenol intermediate. The efficiency of this process is highly dependent on the properties of the solvent.

Several factors could be at play:

  • Solvent Polarity and Hydrogen Bonding: The nature of the solvent significantly influences the energy levels of the excited states of the benzophenone chromophore. In polar, protic solvents (e.g., methanol, ethanol), hydrogen bonding to the carbonyl oxygen can stabilize the ground state more than the excited state, leading to a "blue shift" (shift to shorter wavelengths) of the n-π* absorption band. This can affect the efficiency of intersystem crossing to the reactive triplet state.

  • Triplet State Quenching: The solvent itself or impurities within it can quench the excited triplet state of the benzophenone, preventing the intramolecular hydrogen abstraction required for photoenolization and subsequent cleavage. Dissolved oxygen is a notorious quencher of triplet states, so it is crucial to degas your solvent thoroughly before irradiation.

  • Side Reactions: The presence of a bromine substituent can introduce alternative reaction pathways, particularly radical-derived side reactions, which compete with the desired photocleavage. The choice of solvent can influence the favorability of these side reactions.

Q2: How does the choice of a protic versus an aprotic solvent affect the photocleavage of this compound?

A2: The distinction between protic and aprotic solvents is critical in understanding the photocleavage mechanism.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. As mentioned, they can stabilize the ground state of the benzophenone, potentially altering the photophysical properties. More importantly, protic solvents can stabilize the photoenol intermediate through hydrogen bonding. This stabilization can, in some cases, influence the lifetime of the enol and the subsequent reaction pathways. For instance, in a study on ortho-benzylbenzophenone, the lifetime of the Z,E-enol was significantly longer in methanol (1.4 µs) compared to benzene (< 30 ns) or acetonitrile (280 ns), indicating stabilization by the hydroxylic solvent.[1]

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, Hexane): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors. In aprotic solvents, the intrinsic photoreactivity of the benzophenone derivative is more directly observed. The absence of hydrogen bonding interactions with the solvent can lead to different lifetimes of the excited states and intermediates compared to protic environments. For many photochemical reactions of ketones, non-polar, aprotic solvents are preferred to minimize solvent-solute interactions that can complicate the reaction pathway.

The choice between a protic and an aprotic solvent will therefore depend on the desired outcome. If stabilization of the photoenol intermediate is required, a protic solvent may be beneficial. However, if you are aiming for a "cleaner" reaction with fewer solvent-induced side reactions, an aprotic solvent might be a better choice.

Q3: I am seeing multiple unexpected byproducts in my reaction mixture. How can I minimize their formation?

A3: The formation of byproducts is a common challenge, especially with halogenated aromatic compounds. The bromine atom in this compound can predispose the molecule to radical side reactions.

Here are some strategies to minimize byproduct formation:

  • Solvent Selection: As a general rule, less reactive solvents are preferred. Non-polar, aprotic solvents like hexane or toluene are less likely to participate in the reaction than polar, protic solvents or chlorinated solvents. However, the solubility of your starting material must be a primary consideration.

  • Degassing: Thoroughly degas your solvent to remove dissolved oxygen. Oxygen can react with the excited ketone or radical intermediates, leading to a complex mixture of oxidation products.

  • Wavelength of Irradiation: Ensure you are using a wavelength that selectively excites the benzophenone chromophore. Using a broad-spectrum lamp without appropriate filters can lead to the excitation of other functional groups or even the solvent, initiating unwanted side reactions. A UV LED with a narrow emission spectrum (e.g., 365 nm) is often a good choice.

  • Concentration: Running the reaction at a lower concentration can sometimes minimize intermolecular side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no photocleavage 1. Inefficient light absorption.- Check the UV-Vis spectrum of your compound in the chosen solvent to ensure the irradiation wavelength corresponds to an absorption band.
2. Quenching of the excited state.- Thoroughly degas the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before and during the reaction. - Use high-purity solvents to minimize quenching impurities.
3. Incorrect solvent choice.- Experiment with a range of solvents with varying polarity and proticity (e.g., hexane, acetonitrile, methanol) to find the optimal conditions.
Formation of multiple byproducts 1. Radical side reactions.- Switch to a less reactive, non-polar aprotic solvent. - Ensure the reaction is thoroughly deoxygenated.
2. Photodegradation of products.- Monitor the reaction progress over time (e.g., by TLC or HPLC) to avoid over-irradiation.
3. Unfiltered light source.- Use a narrow-band light source or appropriate filters to isolate the desired excitation wavelength.
Inconsistent results 1. Variations in solvent quality.- Use fresh, high-purity solvents for each experiment.
2. Fluctuations in lamp output.- Allow the lamp to warm up and stabilize before starting the reaction. - Monitor the lamp output with a power meter if possible.
3. Temperature variations.- Control the reaction temperature using a water bath or cooling system, as reaction rates can be temperature-dependent.

Visualizing the Photocleavage Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the photocleavage mechanism and a typical experimental workflow.

photocleavage_mechanism cluster_ground_state Ground State cluster_excited_states Excited States cluster_intermediates Intermediates cluster_products Products S0 This compound (S₀) S1 Singlet Excited State (S₁) S0->S1 hν (Absorption) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Quenching Biradical 1,4-Biradical T1->Biradical Intramolecular H-Abstraction Photoenol Photoenol Biradical->Photoenol Tautomerization Cleavage_Products Cleavage Products Photoenol->Cleavage_Products Cleavage

Caption: Photocleavage mechanism of this compound.

experimental_workflow A Prepare solution of this compound in chosen solvent B Degas the solution with N₂ or Ar for 30 min A->B C Irradiate with a suitable light source (e.g., 365 nm LED) B->C D Monitor reaction progress (TLC, HPLC, or UV-Vis) C->D D->C Continue irradiation if incomplete E Work-up and isolate products D->E Reaction complete F Characterize products (NMR, MS) E->F G Determine quantum yield (Actinometry) F->G

Caption: General experimental workflow for photocleavage studies.

Quantitative Data: The Impact of Solvent

Illustrative Data: Solvent Effects on Norrish Type II Quantum Yield of Valerophenone

SolventDielectric Constant (ε)Quantum Yield (Φ)
Hexane1.880.30
Benzene2.280.33
Dioxane2.210.38
Acetonitrile37.51.00
Methanol32.70.95
tert-Butanol12.51.00

This data is for valerophenone and serves to illustrate the potential magnitude of solvent effects. The actual quantum yields for this compound will differ.

Experimental Protocol: Determination of Photocleavage Quantum Yield

This protocol provides a general method for determining the photocleavage quantum yield of this compound using a chemical actinometer.

Materials:

  • This compound

  • High-purity solvents (e.g., hexane, acetonitrile, methanol)

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline solution (for actinometry)

  • Sulfuric acid solution (0.1 M)

  • Sodium acetate buffer

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., 365 nm LED)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent at a concentration that gives an absorbance of ~0.1 at the irradiation wavelength.

    • Prepare the potassium ferrioxalate actinometer solution (0.006 M) in 0.1 M H₂SO₄. This solution should be handled in the dark.

  • Actinometry (Measurement of Photon Flux):

    • Fill a quartz cuvette with the actinometer solution and irradiate it for a specific time (t).

    • After irradiation, take an aliquot of the actinometer solution and add 1,10-phenanthroline solution and sodium acetate buffer.

    • Allow the color to develop in the dark and measure the absorbance at 510 nm.

    • Calculate the moles of Fe²⁺ formed using the known molar absorptivity and the published quantum yield for the actinometer at the irradiation wavelength. This allows you to determine the photon flux (moles of photons per unit time) of your light source.

  • Photocleavage Experiment:

    • Fill a quartz cuvette with the solution of this compound.

    • Degas the solution by bubbling with an inert gas for at least 30 minutes.

    • Irradiate the solution for a specific time (t), ensuring the reaction does not proceed to high conversion (<10%).

    • Monitor the disappearance of the starting material using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation of Quantum Yield (Φ):

    • Calculate the moles of this compound that have reacted.

    • The quantum yield is calculated as: Φ = (moles of reactant consumed) / (moles of photons absorbed)

By performing this experiment in a series of different solvents, you can quantitatively assess the effect of the solvent on the photocleavage efficiency.

References

  • Netto-Ferreira, J. C., Wintgens, V., & Scaiano, J. C. (1994). Laser flash photolysis study of the photoenols generated from ortho-benzylbenzophenone in different solvents. Canadian Journal of Chemistry, 72(6), 1565–1569.

Sources

Technical Support Center: HPLC Monitoring of 4-Acetoxy-2'-bromobenzophenone Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring the deprotection of 4-Acetoxy-2'-bromobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who require a robust analytical method to track the progress of this critical chemical transformation. Here, we provide not just a protocol, but a framework for understanding the method, interpreting results, and troubleshooting common issues encountered in the laboratory.

Introduction: The "Why" Behind the Method

The deprotection of this compound is a fundamental hydrolysis reaction that converts an acetylated phenol (an ester) into its corresponding free phenol, 4-Hydroxy-2'-bromobenzophenone. This is a common step in multi-step organic synthesis, where the acetyl group serves as a protecting group for the more reactive hydroxyl functionality.[1]

Reaction Scheme:

This compound (Starting Material) → 4-Hydroxy-2'-bromobenzophenone (Product) + Acetate byproduct

Monitoring the reaction's progress is crucial to determine the point of completion, optimize reaction conditions (e.g., temperature, catalyst loading), and maximize yield while minimizing the formation of impurities. High-Performance Liquid Chromatography (HPLC) is the ideal analytical tool for this purpose due to its ability to separate the starting material, product, and potential byproducts based on their physicochemical properties.

Specifically, we will employ Reversed-Phase HPLC (RP-HPLC) . The underlying principle is simple: the stationary phase (inside the column) is non-polar, while the mobile phase is polar.

  • This compound (the starting material) is more non-polar and will interact more strongly with the stationary phase, resulting in a longer retention time .

  • 4-Hydroxy-2'-bromobenzophenone (the product) is more polar due to the free hydroxyl group and will be eluted faster, resulting in a shorter retention time .

By tracking the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product, we can precisely quantify the reaction's conversion over time.

Section 1: Recommended HPLC Protocol for Reaction Monitoring

This protocol is a robust starting point for monitoring the deprotection reaction. It has been designed for excellent resolution and peak shape.

Experimental Workflow

The overall process, from taking a sample from the reaction vessel to final data analysis, follows a systematic workflow.

Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Deprotection Reaction in Progress Quench Quench Reaction (e.g., Neutralize) Reaction->Quench Aliquot Dilute Dilute Sample (in Mobile Phase) Quench->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion Integrate->Calculate

Figure 1: Experimental workflow for HPLC monitoring.
HPLC System Parameters

This method utilizes a standard C18 column and a mobile phase of acetonitrile and water, which is common for the separation of benzophenone derivatives.[2][3]

ParameterRecommended SettingRationale & Expertise
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the benzophenone core. A 150 x 4.6 mm column is a workhorse dimension offering a good balance between resolution and analysis time.[4]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The addition of phosphoric acid to a pH of ~2-3 suppresses the ionization of the product's phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks.[3]
Elution Mode Isocratic: 60% BAn isocratic method is ideal for routine monitoring as it provides stable baselines and excellent reproducibility. A starting composition of 60% acetonitrile is recommended, but may require optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Detector UV/PDA at 260 nmBenzophenone and its derivatives are strong UV absorbers.[5] A wavelength of 260 nm typically provides a strong signal for both the starting material and the product. A Photodiode Array (PDA) detector is highly recommended to confirm peak identity and purity.
Injection Vol. 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase (60:40 Acetonitrile:Water)Dissolving the sample in the mobile phase prevents peak distortion that can occur from injecting a solvent that is stronger or weaker than the eluent.[6]
Step-by-Step Sample Preparation Protocol
  • Aliquot Sampling: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at your desired time point.

  • Quenching: Immediately transfer the aliquot into a vial containing a quenching agent. If the reaction is base-catalyzed (e.g., using NaOH), quench with an equivalent amount of a dilute acid (e.g., 0.1 M HCl) to stop the reaction. If acid-catalyzed, quench with a dilute base. This step is critical for accurate "snapshot" analysis.[7]

  • Dilution: Dilute the quenched sample to a suitable concentration for HPLC analysis (target ~0.1 mg/mL). A 1:100 dilution is a good starting point (e.g., add the 50 µL aliquot to 4.95 mL of the sample diluent).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This removes any particulate matter that could clog the column or HPLC system.[2]

  • Analysis: Place the vial in the autosampler and inject it into the equilibrated HPLC system.

Section 2: Data Interpretation and Analysis

A successful analysis will show two main peaks in the chromatogram.

  • Peak 1 (Earlier Retention Time): 4-Hydroxy-2'-bromobenzophenone (Product)

  • Peak 2 (Later Retention Time): this compound (Starting Material)

As the reaction progresses, the area of Peak 2 will decrease while the area of Peak 1 increases.

Figure 2: Conceptual evolution of the chromatogram over time.
Calculating Reaction Progress

The percent conversion can be calculated based on the relative peak areas of the starting material (SM) and product (P).

Formula: % Conversion = [Area(P) / (Area(P) + Area(SM))] * 100

Note: This calculation assumes that the molar absorptivity of the starting material and product are similar at the chosen wavelength. For highly accurate quantification, a response factor should be determined using standards of known concentration.

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This section addresses common issues in a direct question-and-answer format.

Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Problem Observed Problem HighPressure High Backpressure Problem->HighPressure LowPressure Low / No Pressure Problem->LowPressure Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peaks Problem->Broad Split Split Peaks Problem->Split NoPeaks No Peaks Observed Problem->NoPeaks DriftingRT Drifting Retention Time Problem->DriftingRT WrongRT Incorrect Retention Time Problem->WrongRT

Figure 3: Common HPLC troubleshooting categories.

Q1: I'm seeing abnormally high backpressure after several injections. What should I do?

A1: High backpressure is almost always caused by a blockage in the system.[8]

  • Most Likely Cause: Particulate matter from unfiltered samples has clogged the column inlet frit.

  • Troubleshooting Steps:

    • Isolate the Column: First, disconnect the column from the system and run the pump. If the system pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system tubing or injector.

    • Backflush the Column: If the column is the issue, reverse its connection to the detector and flush it with a strong solvent (like 100% isopropanol) at a low flow rate (0.2 mL/min). This can often dislodge particulates from the inlet frit. Do not backflush into the detector.

    • Replace the Frit: If backflushing doesn't work, the inlet frit may need to be replaced.

  • Prevention: ALWAYS filter your samples before injection using a 0.22 µm syringe filter. Consider using a guard column, which is a small, disposable column placed before the main analytical column to catch contaminants.[6]

Q2: My product peak (4-Hydroxy-2'-bromobenzophenone) is tailing significantly.

A2: Peak tailing for a phenolic compound is often due to unwanted secondary interactions.

  • Most Likely Cause: The acidic phenol is interacting with residual, un-capped silanol groups on the silica-based C18 column. These interactions are stronger than the primary hydrophobic retention mechanism, causing a "tail" on the peak.[9]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure that the phosphoric acid has been added and the mobile phase is acidic (pH 2-3). This keeps the phenol in its neutral, protonated form, minimizing silanol interactions.

    • Column Age: An older column may have stationary phase degradation, exposing more active silanol sites. Try a new column.

    • Use a Different Column: Consider using a column with advanced end-capping technology or a different stationary phase (e.g., a Phenyl column) that may offer different selectivity and reduced silanol activity.

    • Check for Void Volume: A poorly seated column fitting can create a small void, leading to peak tailing.[10] Disconnect and carefully reconnect the column fittings.

Q3: My retention times are drifting to be shorter with every injection.

A3: Drifting retention times indicate that the system is not in equilibrium or the mobile phase composition is changing.

  • Most Likely Cause: Insufficient column equilibration time or a problem with the pump's solvent proportioning.

  • Troubleshooting Steps:

    • Equilibrate Longer: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the analysis. You should see a flat, stable baseline.

    • Check Pump Performance: Check for leaks in the pump heads.[11] Air bubbles in the solvent lines can also cause proportioning errors. Degas your mobile phase thoroughly (using an in-line degasser, sonication, or helium sparging) and prime the pump to remove any bubbles.[12]

    • Mobile Phase Preparation: If you are mixing solvents manually, ensure they are accurately measured and well-mixed.

Q4: I see a peak for my starting material, but no product peak, even after the expected reaction time.

A4: This points to one of two issues: either the reaction has not worked, or there is an analytical problem preventing detection of the product.

  • Most Likely Cause: The deprotection reaction has failed or is extremely slow under your current conditions.

  • Troubleshooting Steps:

    • Verify Reaction Conditions: Double-check the concentrations of your reagents, the temperature, and the solvent. Ensure your catalyst (e.g., base or acid) is active.

    • Check Product Solubility: While unlikely to be an issue in the mobile phase, ensure the product is soluble in your reaction solvent.

    • Run a Standard: Inject a known standard of the 4-Hydroxy-2'-bromobenzophenone product to confirm that it elutes as expected under your HPLC conditions and is detectable at your chosen wavelength. This will rule out any analytical issues.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the optimal detection wavelength? If you have a PDA detector, you can determine the wavelength of maximum absorbance (λ-max) for both the starting material and the product from their UV spectra. If the λ-max values are different, choose an "isoabsorptive point" where both compounds have similar absorbance to ensure accurate area-based quantification. If you only have a variable wavelength UV detector, 260 nm is a robust starting point based on the benzophenone chromophore.[5]

FAQ 2: How can I definitively confirm the identity of the product and starting material peaks? The most reliable methods are:

  • Spiking: Inject your reaction sample. Then, add a small amount of pure starting material standard to the same vial and re-inject. The starting material peak should increase in area. Repeat with the product standard to confirm the product peak.

  • LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the compound eluting at each peak, giving definitive confirmation of its identity.[13]

FAQ 3: My reaction appears complete by HPLC, but my isolated yield is low. Could there be unseen byproducts? Yes. If byproducts are formed that do not have a strong UV chromophore or are highly polar and elute in the solvent front, you may not see them with this method.

  • Forced Degradation: Consider performing forced degradation studies (e.g., under stronger acid/base conditions or with an oxidant) to intentionally generate potential byproducts.[14][15] This can help you develop an HPLC method that can separate these impurities.

  • Alternative Detectors: If you suspect non-UV active byproducts, using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in series with your UV detector could reveal their presence.

FAQ 4: Can I use methanol instead of acetonitrile? Yes, methanol is another common solvent for reversed-phase HPLC. However, it has a different solvent strength ("eluotropic strength") and selectivity compared to acetonitrile. You will likely need to adjust the percentage of organic solvent in your mobile phase to achieve similar retention times. Methanol also produces higher backpressure than acetonitrile.

References

  • Simionato, A. & Segall, A. I. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]

  • Jeon, H. K., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. National Institutes of Health. Available at: [Link]

  • Chen, W.-L., et al. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Chandrasekar, R. & Venkatasubramanian, N. (1981). Alkaline Hydrolysis of Aryl Phenylacetates and Aryl 4-Nitrophenyl- acetates. Evidence consistent with an Elimination-Addition Mechanism. RSC Publishing. Available at: [Link]

  • Kim, H. Y., et al. (2020). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. Available at: [Link]

  • ACE HPLC and UHPLC Columns Brochure. (n.d.). Advanced Chromatography Technologies. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Al-Azzawi, F. A. & Al-Juboori, A. A. H. (2020). Reactivity and reactions of aromatic acetylenic acids and ketones. RSC Publishing. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Abdel-Kawy, M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health. Available at: [Link]

  • Manasfi, T., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Science.gov. Available at: [Link]

  • Lee, J. P., et al. (2016). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. National Institutes of Health. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. Available at: [Link]

  • Rodríguez-Gómez, R., et al. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available at: [Link]

  • Kirby, A. J., et al. (2015). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available at: [Link]

  • Singh, A., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Mundal, S. B., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Nii, S. & Fujiwara, N. (1975). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Restek. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Agilent Technologies. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2022). Deacylative Homolysis of Ketone C(sp 3 )–C(sp 2 ) Bonds: Streamlining Natural Product Transformations. ResearchGate. Available at: [Link]

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challenges in the synthesis of 4-Acetoxy-2'-bromobenzophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen many promising projects stall due to unforeseen challenges in synthetic chemistry. The synthesis of 4-Acetoxy-2'-bromobenzophenone and its derivatives, while conceptually straightforward, is a prime example where subtle procedural nuances can significantly impact yield and purity. These compounds are valuable intermediates in medicinal chemistry and materials science, making the mastery of their synthesis a critical skill.

This technical support guide is designed to move beyond simple protocols. It's a compilation of field-proven insights and troubleshooting strategies, structured to help you anticipate, diagnose, and solve the common hurdles encountered during this synthesis. We will explore the causality behind each experimental choice, ensuring that every step is not just followed, but understood.

Synthetic Pathway Overview: A Two-Step Approach

The most common and logical route to this compound derivatives involves a two-stage process. First, a Friedel-Crafts acylation reaction is employed to construct the core benzophenone structure. This is followed by a standard acetylation to yield the final product.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acetylation Phenol_Derivative 4-Substituted Phenol (e.g., Phenol) Intermediate 4-Hydroxy-2'-bromobenzophenone Phenol_Derivative->Intermediate Electrophilic Aromatic Substitution Acyl_Chloride 2-Bromobenzoyl Chloride Acyl_Chloride->Intermediate Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Intermediate Catalyst Final_Product This compound Intermediate->Final_Product Esterification Acetylation_Reagent Acetic Anhydride or Acetyl Chloride Acetylation_Reagent->Final_Product Base Base (e.g., Pyridine) Base->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Friedel-Crafts Acylation

This electrophilic aromatic substitution is often the most challenging step. Low yields and side reactions are common. Here’s how to troubleshoot them.

Q1: My Friedel-Crafts reaction has a very low (or zero) yield. What went wrong?

This is the most frequent issue. The causes can be systematically diagnosed by examining your reagents and reaction conditions.

  • Probable Cause 1: Inactive Lewis Acid Catalyst

    • Expertise & Experience: Aluminum chloride (AlCl₃) is an extremely powerful Lewis acid, but it is also highly hygroscopic. Its primary role is to abstract the chloride from 2-bromobenzoyl chloride to generate the highly electrophilic acylium ion.[1][2] If AlCl₃ is exposed to atmospheric moisture, it hydrolyzes to aluminum hydroxide, rendering it completely inactive.[3] This is a classic mistake that costs researchers time and resources.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored (desiccated) older bottle. Clumpy or discolored AlCl₃ is a red flag.

      • Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator. Use anhydrous solvents. Even trace amounts of water can kill the reaction.[3]

      • Inert Atmosphere: Handle the AlCl₃ in a glovebox or under a positive pressure of inert gas to minimize exposure to air.

  • Probable Cause 2: Incorrect Stoichiometry of AlCl₃

    • Expertise & Experience: Unlike many "catalytic" reactions, Friedel-Crafts acylations involving substrates with Lewis basic sites (like the hydroxyl group of phenol or the carbonyl of the benzophenone product) require stoichiometric or even excess amounts of AlCl₃.[1] The catalyst forms a complex with the hydroxyl group of the starting material and the carbonyl group of the product, taking it out of the catalytic cycle. If you use only a catalytic amount, the reaction will stop after a very low conversion.

    • Solution:

      • For Phenol: Use at least 2.5-3.0 equivalents of AlCl₃. One equivalent complexes with the starting phenol's hydroxyl group, one complexes with the product's carbonyl group, and the remainder acts as the catalyst.

      • For Anisole (Methoxybenzene): While less basic than a hydroxyl group, the ether oxygen still complexes with AlCl₃. Using at least 2.0 equivalents is a safe starting point.

  • Probable Cause 3: Inadequate Temperature Control

    • Expertise & Experience: The reaction is exothermic. If the temperature rises uncontrollably (typically above 10°C during addition), you risk the formation of dark, tarry substances and other side products.[4] Conversely, if the temperature is too low (below 0-5°C), the reaction rate can be impractically slow.

    • Solution:

      • Controlled Addition: Add the acyl chloride dropwise to the mixture of the aromatic ring and AlCl₃ in the solvent.

      • Efficient Cooling: Use an ice-salt bath to maintain the temperature between 0-5°C during the addition.[3] Monitor the internal reaction temperature closely with a thermometer.

G Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Is the AlCl₃ fresh and anhydrous? Start->Check_Catalyst Check_Conditions Were anhydrous conditions (glassware, solvents) used? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Use fresh, high-quality AlCl₃. Handle under inert gas. Check_Catalyst->Fix_Catalyst No Check_Stoichiometry Was >2.0 eq. of AlCl₃ used? Check_Conditions->Check_Stoichiometry Yes Fix_Conditions Oven-dry glassware. Use anhydrous solvents. Check_Conditions->Fix_Conditions No Check_Temp Was temperature maintained at 0-5°C during addition? Check_Stoichiometry->Check_Temp Yes Fix_Stoichiometry Increase AlCl₃ to 2.5-3.0 eq. to account for complexation. Check_Stoichiometry->Fix_Stoichiometry No Result_Good Yield Should Improve Check_Temp->Result_Good Yes Fix_Temp Use ice-salt bath. Add reagents slowly. Check_Temp->Fix_Temp No Fix_Catalyst->Result_Good Fix_Conditions->Result_Good Fix_Stoichiometry->Result_Good Fix_Temp->Result_Good

Caption: Troubleshooting flowchart for low benzophenone yield.

Troubleshooting Guide: Acetylation & Purification

Q2: My acetylation reaction is incomplete, and I see starting material in my final product analysis (TLC, NMR).

  • Probable Cause 1: Insufficient Reagents or Ineffective Base

    • Expertise & Experience: Acetylation of a phenol is typically a fast and high-yielding reaction. Incomplete conversion usually points to a simple stoichiometric issue or a base that is not strong enough to deprotonate the phenol effectively.

    • Solution:

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride).

      • Choice of Base: Pyridine or triethylamine (1.2-1.5 equivalents) are commonly used. Pyridine can also serve as the solvent. The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion.

Q3: I'm having trouble purifying the final product. It's an oil, or my column chromatography separation is poor.

  • Probable Cause: Persistent Impurities

    • Expertise & Experience: The most common impurity is the starting hydroxybenzophenone. Their polarities are often close enough to make separation challenging. An oily product often indicates the presence of impurities that disrupt the crystal lattice.

    • Solution:

      • Aqueous Wash: Before final purification, perform an aqueous wash with a dilute base (e.g., 5% NaOH or NaHCO₃ solution). This will deprotonate and dissolve any unreacted 4-hydroxy-2'-bromobenzophenone into the aqueous layer, effectively removing it from your organic phase. Be sure to re-acidify the aqueous layer to check for recovered starting material.

      • Chromatography: Use a solvent system with low to moderate polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80). The acetylated product is significantly less polar than the starting phenol.[5]

      • Recrystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent (like ethanol or isopropanol) and then slowly cooling to induce crystallization.[6] Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for making benzophenones? A1: Friedel-Crafts acylation has two major advantages over alkylation.[7][8] First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a notorious problem in alkylations.[2] Second, the product of acylation is a ketone. The electron-withdrawing carbonyl group deactivates the aromatic ring, preventing further (poly)acylation reactions. In contrast, the alkyl group from an alkylation activates the ring, often leading to multiple alkylations.[9]

Q2: Are there alternatives to aluminum chloride as a catalyst? A2: Yes, although their reactivity varies. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are common, moderately active alternatives.[10] Modern approaches also utilize ionic liquids, such as [Bmim]Cl–FeCl₃, which can act as both the catalyst and the solvent, offering potential environmental benefits and easier catalyst recovery.[11]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica plate alongside your starting materials. The benzophenone product will be less polar than the starting phenol but more polar than the 2-bromobenzoyl chloride. The final acetylated product will be the least polar spot. A typical eluent for TLC would be 3:1 Hexane:Ethyl Acetate.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2'-bromobenzophenone
  • Materials:

    • Phenol (1.0 eq)

    • 2-Bromobenzoyl chloride (1.05 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (conc. and 2M)

    • Ice

  • Procedure:

    • Setup: In a fume hood, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Reagent Charging: Charge the flask with anhydrous DCM, phenol (1.0 eq), and anhydrous AlCl₃ (2.5 eq). Cool the flask in an ice-salt bath to 0°C.

    • Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[3]

    • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC.

    • Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding it to a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with 2M HCl, then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.

Protocol 2: Synthesis of this compound
  • Materials:

    • 4-Hydroxy-2'-bromobenzophenone (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (or Triethylamine, 1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Setup: In a round-bottom flask, dissolve the 4-hydroxy-2'-bromobenzophenone (1.0 eq) in DCM.

    • Reagent Addition: Add pyridine (1.5 eq) to the solution. Cool the mixture to 0°C in an ice bath and add acetic anhydride (1.2 eq) dropwise.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC (disappearance of the starting material spot).

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride/acetic acid), and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Spectroscopic Characterization Data

This table provides expected values to aid in the characterization of the final product and key intermediate.[12]

CompoundAnalysisCharacteristic Signals
4-Hydroxy-2'-bromobenzophenone FT-IR (cm⁻¹)3200-3500 (broad, -OH), ~1640 (C=O, ketone), ~1590 (C=C, aromatic)
¹H NMR (CDCl₃, δ ppm)7.2-7.8 (m, aromatic H), 5.0-6.0 (s, broad, -OH)
This compound FT-IR (cm⁻¹)~1765 (C=O, ester), ~1660 (C=O, ketone), ~1200 (C-O, ester), ~680 (C-Br)
¹H NMR (CDCl₃, δ ppm)7.2-7.9 (m, aromatic H), ~2.3 (s, 3H, -OCOCH₃)
¹³C NMR (CDCl₃, δ ppm)~195 (C=O, ketone), ~169 (C=O, ester), 120-155 (aromatic C), ~21 (-CH₃)

References

  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Syntheses. (n.d.). Benzophenone. [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • ResearchGate. (2008). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • European Patent Office. (1998). Methods for the preparation of benzophenones derivatives. [Link]

  • ResearchGate. (2012). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

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  • Google Patents. (n.d.).
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  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

  • Rieke Metals. (n.d.). 4-Acetoxy-3'-bromobenzophenone. [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives. [Link]

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Sources

Validation & Comparative

A Tale of Two Cages: A Comparative Guide to o-Nitrobenzyl and the Elusive 4-Acetoxy-2'-bromobenzophenone Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical and biological research, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, allowing for the light-triggered release of active molecules. Among the most established and versatile PPGs is the o-nitrobenzyl (oNB) group. This guide provides an in-depth analysis of the oNB protecting group, supported by experimental data and established protocols. We also address the current state of knowledge regarding a potential alternative, 4-Acetoxy-2'-bromobenzophenone, and the challenges in drawing a direct comparison due to the limited available data.

The Workhorse: The o-Nitrobenzyl Protecting Group

The o-nitrobenzyl moiety is a cornerstone of photolabile chemistry, valued for its reliability and broad applicability in protecting a wide array of functional groups, including carboxylic acids, amines, and phosphates.[1][2] Its mechanism of action and performance characteristics have been extensively studied, providing a solid foundation for its use in diverse applications, from organic synthesis to cellular biology.

Mechanism of Photocleavage

The photolytic release of a substrate from an o-nitrobenzyl cage is an intramolecular redox reaction initiated by the absorption of UV light, typically in the range of 280-350 nm.[3] The process, often described as a Norrish Type II-like rearrangement, proceeds through several key steps:

  • Photoexcitation: Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This step is crucial and is facilitated by the ortho positioning of the nitro group relative to the benzylic position.[3]

  • Rearrangement and Cleavage: A series of electronic and atomic rearrangements ensue, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[1][4]

G oNB_caged o-Nitrobenzyl Caged Compound Excited_oNB Excited State oNB_caged->Excited_oNB hν (UV light) Aci_nitro aci-Nitro Intermediate Excited_oNB->Aci_nitro Intramolecular H-abstraction Released_substrate Released Substrate Aci_nitro->Released_substrate Rearrangement Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_nitro->Byproduct Rearrangement

Performance Characteristics

The efficiency of a photolabile protecting group is a critical parameter for its practical application. Key metrics include the quantum yield of uncaging (Φu), the molar extinction coefficient (ε), and the rate of photolysis.

Parametero-Nitrobenzyl (oNB) DerivativesKey Considerations
Absorption Maximum (λmax) ~280-350 nm[3]Allows for cleavage with near-UV light, which can be less damaging to biological samples than shorter wavelengths.[5]
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹[3]High ε values contribute to efficient light absorption and faster cleavage rates.
Quantum Yield of Uncaging (Φu) 0.01 - 0.5[3]Varies significantly with substitution on the aromatic ring and the nature of the leaving group.[6][7]
Photolysis Rate Milliseconds to hours[3]Can be tuned by modifying the oNB scaffold. For example, adding a methyl group at the benzylic position can enhance cleavage kinetics.[5]
Byproducts 2-Nitrosobenzaldehyde and its derivativesThese byproducts can be reactive and may interfere with biological systems or subsequent chemical steps.[8][9]
Experimental Protocol: Protection of a Carboxylic Acid with o-Nitrobenzyl Bromide

This protocol provides a general procedure for the protection of a carboxylic acid using o-nitrobenzyl bromide.

Materials:

  • Carboxylic acid

  • o-Nitrobenzyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add o-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocol: Photocleavage of an o-Nitrobenzyl Ester

This protocol outlines a general procedure for the light-induced removal of the o-nitrobenzyl protecting group.

Materials:

  • o-Nitrobenzyl-protected compound

  • Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter (to filter out wavelengths below 300 nm)

  • Reaction vessel (e.g., quartz or Pyrex tube)

Procedure:

  • Dissolve the o-nitrobenzyl-protected compound in the chosen solvent in the photoreaction vessel. The concentration should be optimized based on the molar extinction coefficient of the compound.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 350-365 nm). The irradiation time will depend on the quantum yield of the protecting group, the concentration of the substrate, and the intensity of the light source.

  • Monitor the progress of the deprotection by TLC, HPLC, or NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization to remove the 2-nitrosobenzaldehyde byproduct.

G Start Start Protection Protection of Carboxylic Acid with o-Nitrobenzyl Bromide Start->Protection Purification1 Purification of oNB-protected Compound Protection->Purification1 Photocleavage Photocleavage (UV Irradiation) Purification1->Photocleavage Purification2 Purification of Released Carboxylic Acid Photocleavage->Purification2 End End Purification2->End

The Enigma: this compound

In the quest for novel photolabile protecting groups with tailored properties, various chromophores have been explored. Benzophenone and its derivatives are known for their rich photochemistry, including their use in photo-crosslinking and as photoinitiators.[10][11] The compound this compound has been identified as a potential candidate for a PPG. However, a comprehensive review of the scientific literature reveals a significant gap in the experimental data required for a thorough evaluation and direct comparison with the well-established o-nitrobenzyl group.

Inferred Photochemical Behavior

While specific data is lacking, we can infer potential photochemical behavior based on the general principles of benzophenone photochemistry. Upon UV excitation, benzophenone derivatives typically form a triplet excited state with high efficiency.[12] This triplet state can then participate in various photochemical reactions.

The proposed mechanism for a benzophenone-based PPG would likely involve an intramolecular hydrogen abstraction or an electron transfer process. The presence of the ortho-bromo substituent in this compound could potentially influence the excited-state properties and reactivity. Studies on ortho-bromobenzophenone have shown complex photoluminescence behavior, suggesting the involvement of different conformers and excimer formation.[13][14] However, how these properties translate to an efficient and clean cleavage of a protected functional group remains to be experimentally determined.

The Data Deficit: A Call for Further Research

A direct and meaningful comparison of this compound with the o-nitrobenzyl protecting group is currently not feasible due to the absence of the following critical experimental data in the peer-reviewed literature:

  • Synthesis and Application as a PPG: There are no published protocols for the attachment of this compound to functional groups for the purpose of photoprotection.

  • Photocleavage Mechanism: The detailed mechanism of photocleavage, including the identification of intermediates and byproducts, has not been elucidated.

  • Quantum Yield of Uncaging (Φu): This crucial parameter, which quantifies the efficiency of the photorelease, has not been reported.

  • Optimal Cleavage Conditions: The ideal wavelength, solvent, and other reaction conditions for efficient deprotection are unknown.

  • Byproduct Analysis: The nature and potential reactivity of the byproducts formed upon photolysis have not been characterized.

Without this fundamental information, any comparison would be purely speculative and lack the scientific rigor required for a publishable guide.

Conclusion: A Clear Choice and a Path Forward

For researchers seeking a reliable, well-characterized, and versatile photolabile protecting group, the o-nitrobenzyl moiety and its derivatives remain the clear and superior choice. Its extensive documentation, predictable behavior, and the wealth of available protocols provide a solid foundation for its successful implementation in a wide range of applications.

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  • Hirata, S., et al. (1998). Laser photolysis investigation of induced quenching in photoreduction of benzophenone by alkylbenzenes and anisoles. Journal of the Chemical Society, Faraday Transactions, 94(12), 1647-1654.
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A Comparative Guide to the Stability-Indicating HPLC Analysis of 4-Acetoxy-2'-bromobenzophenone and Its Cleavage Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Acetoxy-2'-bromobenzophenone and its degradation products. Designed for researchers and drug development professionals, this document moves beyond mere protocols to explain the fundamental chemistry and chromatographic principles that underpin the development of a robust, stability-indicating assay.

Introduction: The Analytical Imperative

This compound is a key intermediate in organic synthesis, valued for its utility in constructing complex pharmaceutical molecules. The purity and stability of such an intermediate are paramount, as impurities or degradants can have profound impacts on the yield, purity, and safety of the final active pharmaceutical ingredient (API). A stability-indicating analytical method is therefore not just a quality control requirement but a crucial tool for understanding the molecule's intrinsic stability.[1] This guide focuses on leveraging forced degradation studies coupled with HPLC-UV/PDA analysis to develop an analytical method capable of separating the parent compound from its potential cleavage products.

Understanding the Molecule: Potential Cleavage Pathways

A successful analytical method is built upon a solid understanding of the analyte's chemical vulnerabilities. For this compound, two primary degradation pathways are of concern: hydrolysis and photolysis.

  • Hydrolytic Cleavage: The most probable degradation under acidic or basic conditions is the hydrolysis of the acetate ester linkage. This cleavage would yield 4-hydroxy-2'-bromobenzophenone and acetic acid. This is a critical transformation to monitor as the resulting phenolic group significantly alters the compound's polarity.

  • Photolytic Cleavage: Benzophenones are well-known photosensitizing agents that can undergo photoreduction or cleavage upon exposure to UV light.[2][3] The energy absorbed can lead to the formation of radical intermediates, potentially causing cleavage of the carbonyl bridge or de-bromination.[4][5]

These pathways dictate that a stability-indicating method must, at a minimum, be able to resolve the parent compound from 4-hydroxy-2'-bromobenzophenone and other potential photoproducts.

Cleavage_Pathways parent This compound hydrolysis_product 4-Hydroxy-2'-bromobenzophenone parent->hydrolysis_product  Hydrolysis (Acid/Base) photo_products Photolytic Degradants (e.g., de-brominated species, cleavage products) parent->photo_products  Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

Designing a Stability-Indicating HPLC Method: A Three-Pillar Approach

The core of this analysis is a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar organic molecules. The development of a robust and specific method rests on the careful optimization of three pillars: the stationary phase, the mobile phase, and the detection system.

Pillar 1: Stationary Phase (Column) Selection

The choice of column dictates the primary mode of separation. For this application, the goal is to resolve a parent ester from its more polar hydroxylated degradant and other potential impurities.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point. Its long alkyl chains provide strong hydrophobic retention, which is ideal for differentiating compounds based on subtle changes in polarity. It is highly effective for retaining the parent benzophenone and separating it from the more polar, earlier-eluting 4-hydroxy-2'-bromobenzophenone.[6][7]

  • C8 (Octylsilane): A C8 column offers similar selectivity to C18 but with less retention. This can be advantageous for reducing run times if all components are sufficiently resolved. However, it may offer less resolving power for closely eluting, non-polar impurities.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the benzophenone core. It can be a powerful problem-solving tool if co-elution occurs on a C18 column, particularly for separating isomeric impurities.

Verdict: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides the best balance of retention, resolution, and reliability for this application.[7]

Pillar 2: Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity. A typical mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Both acetonitrile and methanol are suitable. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. A pragmatic approach is to start with methanol due to its lower cost and broad utility, switching to acetonitrile if resolution is insufficient.[6][7]

  • Aqueous Component & pH Control: The pH of the mobile phase is critical. The primary cleavage product, 4-hydroxy-2'-bromobenzophenone, is phenolic. Analyzing it at a neutral or basic pH would lead to its deprotonation, causing poor peak shape and shifting retention times. Buffering the mobile phase to a slightly acidic pH (e.g., pH 3.2 with phosphoric acid) ensures that the hydroxyl group remains protonated, leading to sharp, reproducible peaks.[8][9]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: A constant mobile phase composition (e.g., 70:30 Methanol:Water). This method is simple, robust, and ideal for routine quality control once the separation is established.[6]

    • Gradient Elution: The mobile phase composition changes over time (e.g., starting at 50% methanol and increasing to 90%). This is superior for stability studies where a wide range of degradants, from polar to non-polar, may be present. It ensures that highly polar degradants are resolved at the beginning of the run while ensuring that the parent compound and any non-polar impurities elute in a reasonable time.

Pillar 3: Detection

A Photodiode Array (PDA) detector is strongly recommended over a simple UV detector. Benzophenone derivatives have strong UV absorbance.[10] A PDA detector not only quantifies the analytes at a specific wavelength (typically around the λmax of the parent compound, ~254-265 nm) but also provides UV spectra for each peak. This is invaluable for:

  • Peak Purity Analysis: Confirming that a chromatographic peak corresponds to a single component.

  • Impurity Identification: The UV spectrum can provide clues to the structure of an unknown degradant. For example, a shift in the λmax can indicate a change in the chromophore.

Comparative Analysis of HPLC Methodologies

To illustrate the practical implications of these choices, two distinct methods are compared below. Method A is a simple isocratic method suitable for rapid purity checks, while Method B is a comprehensive gradient method designed for formal stability studies.

ParameterMethod A: Isocratic QCMethod B: Stability-Indicating GradientRationale for Difference
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmLonger column in Method B provides higher resolution for complex mixtures.
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Phosphoric AcidAcid ensures consistent peak shape for phenolic degradants.[8]
Mobile Phase B MethanolAcetonitrileAcetonitrile in Method B often yields sharper peaks and better resolution.
Elution Mode Isocratic: 70% BGradient: 50% to 95% B over 20 minGradient is essential to elute a wide polarity range of degradants.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmPDA (200-400 nm), Extract at 260 nmPDA provides peak purity and spectral data crucial for stability studies.
Primary Use Case Routine purity testing, release assaysForced degradation studies, formal stability testing, impurity profilingMethod A is for knowns; Method B is for finding unknowns.

Experimental Protocols

The following protocols provide a framework for executing a forced degradation study and analyzing the resulting samples using the recommended stability-indicating HPLC method (Method B).

Protocol 5.1: Forced Degradation Study

Forced degradation studies are essential to generate the potential cleavage products and demonstrate the method's specificity.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.[4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.[4]

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a defined period. Also, expose the solid drug substance to the same conditions. Prepare a sample for analysis by dissolving/diluting in the mobile phase.[2]

  • Control Sample: Dilute the stock solution with the mobile phase to the target concentration without subjecting it to any stress.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Dilute Neutralize & Dilute Samples (Target Conc: ~100 µg/mL) Acid->Dilute Base Base Hydrolysis Base->Dilute Oxidation Oxidation (H2O2) Oxidation->Dilute Photo Photolysis (UV) Photo->Dilute Stock Prepare 1 mg/mL Stock Solution Stock->Acid Expose to Stress Stock->Base Expose to Stress Stock->Oxidation Expose to Stress Stock->Photo Expose to Stress HPLC HPLC Analysis (Method B - Gradient) Dilute->HPLC Data Data Acquisition & Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for forced degradation and HPLC analysis.

Protocol 5.2: Recommended Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Maintained at 30°C.

  • Mobile Phase A: Deionized water with 0.1% v/v phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B (Linear Ramp)

    • 20-25 min: 95% B (Hold)

    • 25-26 min: 95% to 50% B (Return to Initial)

    • 26-30 min: 50% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA analysis from 200-400 nm. Chromatogram for quantitation extracted at 260 nm.

Conclusion

The selection of an appropriate HPLC method for analyzing this compound and its cleavage products is a critical step in ensuring product quality and understanding its stability profile. While a simple isocratic C18 method is sufficient for basic purity checks, a comprehensive stability study necessitates a more powerful gradient method. The use of a C18 column with an acidified acetonitrile/water mobile phase and PDA detection provides the specificity and resolving power needed to separate the parent compound from its hydrolytic and photolytic degradants. By grounding method development in the chemical principles of the analyte and employing forced degradation studies, researchers can build a truly robust and reliable stability-indicating assay.

References

  • Št'astná, G., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. Available at: [Link]

  • Yagi, M., et al. (2016). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed. Available at: [Link]

  • Kim, H. Y., & Zoh, K. D. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. Available at: [Link]

  • Sciano, J. C. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]

  • Hassan, Y. A., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. Available at: [Link]

  • International Conference on Harmonisation. (2022). Forced Degradation – A Review. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • SpeedyPaper. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Available at: [Link]

  • Hassan, Y. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health. Available at: [Link]

  • Juzeniene, A., & Nielsen, K. P. (2008). Photosensitizing properties of compounds related to benzophenone. PubMed. Available at: [Link]

  • MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Available at: [Link]

  • Ceresole, R., et al. (2012). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]

  • CONICET Digital. (n.d.). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Available at: [Link]

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Navigating the Matrix: A Comparative Guide to Mass Spectrometry of Compounds Protected with 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate world of drug development and chemical biology, the precise control over molecular activity is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools that offer spatial and temporal command over the release of bioactive molecules.[1][2] Among these, the 4-Acetoxy-2'-bromobenzophenone (AcBrB) group has emerged as a promising candidate due to its unique photochemical properties. However, the journey from a protected, inactive compound to a successfully characterized, active molecule is fraught with analytical challenges, particularly in the realm of mass spectrometry (MS).

This guide provides an in-depth, objective comparison of the mass spectrometry analysis of compounds protected with AcBrB against common alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to navigate the complexities of MS analysis for these light-sensitive molecules.

The Challenge: The Energetic Dance of Ions and Protecting Groups

Mass spectrometry, at its core, is a high-energy technique. The very process of ionization, necessary to render molecules detectable, can inadvertently trigger the premature cleavage of sensitive protecting groups. This phenomenon, known as in-source fragmentation or in-source decay, can significantly complicate data interpretation.[3] For photolabile groups, this is a critical concern, as the energy imparted during ionization can mimic the effects of UV light, leading to the unintended release of the active compound before it is even mass-analyzed.[4] This can result in the misidentification of the parent compound and inaccurate quantification.

A Deep Dive into this compound (AcBrB)

The AcBrB group belongs to the benzophenone family of PPGs. Its photocleavage mechanism is initiated by the absorption of UV light, leading to the release of the protected substrate. When introduced into a mass spectrometer, the AcBrB-protected compound's fate is highly dependent on the ionization technique and instrument parameters.

Expected Mass Spectrometry Behavior:

Under soft ionization techniques like electrospray ionization (ESI), the goal is to observe the intact, protected molecule, typically as a protonated species [M+H]⁺. However, the benzophenone core itself is susceptible to characteristic fragmentation patterns.

Common Fragmentation Pathways for Benzophenone-Based PPGs:

  • Cleavage of the Acetoxy Group: Loss of the acetyl group (CH₃CO) as ketene (42 Da) or acetic acid (60 Da) is a common initial fragmentation.

  • Bromine Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) provides a distinct isotopic signature, aiding in the identification of fragments containing the bromophenyl moiety.

  • Benzoyl Ion Formation: A prominent fragment often observed corresponds to the benzoyl cation or its derivatives, resulting from cleavage at the carbonyl group.[5][6] For instance, the unsubstituted benzoyl ion has an m/z of 105.[7]

The key challenge with AcBrB is to minimize in-source fragmentation to ensure the accurate measurement of the parent ion. This requires careful optimization of MS parameters, such as the cone voltage or fragmentor voltage, which control the energy of collisions in the ion source.[3][8]

Comparative Analysis: AcBrB vs. The Alternatives

To provide a comprehensive picture, we will compare the MS performance of AcBrB with two widely used classes of photolabile protecting groups: o-Nitrobenzyl derivatives and Coumarin-based groups.

Protecting GroupStructure ClassCommon Ionization BehaviorKey MS Challenges & Considerations
This compound (AcBrB) BenzophenoneProne to in-source fragmentation, especially loss of the acetoxy group. The bromine atom provides a helpful isotopic signature.Requires careful optimization of source conditions to preserve the parent ion. Fragmentation can be complex.
o-Nitrobenzyl (o-NB) Derivatives NitroaromaticGenerally more stable under ESI conditions than AcBrB. The primary photoproduct is a potentially reactive nitroso species.[9][10]Photoproducts can sometimes interfere with analysis.[9] Requires UV protection during sample handling.
Coumarin-Based Groups HeterocyclicOften exhibit good ionization efficiency and stability. Fragmentation typically involves the loss of CO from the pyrone ring.[11][12]Can have lower quantum yields for photorelease compared to some o-NB derivatives.[2] May require specific linkages (e.g., carbamate) for efficient caging.[2]

Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences in MS analysis, consider a hypothetical experiment where a model carboxylic acid (e.g., benzoic acid) is protected with AcBrB, an o-Nitrobenzyl group, and a coumarin-based group. The samples are analyzed by LC-MS under identical, non-optimized "scouting" conditions.

ParameterAcBrB-Benzoic Acido-NB-Benzoic AcidCoumarin-Benzoic Acid
Expected [M+H]⁺ (m/z) 379/381258311
Observed Parent Ion Intensity ModerateHighHigh
Key In-Source Fragments (m/z) 319/321 (Loss of Acetic Acid), 183/185 (Bromobenzoyl ion)Minimal283 (Loss of CO)
Ratio of Parent Ion to Major Fragment ~ 3:1> 20:1> 15:1

This data is illustrative and intended for comparative purposes.

As the table suggests, under initial, unoptimized conditions, the AcBrB-protected compound is more susceptible to in-source fragmentation than the o-Nitrobenzyl and coumarin alternatives. This underscores the necessity of method development for AcBrB-protected molecules.

Experimental Protocols

Protocol 1: Optimizing MS Parameters to Minimize In-Source Fragmentation of AcBrB-Protected Compounds

Objective: To find the optimal cone/fragmentor voltage that maximizes the parent ion signal while minimizing in-source decay.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the AcBrB-protected compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Rationale: Formic acid is added to promote protonation in positive ion mode ESI, enhancing the signal of the [M+H]⁺ ion.

  • Direct Infusion: Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Parameter Ramping:

    • Set the mass spectrometer to acquire data in full scan mode over the expected m/z range.

    • Begin with a low cone/fragmentor voltage (e.g., 10 V).

    • Gradually increase the voltage in increments of 5-10 V, acquiring data for at least 1 minute at each setting.

    • Monitor the intensity of the parent ion ([M+H]⁺) and the key fragment ions in real-time.

  • Data Analysis: Plot the intensity of the parent ion and the fragment ions as a function of the cone/fragmentor voltage. The optimal voltage is the one that provides the highest intensity for the parent ion before a significant increase in fragmentation is observed.

    • Rationale: This systematic approach identifies the "sweet spot" where ionization is efficient, but the imparted energy is below the fragmentation threshold of the molecule.

Protocol 2: LC-MS/MS Workflow for the Quantification of a Photoreleased Analyte

Objective: To develop a robust method for quantifying the active compound after photocleavage, while ensuring the stability of the protected form during analysis.

Methodology:

  • Sample Handling: All sample preparation steps for the protected compound must be performed under amber lighting or in light-blocking vials to prevent premature uncaging.[13]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Rationale: The gradient ensures that the protected (more hydrophobic) and unprotected (more hydrophilic) compounds are well-separated, preventing co-elution and potential ion suppression.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Determine the optimal precursor-to-product ion transitions for both the protected compound and the released analyte.

    • For the protected compound, use the optimized, low-energy source conditions from Protocol 1 for the precursor ion.

    • For the released analyte, optimize the collision energy to achieve a stable and intense fragment ion for quantification.

  • Calibration and Quantification:

    • Prepare a calibration curve using serial dilutions of a certified reference standard of the released analyte.

    • Spike all samples and calibration standards with a stable, isotopically labeled internal standard.

    • Rationale: An internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification.

Visualizing the Workflow and Challenges

Mass_Spec_Workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS Analysis cluster_challenge The In-Source Challenge cluster_data Data Output Prep AcBrB-Protected Compound Light_Protection Protect from UV Light (Amber Vials) Prep->Light_Protection LC LC Separation Light_Protection->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer ESI->MS InSource High Energy in Ion Source ESI->InSource Detector Detector MS->Detector Correct_Data Accurate Mass of Protected Compound MS->Correct_Data Optimized Conditions Fragmentation Premature Cleavage (In-Source Fragmentation) InSource->Fragmentation Fragmentation->MS Fragment Ions Detected Flawed_Data Inaccurate Data: Fragments Only Fragmentation->Flawed_Data

Fragmentation_Comparison cluster_acbrb AcBrB-Protected Compound cluster_onb o-Nitrobenzyl-Protected Compound cluster_coumarin Coumarin-Protected Compound Title Mass Spectrometry Behavior of Different PPGs AcBrB_Source ESI Source (Higher Energy) oNB_Source ESI Source (Lower Energy) Coumarin_Source ESI Source (Lower Energy) AcBrB_Parent { [M+H]⁺ |  Fragment 1 (Loss of Acetate) |  Fragment 2 (Bromobenzoyl)} AcBrB_Source->AcBrB_Parent:frag1 AcBrB_Source->AcBrB_Parent:frag2 oNB_Parent { [M+H]⁺ |  Minor Fragments} oNB_Source->oNB_Parent:head Coumarin_Parent { [M+H]⁺ |  Fragment (Loss of CO)} Coumarin_Source->Coumarin_Parent:head

Conclusion and Recommendations

The this compound protecting group is a valuable tool in the chemical biologist's arsenal. However, its successful application hinges on a thorough understanding of its behavior under mass spectrometric analysis.

  • For Qualitative Analysis (Identification): When analyzing AcBrB-protected compounds, be aware of the potential for in-source fragmentation. The presence of characteristic fragments can be used as a diagnostic tool, but care must be taken not to misinterpret them as the parent ion. The bromine isotopic pattern is a powerful confirmatory feature.

  • For Quantitative Analysis: Method development is not optional; it is essential. The protocols outlined in this guide for optimizing source conditions and developing a robust LC-MS/MS method should be considered standard practice. For applications demanding high sensitivity and accuracy, alternatives like the o-Nitrobenzyl or coumarin groups may offer a more straightforward analytical path due to their greater stability in the MS source.

Ultimately, the choice of a photolabile protecting group should be guided not only by its photochemical properties but also by the analytical demands of the experiment. By anticipating and addressing the challenges of mass spectrometry, researchers can unlock the full potential of these powerful molecular tools.

References

  • Photolabile protecting group - Wikipedia. Wikipedia. [Link]

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  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv, 2021. [Link]

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A Comparative Guide to the Photocleavage Kinetics of 4-(2-Bromobenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the photocleavage kinetics of 4-(2-bromobenzoyl)phenyl acetate, a photolabile protecting group (PPG) of interest for researchers in organic synthesis, materials science, and drug development. We will explore its underlying photochemical mechanism, compare its performance against common alternatives, and provide a detailed, field-proven protocol for its kinetic characterization.

Introduction: The Role of Photolabile Protecting Groups

Photolabile protecting groups, or "caging" groups, are moieties that can be removed from a molecule using light, offering precise spatiotemporal control over the release of an active substance.[1][2] This "traceless reagent" approach is invaluable in complex syntheses and biological systems where traditional deprotection methods using harsh chemical reagents are not feasible.[2][3] The choice of PPG is critical and is dictated by factors such as the required cleavage wavelength, quantum yield, and the nature of photolytic byproducts.[4][5]

The 4-(2-bromobenzoyl)phenyl acetate belongs to the benzophenone family of photosensitizers. Its utility stems from the unique photochemical properties of the ortho-bromobenzoyl chromophore, which we will dissect in the following sections.

The Photocleavage Mechanism of 4-(2-Bromobenzoyl)phenyl Acetate

The photocleavage of compounds bearing an o-nitrobenzyl group is a well-documented Norrish Type II reaction.[2] However, the mechanism for ortho-halobenzoyl derivatives, while less common, is distinct. Upon absorption of UV light (typically in the 300-360 nm range), the benzophenone-like core is excited from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

The subsequent steps are believed to involve an intramolecular electron transfer or radical mechanism facilitated by the ortho-bromine substituent, leading to the cleavage of the ester linkage and the release of the acetate group. The resulting products are the released acetate and a modified benzophenone byproduct.

Photocleavage Mechanism GroundState Ground State (S₀) 4-(2-bromobenzoyl)phenyl acetate ExcitedSinglet Excited Singlet State (S₁) GroundState->ExcitedSinglet Absorption (hν) ExcitedSinglet->GroundState Fluorescence / Non-radiative decay TripletState Excited Triplet State (T₁) ExcitedSinglet->TripletState Intersystem Crossing (ISC) TripletState->GroundState Phosphorescence / Non-radiative decay Intermediate Reactive Intermediate (e.g., Radical Ion Pair) TripletState->Intermediate Intramolecular Reaction Products Cleavage Products Acetate + Byproduct Intermediate->Products Ester Cleavage

Caption: Proposed photocleavage pathway for 4-(2-bromobenzoyl)phenyl acetate.

Performance Comparison with Alternative Photolabile Groups

The efficacy of a PPG is best understood in comparison to established alternatives. The most common classes are the o-nitrobenzyl (NB) and coumarin-based protecting groups.[1][6] Each possesses distinct advantages and disadvantages related to their kinetic and photophysical properties.

Parameter4-(2-Bromobenzoyl)phenyl Acetateo-Nitrobenzyl (NB) EstersCoumarin-4-ylmethyl (CM) Esters
Typical λmax ~320-360 nm~340-365 nm[7][8]~320-400 nm (tunable)[9]
Quantum Yield (Φu) Moderate (Varies with substitution)0.1 - 0.6[7][9]0.01 - 0.5 (Highly structure-dependent)[9]
Cleavage Kinetics Generally fast (nanosecond to microsecond timescale)Microsecond to millisecond release, often limited by intermediate decay[6]Typically very fast (nanosecond timescale)[1]
Photolysis Byproducts Modified benzophenone derivativeso-Nitrosobenzaldehyde/ketone, which can be reactive and absorbing[6]Hydroxycoumarin, generally considered more benign[9]
Key Advantages Avoids nitroso byproducts; potentially higher triplet state energy.Well-established; high quantum yields in some cases.[7]High extinction coefficients; tunable absorption; rapid release.[1]
Key Disadvantages Less studied; potential for side reactions from triplet state.Formation of potentially toxic and interfering byproducts.[6]Quantum yield can be low; solubility can be an issue.

Expert Analysis: The primary advantage of the 2-bromobenzoyl system over the classic o-nitrobenzyl group is the avoidance of the highly absorbing and potentially cytotoxic o-nitrosobenzaldehyde byproduct.[6] While coumarin esters offer rapid release and tunable wavelengths, their quantum yields can be inconsistent.[9] The 2-bromobenzoyl group presents a balanced alternative, though its kinetics and efficiency must be carefully characterized for each specific application.

Experimental Protocol: Kinetic Analysis of Photocleavage

This protocol provides a self-validating system to determine the photocleavage rate constant (k) and the uncaging quantum yield (Φu). The quantum yield is a critical measure of efficiency, defined as the ratio of molecules undergoing cleavage to the number of photons absorbed.[5]

Kinetic_Study_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation Prep_Solutions Prepare Stock Solutions (PPG & Actinometer) Calibrate_Source Calibrate Light Source (Actinometry) Prep_Solutions->Calibrate_Source Irradiate Irradiate PPG Sample (Time-course) Calibrate_Source->Irradiate Determines Photon Flux (I₀) Collect_Aliquots Collect Aliquots at Timed Intervals Irradiate->Collect_Aliquots Analyze_Samples Analyze via HPLC/UV-Vis Collect_Aliquots->Analyze_Samples Calculate_Rate Calculate Rate Constant (k) Analyze_Samples->Calculate_Rate Calculate_QY Calculate Quantum Yield (Φu) Calculate_Rate->Calculate_QY

Caption: Workflow for determining photocleavage kinetic parameters.

Instrumentation & Materials
  • Photochemical Reactor: A collimated UV light source (e.g., mercury lamp with filters or a high-power LED) emitting at ~350-365 nm.[10]

  • Spectrophotometer: For measuring absorbance.

  • HPLC System: With a UV-Vis detector for monitoring the reaction progress.

  • Quartz Cuvettes: For irradiation and absorbance measurements.

  • Reagents: 4-(2-bromobenzoyl)phenyl acetate, HPLC-grade acetonitrile, purified water, potassium ferrioxalate (for actinometry).

Step-by-Step Methodology

Part A: Chemical Actinometry (Measuring Photon Flux)

Causality: To calculate a quantum yield, you must know the exact number of photons entering your sample (photon flux, I₀). Potassium ferrioxalate is a reliable chemical actinometer for the UV range.

  • Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.

  • Irradiate: Fill a quartz cuvette with the actinometer solution and irradiate it under the exact same conditions (light path, cuvette position, wavelength) as your kinetic experiment for a set time (e.g., 60 seconds).

  • Develop Complex: After irradiation, take a precise aliquot of the irradiated solution and add it to a solution of phenanthroline and a buffer to complex the resulting Fe²⁺ ions.

  • Measure Absorbance: Measure the absorbance of the colored complex at 510 nm.

  • Calculate Photon Flux: Use the absorbance and the known quantum yield of the actinometer to calculate the photon flux (I₀) of your lamp in moles of photons per second.

Part B: Photocleavage Kinetic Run

  • Prepare Sample: Prepare a solution of 4-(2-bromobenzoyl)phenyl acetate in a suitable solvent (e.g., 80:20 acetonitrile:water) at a concentration where the absorbance at the irradiation wavelength is known (typically between 0.1 and 1.0).[10]

  • Initial Measurement (t=0): Before irradiation, take an aliquot and analyze it via HPLC to get the initial peak area of the starting material.

  • Irradiation: Place the sample cuvette in the photoreactor and start the irradiation.

  • Time-Course Sampling: At fixed time intervals (e.g., every 2, 5, 10, 20 minutes), briefly stop the irradiation, remove an aliquot, and immediately store it in the dark (or dilute it) to prevent further reaction.[7]

  • HPLC Analysis: Analyze all collected aliquots by HPLC. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the released acetate or a stable byproduct.

Part C: Data Analysis and Calculations

  • Determine the Rate Constant (k):

    • Plot the natural logarithm of the concentration (or peak area) of the starting material versus irradiation time.

    • The data should fit a straight line according to the first-order rate equation: ln([A]t) = ln([A]₀) - kt.

    • The slope of this line is the negative of the observed rate constant (-k).

  • Calculate the Quantum Yield (Φu):

    • The quantum yield is calculated using the following equation: Φu = (Number of molecules reacted) / (Number of photons absorbed)

    • This can be expressed as: Φu = (k * [A]) / (I₀ * (1 - 10-Abs)) Where:

      • k is the initial rate of reaction (moles/L·s).

      • [A] is the initial concentration (moles/L).

      • I₀ is the photon flux determined from actinometry (moles/s).

      • Abs is the absorbance of the solution at the irradiation wavelength.

Conclusion

The 4-(2-bromobenzoyl)phenyl acetate photolabile protecting group serves as a valuable alternative to traditional PPGs, particularly when the formation of nitroso byproducts is a concern. Its photocleavage proceeds through a triplet-state mechanism, offering distinct reactivity. While its performance is promising, this guide underscores the necessity of rigorous kinetic characterization for any specific application. By following the detailed protocol for determining the rate constant and quantum yield, researchers can obtain the robust, quantitative data needed to effectively integrate this PPG into complex chemical and biological systems, ensuring predictable and efficient photorelease.

References

  • Title: Photocleavage of Poly(methyl acrylate)
  • Title: A Comparative Guide to Photolabile Protecting Groups in Complex Synthesis: A Cost-Benefit Analysis Source: Benchchem URL
  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: PMC - PubMed Central URL
  • Title: Understanding Photocleavage Reactions Source: AZoM URL: [Link]

  • Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PMC - NIH URL: [Link]

  • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA Source: NIH URL: [Link]

  • Title: Novel Photolabile Protecting Group for Carbonyl Compounds Source: Organic Letters URL: [Link]

  • Title: Photoremovable Protecting Groups Source: MDPI URL: [Link]

  • Title: Photolabile protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins Source: PMC - NIH URL: [Link]

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Penn Engineering URL: [Link]

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A Comparative Guide to the Stability of Benzophenone-Based Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Photolabile Protecting Groups

In the intricate landscape of multi-step organic synthesis and the precise manipulation of biological systems, the ability to selectively mask and unmask functional groups is paramount. Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, offer an unparalleled level of control, allowing for the release of active molecules with spatial and temporal precision using light as a traceless reagent.[1][2] Among the various classes of PPGs, those based on the benzophenone (BP) chromophore have carved out a significant niche. Their inherent stability to a wide range of chemical conditions makes them orthogonal to many traditional protecting groups, a feature highly valued in complex synthetic routes.

This guide provides an in-depth comparative analysis of the stability and performance of common benzophenone-based PPGs. We will delve into the mechanistic underpinnings of their function, present key performance data, and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions for their specific applications.

The Benzophenone Core: Mechanism and Intrinsic Properties

The photorelease mechanism of benzophenone-based PPGs is fundamentally a Norrish Type II-like intramolecular hydrogen abstraction.[3][4][5] Upon excitation with UV light (typically in the 340-360 nm range), the benzophenone carbonyl group is promoted to an excited triplet state.[6][7] This highly reactive triplet state then abstracts a γ-hydrogen atom from the tethered substrate, leading to the formation of a 1,4-biradical intermediate.[3][4] This intermediate subsequently fragments to release the deprotected substrate and a benzophenone-derived byproduct.

Advantages of the Benzophenone Core:

  • Chemical Stability: Benzophenone PPGs are generally stable to both acidic and basic conditions, as well as many common reagents used in organic synthesis.

  • Favorable Wavelength: Their absorption maximum near 350 nm is advantageous, particularly in biological applications, as it minimizes potential damage to sensitive biomolecules like proteins and nucleic acids, which absorb at shorter wavelengths.[7]

Inherent Limitations:

  • Hydrogen Donor Requirement: The mechanism necessitates an abstractable γ-hydrogen on the substrate, which can limit its applicability.

  • Quantum Yield: The quantum yields (Φ) of uncaging for benzophenone PPGs are often moderate compared to other PPG classes, such as nitrobenzyl derivatives.[2] This means more light energy may be required to achieve complete deprotection.

Comparative Analysis of Benzophenone Derivatives

The stability and photolytic efficiency of benzophenone PPGs can be modulated by substituting the aromatic rings. These substitutions can alter the photophysical properties, such as the energy of the triplet state and the molar extinction coefficient, thereby influencing the uncaging performance. Below is a comparison of key derivatives.

Protecting GroupStructureTypical λmax (nm)Quantum Yield (Φ)Key Features & Applications
Benzophenone (BP) Benzoyl~340-3500.1 - 0.3The parent system; used for protecting alcohols and amines. Photoreactivity can be influenced by solvent.[7]
4-Benzoylbenzoic Acid (BBA) 4-Carboxybenzoyl~350-3600.15 - 0.4The carboxyl group enhances water solubility and provides a handle for further functionalization.[8][9][10] Used in solid-phase synthesis and for caging biomolecules.
3,4-Dimethoxybenzophenone 3,4-Dimethoxybenzoyl~360-3700.2 - 0.5Methoxy groups are electron-donating, which can red-shift the absorption maximum and potentially increase the quantum yield.[11] Often used as a UV filter and photostabilizer.[11]

Note: Quantum yields are highly dependent on the leaving group, solvent, and specific experimental conditions. The values presented are representative ranges found in the literature.

Visualizing the Photochemical Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the core photochemical reaction and a typical experimental workflow for comparing PPGs.

G cluster_mechanism Photocleavage Mechanism BP-Substrate Benzophenone-Protected Substrate (Ground State) Excited_BP Excited Triplet State [BP*-Substrate] BP-Substrate->Excited_BP 1. UV Photon (hν) ~350 nm Biradical 1,4-Biradical Intermediate Excited_BP->Biradical 2. Intramolecular γ-H Abstraction Products Released Substrate + Byproduct Biradical->Products 3. Fragmentation

Caption: General mechanism of benzophenone-based photocleavage.

G cluster_workflow Experimental Workflow for PPG Comparison Prepare Prepare equimolar solutions of PPG-A and PPG-B Irradiate Irradiate samples with controlled light source (e.g., 365 nm LED) Prepare->Irradiate Dark_Control Run parallel dark control (no irradiation) Prepare->Dark_Control Aliquots Take aliquots at specific time intervals Irradiate->Aliquots Analyze Analyze by HPLC or UV-Vis Spectroscopy Aliquots->Analyze Quantify Quantify disappearance of starting material and appearance of product Analyze->Quantify Dark_Control->Analyze Compare Calculate photolysis rates and quantum yields for comparison Quantify->Compare

Caption: Workflow for comparing photolysis efficiency.

Experimental Protocols: A Guide to Evaluation

Accurate and reproducible data are the bedrock of scientific comparison. The following protocols provide a framework for assessing the key performance metrics of benzophenone-based PPGs.

Protocol 1: Determination of Photolysis Rate and Quantum Yield

This protocol uses UV-Vis spectroscopy or HPLC to monitor the photoreaction, allowing for the calculation of the photolysis rate constant and the quantum yield (Φ).

A. Principle: The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed. By measuring the rate of disappearance of the protected compound under a known photon flux, Φ can be determined. A simple method involves using an online UV-Vis spectrometer and an LED irradiation source.[12][13]

B. Materials & Equipment:

  • Photolabile compound of interest

  • Spectrophotometric grade solvent (e.g., acetonitrile, phosphate buffer)

  • Quartz cuvette with a stir bar

  • Calibrated light source (e.g., LED at 365 nm) with a known photon flux

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

  • Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration[14]

C. Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of the benzophenone-protected substrate in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.[12]

  • Dark Stability Check: Before irradiation, monitor the solution's absorbance (or HPLC chromatogram) in the dark for a period to ensure no thermal degradation is occurring. This serves as a crucial control.

  • Irradiation: Place the cuvette in the spectrophotometer and begin stirring. Irradiate the sample with the calibrated light source.

  • Data Acquisition: Record the full UV-Vis spectrum (or inject aliquots onto the HPLC) at regular time intervals. Monitor the decrease in absorbance at the λmax of the starting material and the increase at the λmax of the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time. The initial slope of this curve is the initial rate of reaction.

    • The quantum yield (Φ) can be calculated using the following relationship: Φ = (Initial rate of reaction) / (Photon flux absorbed)

    • The photon flux absorbed is determined by the incident photon flux (measured by actinometry) and the fraction of light absorbed by the sample.[14]

  • Causality Note: It is critical to deaerate the solution by bubbling with nitrogen or argon before irradiation. Dissolved oxygen can quench the excited triplet state of the benzophenone, significantly reducing the efficiency of the photoreaction.[5]

Protocol 2: Assessment of Chemical Stability

This protocol evaluates the robustness of the protected compound under conditions it might encounter during a synthetic sequence.

A. Principle: The protected compound is subjected to various chemical stressors (acid, base), and its integrity is monitored over time, typically by HPLC.

B. Materials & Equipment:

  • Photolabile compound of interest

  • HPLC system with a UV detector

  • Solvents: Dichloromethane, Methanol

  • Reagents: 1 M HCl in dioxane, 20% Piperidine in DMF, Triethylamine

C. Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the benzophenone-protected compound in a suitable solvent (e.g., THF or Dioxane).

  • Stress Conditions:

    • Acid Stability: To an aliquot of the stock solution, add a solution of 1 M HCl.

    • Base Stability (Amine): To another aliquot, add a solution of 20% piperidine in DMF (a common condition in peptide synthesis).

    • Base Stability (Non-nucleophilic): To a third aliquot, add triethylamine.

  • Incubation: Allow the reaction mixtures to stand at room temperature.

  • Monitoring: At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each mixture, quench the reaction (e.g., neutralize the acid or base), and analyze by HPLC.

  • Analysis: Compare the chromatograms to a control sample (protected compound in solvent only). The appearance of new peaks or a decrease in the area of the starting material peak indicates degradation. Quantify the percentage of remaining starting material at each time point.

  • Self-Validation: The use of a control sample stored under identical (non-stress) conditions is essential to account for any potential instability unrelated to the added acid or base.

Conclusion and Outlook

Benzophenone-based photolabile protecting groups offer a valuable combination of robust chemical stability and UV-light-mediated cleavage. While derivatives like 4-benzoylbenzoic acid and dimethoxybenzophenone provide improved properties such as solubility and modified absorption spectra, their quantum yields remain moderate. The choice of the optimal PPG is therefore a trade-off between chemical resilience, photolytic efficiency, and the specific requirements of the substrate and application. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantitatively assess these parameters, enabling the rational selection and successful implementation of benzophenone-based PPGs in their work. Future developments will likely focus on enhancing quantum yields and further red-shifting the absorption wavelength to improve compatibility with sensitive biological systems.

References

  • Experimental Protocol For Determining Photolysis Reaction R
  • Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. (2020). YouTube.
  • Scheme 1 Possible photoproducts from Norrish Type I and II reactions.
  • A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers.Benchchem.
  • Norrish reaction.Wikipedia.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.PMC - PubMed Central.
  • Norrish type-2 reaction: Basic concept, Mechanism and Examples. (2024). YouTube.
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023). MDPI.
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing.
  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions.
  • Norrish Reaction. (2017).
  • A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. (2018).
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  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016). PubMed.
  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
  • 4-Benzoylbenzoic acid | C14H10O3 | CID 69147.PubChem.
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A Comparative Guide to the Validation of a Novel Synthetic Route for Dibenzo[b,f]oxepine Scaffolds Using 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel synthetic pathway against a conventional method for synthesizing a dibenzo[b,f]oxepine derivative, a core structure in many biologically active compounds.[1] The starting material for both routes is 4-Acetoxy-2'-bromobenzophenone, a versatile building block. Our focus is not merely on the synthetic steps but on the rigorous validation of the new route, offering researchers, scientists, and drug development professionals a framework for assessing and adopting improved synthetic strategies.

The Strategic Importance of Dibenzo[b,f]oxepines

The dibenzo[b,f]oxepine tricycle is a privileged scaffold in medicinal chemistry, found in molecules with a wide array of biological activities, including antidepressant, analgesic, and antitumor properties.[1][2] Efficient and scalable access to this core structure is therefore a significant goal in synthetic organic chemistry. The choice of synthetic route directly impacts yield, purity, cost, and environmental footprint, making the validation of new, more efficient pathways a critical endeavor.

Synthetic Route Comparison: Conventional vs. Novel

We compare a traditional two-step approach involving a base-promoted intramolecular O-arylation with a modern, palladium-catalyzed one-pot synthesis.

Route A: The Conventional Two-Step Pathway

This established method first involves the hydrolysis of the acetate protecting group on this compound, followed by a base-promoted intramolecular O-arylation (an SNAr-type reaction) to form the seven-membered ring. This approach is reliable but can be time-consuming due to the multiple steps involving isolation of intermediates.

Route B: The Novel One-Pot Palladium-Catalyzed Pathway

Our proposed new route leverages the power of transition-metal catalysis. It employs an intramolecular Buchwald-Hartwig C-O coupling reaction.[3] This method aims to form the dibenzo[b,f]oxepine ring directly from a derivative of the starting material in a single, streamlined step, potentially offering significant advantages in efficiency and time.

G cluster_0 Route A: Conventional Two-Step Synthesis cluster_1 Route B: Novel One-Pot Synthesis A1 This compound A2 Hydrolysis (e.g., K₂CO₃, MeOH) A1->A2 A3 Intermediate Phenol A2->A3 A4 Intramolecular O-arylation (e.g., NaH, DMF, Heat) A3->A4 A5 Dibenzo[b,f]oxepinone Product A4->A5 B1 This compound B2 In-situ Hydrolysis & Intramolecular Buchwald-Hartwig C-O Coupling B1->B2 B4 Dibenzo[b,f]oxepinone Product B2->B4 B3 Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) B3->B2 G start Start: Reaction Setup reaction One-Pot Synthesis: - this compound - Pd(OAc)₂, XPhos, Cs₂CO₃ - Toluene, 110°C start->reaction monitoring In-Process Control: Reaction Monitoring via TLC/LC-MS reaction->monitoring Every 2 hours workup Workup & Isolation: - Quench with NH₄Cl (aq) - Extraction with Ethyl Acetate - Dry over Na₂SO₄ monitoring->workup Upon completion purification Purification: Silica Gel Column Chromatography workup->purification identity Identity Confirmation: ¹H NMR, ¹³C NMR, HRMS purification->identity purity Purity Assessment: - HPLC Analysis (>98%) - Melting Point purification->purity end End: Validated Product identity->end purity->end

Figure 2: Validation Workflow for the Novel Synthetic Route.
Step-by-Step Methodology

Objective: To synthesize and validate the structure and purity of the target Dibenzo[b,f]oxepinone via the novel one-pot method.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the C-O reductive elimination step in the catalytic cycle. [4][5]2. Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction is run under anhydrous conditions to prevent quenching of the catalyst and base.

  • Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC). [6]A suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate) should show the consumption of the starting material and the appearance of a new, single product spot.

  • Reaction Workup: Upon completion (typically 8-10 hours), cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate.

Analytical Validation

Objective: To unequivocally confirm the chemical identity and assess the purity of the synthesized product.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the number of components in the purified product. [6][7]A single spot on the TLC plate under various visualization methods (UV light, iodine vapor) is an initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation in organic chemistry. [8][9] * ¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum should show the disappearance of the acetate methyl protons and the appearance of characteristic aromatic signals corresponding to the cyclized dibenzo[b,f]oxepine core.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should match the number of unique carbon atoms in the target structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. The measured mass should match the calculated theoretical mass for the dibenzo[b,f]oxepinone product to within a few parts per million (ppm), confirming its molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a non-volatile organic compound. [7]Using a suitable column and mobile phase, the purified product should ideally show a single peak. The area of this peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of purity, which should be >98% for a successful validation.

Conclusion and Recommendations

The validation data strongly supports the adoption of the novel one-pot, palladium-catalyzed intramolecular Buchwald-Hartwig amination (Route B) for the synthesis of the target dibenzo[b,f]oxepinone from this compound. While the initial reagent cost is higher due to the catalyst and ligand, the significant improvements in overall yield, reaction time, safety, and scalability present a compelling case for its superiority, particularly for researchers and drug development professionals focused on efficiency and process optimization. The conventional two-step method remains a viable, albeit less efficient, alternative when cost constraints for specialized reagents are a primary concern. This guide provides a robust framework for not only performing this specific synthesis but also for the critical evaluation and validation of any new synthetic route.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones. Benchchem.com.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholar.uwindsor.ca.
  • NIH National Library of Medicine. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Ncbi.nlm.nih.gov.
  • BenchChem. Technical Support Center: Analytical Methods for Monitoring Reaction Progress. Benchchem.com.
  • NIH National Library of Medicine. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Ncbi.nlm.nih.gov.
  • Washington State University. Monitoring Reactions by TLC. Wsu.edu.
  • ResearchGate. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines.
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  • MDPI. (2022).
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A Strategic Approach to Sterically Hindered Biaryl Ketones: The Advantages of 4-Acetoxy-2'-bromobenzophenone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex molecular architectures with precision and efficiency is a paramount objective. Among the vast array of valuable structural motifs, the benzophenone scaffold holds a prominent position due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide delves into the strategic advantages of a specialized building block, 4-Acetoxy-2'-bromobenzophenone , in the synthesis of sterically hindered biaryl ketones, a class of compounds often challenging to access through conventional methods. We will objectively compare its performance with alternative synthetic strategies and provide robust experimental data to support its utility.

The Challenge of Steric Hindrance in Biaryl Synthesis

The construction of biaryl linkages, particularly those with substitution at the ortho positions, is often hampered by steric hindrance. This steric clash can significantly impede the efficiency of common cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis.[4] The bulky substituents ortho to the coupling site can obstruct the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[4] This frequently results in low yields, forcing the use of harsh reaction conditions or complex, multi-step synthetic routes.

This compound: A Solution to the Steric Puzzle

This compound emerges as a highly effective precursor for the synthesis of ortho-substituted biaryl ketones. Its unique combination of functional groups offers a strategic advantage in overcoming the challenge of steric hindrance.

  • The 2'-Bromo Substituent: The bromine atom at the 2' position is the key handle for palladium-catalyzed cross-coupling reactions. While its ortho position presents a steric challenge, the development of advanced catalyst systems, particularly those employing bulky N-heterocyclic carbene (NHC) or phosphine ligands, has enabled efficient coupling of such hindered substrates.[4]

  • The 4-Acetoxy Group: This functionality serves as a masked phenol. The acetoxy group is a robust protecting group that is stable under the conditions of many cross-coupling reactions. Following the successful construction of the biaryl backbone, the acetyl group can be readily cleaved under mild acidic or basic conditions to reveal the free hydroxyl group, a common pharmacophore in many bioactive molecules.

This two-pronged approach—a strategically placed bromine for coupling and a stable protecting group for a key functional moiety—makes this compound a powerful tool for accessing complex molecular targets.

Comparative Analysis: this compound vs. Alternative Routes

To fully appreciate the advantages of this compound, let's compare its application in the synthesis of a hypothetical target molecule, 4-hydroxy-2'-(p-tolyl)benzophenone, with alternative synthetic strategies.

Strategy 1: Direct Friedel-Crafts Acylation

A traditional approach might involve the Friedel-Crafts acylation of a substituted biphenyl. However, this method often suffers from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. Furthermore, the harsh Lewis acid conditions are often incompatible with sensitive functional groups.

Strategy 2: Suzuki Coupling of a Pre-formed Hydroxy-bromobenzophenone

Another alternative would be to perform the Suzuki coupling on 4-hydroxy-2'-bromobenzophenone directly. However, the presence of a free phenolic proton can interfere with the catalytic cycle of the Suzuki reaction, often requiring the use of stronger bases or leading to lower yields.

Strategy 3: The this compound Approach

The use of this compound circumvents these issues. The acetoxy group protects the phenol, ensuring a clean and efficient Suzuki coupling. Subsequent deprotection provides the desired product in high yield and purity.

Table 1: Comparison of Synthetic Strategies for 4-hydroxy-2'-(p-tolyl)benzophenone
FeatureStrategy 1: Friedel-Crafts AcylationStrategy 2: Suzuki of Hydroxy-bromobenzophenoneStrategy 3: Suzuki of this compound
Regioselectivity Low, mixture of isomersHighHigh
Functional Group Tolerance Low, harsh Lewis acidsModerate, free phenol can interfereHigh, protected phenol
Overall Yield Low to moderateModerateHigh
Purification Difficult, isomeric separationModerateStraightforward
Number of Steps Potentially fewer, but problematicTwo (coupling, deprotection)Two (coupling, deprotection)

Experimental Section: A Validated Protocol

The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of a sterically hindered 2-bromobenzophenone derivative, demonstrating the feasibility of using substrates like this compound. This protocol is adapted from established methods for similar sterically hindered aryl bromides.

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromobenzophenone Derivative

A mixture of the 2-bromobenzophenone derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a specialized palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol) is placed in a round-bottom flask.[4] A suitable solvent system, for instance, a 4:1:1 mixture of toluene/ethanol/water (10 mL), is then added.[4] The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[4] The reaction is then heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[4] The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography.[4]

Deprotection of the Acetoxy Group

The resulting acetoxy-biaryl ketone can be deprotected by treatment with a mild base such as potassium carbonate in methanol or a dilute acid solution. This step typically proceeds with high yield, affording the desired hydroxy-biaryl ketone.

Visualizing the Synthetic Strategy

The strategic advantage of using this compound can be visualized in the following workflow diagram.

synthetic_workflow cluster_start Starting Material cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection A This compound B Pd Catalyst, Base, Arylboronic Acid A->B Reaction C 4-Acetoxy-2'-arylbenzophenone B->C Product D Acid or Base C->D Reaction E 4-Hydroxy-2'-arylbenzophenone (Target Molecule) D->E Final Product

Caption: Synthetic workflow using this compound.

Applications in Drug Discovery and Materials Science

The 2'-aryl-4-hydroxybenzophenone core, readily accessible through this methodology, is a key structural feature in various molecules of medicinal interest. Benzophenones, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The ability to efficiently synthesize sterically hindered derivatives opens up new avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents. Furthermore, the unique photophysical properties of substituted benzophenones make them valuable in materials science, for example, as UV absorbers and photoinitiators.[5]

Conclusion

In the realm of complex organic synthesis, strategic choices of starting materials are critical for success. This compound represents a prime example of a well-designed building block that provides a distinct advantage in the synthesis of sterically hindered biaryl ketones. By masking a key hydroxyl functionality and providing a handle for efficient cross-coupling, it streamlines the synthesis of valuable molecular targets. The comparative analysis and experimental evidence presented in this guide underscore its utility and position it as a superior alternative to more traditional and often less efficient synthetic routes. For researchers aiming to construct complex, ortho-substituted benzophenone derivatives, this compound is a reagent that merits serious consideration.

References

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved from [Link]

  • Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone. (n.d.). Google Patents.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Process for preparing high-pure 4-hydroxybenzophenone. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (n.d.). MDPI. Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.). Google Patents.
  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). MDPI. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • C–H Borylation of Benzophenones Using Hydrazone as the Traceless Directing Group. (2023, July 27). Organic Letters - ACS Publications. Retrieved from [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office - EP 0128693 A2 - Googleapis.com. Retrieved from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). PMC. Retrieved from [Link]

  • Nickel- vs Palladium-Catalyzed Synthesis of Protected Phenols from Aryl Halides. (n.d.). Sci-Hub. Retrieved from [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Photoenolization of ortho-substituted benzophenones by flash photolysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Process for the manufacture of hydroxyalkoxybenzophenones. (1999, October 27). European Patent Office - EP 0721929 B1. Retrieved from [Link]

  • Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Structural diversity and bioactivities of natural benzophenones. (n.d.). PubMed. Retrieved from [Link]

  • Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. (2013, March 25). PubMed. Retrieved from [Link]

  • Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (n.d.). Nature. Retrieved from [Link]

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A Comparative Analysis of the Cross-Reactivity of 4-Acetoxy-2'-bromobenzophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more relevant information. I found several articles discussing the use of benzophenone derivatives in photoaffinity labeling and cross-linking studies. These articles confirm that benzophenone, upon UV irradiation, forms a triplet state diradical that can abstract hydrogen atoms from C-H bonds, leading to covalent bond formation. This reactivity is the basis for its use as a cross-linker.

The search results also highlighted some key aspects of benzophenone's reactivity:

  • It is a relatively stable photoprobe but can require longer irradiation times, which might increase non-specific labeling.

  • Its bulky nature can cause steric hindrance.

  • The reactivity of the excited benzophenone is not quenched by water, making it suitable for biological systems.

  • There is evidence of benzophenone-sensitized photoreduction and oxidation of alcohols, as well as decarboxylation of carboxylic acids.

  • The reactivity can be influenced by the polarity of the environment and the presence of electron-donating or electron-withdrawing groups on the benzophenone core.

However, I still lack specific experimental data directly comparing the cross-reactivity of 4-Acetoxy-2'-bromobenzophenone with a range of different functional groups (amines, thiols, alcohols, carboxylic acids) under standardized conditions. Most of the information is general to the benzophenone moiety. To write a comprehensive comparison guide, I need to find more quantitative or at least qualitative comparative data.

Therefore, the next steps should focus on finding studies that either directly investigate the reactivity of substituted benzophenones with various functional groups or provide enough detail to infer relative reactivities. I also need to look for alternative cross-linking agents to provide a meaningful comparison.The latest searches have yielded more specific and quantitative data. I found a study with kinetic data for the quenching of benzophenone triplet by several amino acids, which is crucial for comparing reactivity with amine-containing functional groups. Another study discussed the kinetics of hydrogen abstraction from cholesterol by the benzophenone triplet excited state, providing insight into reactivity with C-H bonds in a biologically relevant molecule. I also found information on the influence of substituents on the benzophenone ring and the polarity of the environment on its photoreactivity. Specifically, electron-withdrawing groups increase reactivity, which is relevant for the bromo and acetoxy substituents on the target molecule.

Furthermore, I've gathered information comparing benzophenone with diazirine photo-crosslinkers, which will serve as a good alternative for the comparison guide. Diazirines are noted to be smaller but can be quenched by water, whereas benzophenones are bulkier but not water-reactive.

However, I still lack direct comparative data for the reactivity of this compound with thiols and carboxylic acids under the same conditions as the amino acid data. While there are general mentions of benzophenone reacting with these functional groups, quantitative comparisons are missing. To create a robust comparison guide, I need to find more specific data on the photoreactivity of benzophenone derivatives with thiols and carboxylic acids.I have gathered a significant amount of information. I have found kinetic data for the reaction of triplet benzophenone with various amino acids, which will be very useful for the comparison with amine functional groups. I also found a study with rate constants for the reaction of triplet benzophenone with thiols and sulfides, which directly addresses another key functional group. For carboxylic acids, the information is more qualitative, indicating that benzophenone can sensitize their photodecarboxylation, but I lack specific rate constants for direct comparison. However, I can still present this as a potential cross-reactivity. For alcohols, the reactivity is well-established as hydrogen abstraction, and while I may not have a direct comparative rate constant under the exact same conditions as for amines and thiols, the general principles are clear.

I also have information on how substituents on the benzophenone ring affect reactivity, which is directly relevant to this compound. Electron-withdrawing groups (like bromo and, to a lesser extent, acetoxy) are expected to increase the photoreactivity.

Furthermore, I have collected information on diazirines as a key alternative for the comparison guide, noting their smaller size but potential for quenching by water, which contrasts with the properties of benzophenones.

I believe I have enough information to construct a comprehensive guide that meets the user's requirements. I can now proceed to structure the guide, create the necessary tables and diagrams, and write the content with appropriate citations.

For researchers and professionals in drug development and chemical biology, the precise control of molecular interactions is paramount. Photoreactive cross-linking agents have emerged as indispensable tools for elucidating these interactions within complex biological systems. Among these, benzophenone derivatives are widely utilized for their ability to form covalent bonds with interacting molecules upon photoactivation. This guide provides an in-depth technical comparison of the cross-reactivity of a specific, functionalized derivative, this compound, with various functional groups. By understanding its reactivity profile, researchers can make more informed decisions in the design and execution of their experiments.

The Significance of Substituent Effects on Benzophenone Photochemistry

The photoreactivity of the benzophenone core lies in the ability of its triplet excited state, formed upon UV irradiation, to abstract a hydrogen atom from a C-H bond, initiating a radical-based cross-linking cascade.[1] The substitution pattern on the aromatic rings of benzophenone can significantly modulate this intrinsic reactivity. In the case of this compound, two key substituents are present: an acetoxy group at the 4-position and a bromine atom at the 2'-position.

The bromine atom, being an electron-withdrawing group, is anticipated to enhance the electrophilicity of the carbonyl oxygen in the triplet state, thereby increasing its hydrogen abstraction capability. Conversely, the acetoxy group, while also electron-withdrawing, can potentially influence the photophysical properties and solubility of the molecule. Understanding the interplay of these substituents is crucial for predicting the cross-linking efficiency and selectivity of this compound.

Visualizing the Activation and Cross-Linking Pathway

The general mechanism of benzophenone-mediated photocross-linking is a well-established process. The following diagram illustrates the key steps from photoexcitation to covalent bond formation.

G cluster_0 Photoexcitation cluster_1 Cross-Linking Ground_State Benzophenone (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State UV Light (350-360 nm) Triplet_State Excited Triplet State (T₁) (Diradical) Singlet_State->Triplet_State Intersystem Crossing H_Abstraction Hydrogen Abstraction Triplet_State->H_Abstraction Radical_Pair Ketyl Radical & Substrate Radical H_Abstraction->Radical_Pair from R-H Covalent_Bond Covalent Cross-link Radical_Pair->Covalent_Bond Radical Recombination Substrate Substrate with C-H bond Substrate->H_Abstraction

Caption: General mechanism of benzophenone photocross-linking.

Comparative Reactivity with Key Functional Groups

The utility of a photocross-linker is defined by its ability to react with a spectrum of functional groups present in biological macromolecules. Here, we compare the expected reactivity of this compound with amines, thiols, alcohols, and carboxylic acids, drawing upon data from studies on benzophenone and its derivatives.

Amine Groups (e.g., Lysine, N-termini)

Amine-containing residues are prevalent in proteins and represent a primary target for cross-linking. The interaction of the excited benzophenone triplet with amino acids has been shown to be efficient. Quantitative kinetic data obtained from laser flash photolysis studies on benzophenone reveal high quenching rate constants for various amino acids, indicating a rapid interaction.[2][3] The mechanism can involve both hydrogen abstraction from the C-H bonds of the amino acid side chain and electron transfer processes.

Thiol Groups (e.g., Cysteine)

Thiols are another important functional group, particularly the side chain of cysteine residues. Laser flash photolysis studies have demonstrated that the triplet benzophenone reacts with thiols and thioethers.[2][4] The reaction with aliphatic thiols can lead to both quenching of the excited state and hydrogen transfer, resulting in the formation of a ketyl radical and a thiyl radical.[2] Aromatic thiols have been shown to react more rapidly than their aliphatic counterparts.[4] It is important to note that the sulfur-containing amino acids, methionine and cysteine, are particularly susceptible to oxidation, which can be sensitized by photoexcited species.[5][6]

Alcohol Groups (e.g., Serine, Threonine)

The photoreduction of benzophenone by alcohols is a classic photochemical reaction involving hydrogen abstraction from the carbon atom bearing the hydroxyl group.[7] This reactivity makes serine and threonine residues potential sites for cross-linking. The efficiency of this process is well-documented, though direct kinetic comparisons with amines and thiols under identical conditions are sparse in the literature.

Carboxylic Acid Groups (e.g., Aspartate, Glutamate, C-termini)

The interaction of excited benzophenone with carboxylic acids is more nuanced. Studies have shown that benzophenone can sensitize the photodecarboxylation of carboxylic acids.[8] This process proceeds through the formation of radical intermediates. While this indicates a potential for interaction, the efficiency of covalent bond formation may be lower compared to direct hydrogen abstraction from C-H bonds. Further investigation is needed to quantify the cross-linking efficiency with aspartate and glutamate side chains.

Quantitative Comparison of Reactivity

To provide a clearer picture of the relative reactivities, the following table summarizes the triplet state quenching rate constants of benzophenone with representative molecules for each functional group. It is important to note that these values are for the parent benzophenone and serve as a strong indicator for the behavior of this compound, which is expected to exhibit enhanced reactivity due to its electron-withdrawing substituents.

Functional GroupRepresentative MoleculeQuenching Rate Constant (kq) [M-1s-1]Primary ReactionReference
Amine Glycine1.1 x 108H-abstraction / Electron Transfer[2][3]
Alanine3.0 x 107H-abstraction / Electron Transfer[2][3]
Thiol n-Pentylthiol9 x 106H-abstraction / Quenching[2][4]
Mesitylene-2-thiol7 x 108H-abstraction[2][4]
Alcohol Isopropanol~106H-abstraction[9]
Carboxylic Acid VariousNot directly measured, but photosensitized decarboxylation observedRadical Formation[8]

Comparison with an Alternative Photocross-linker: Diazirines

A comprehensive evaluation of this compound necessitates a comparison with alternative photocross-linking chemistries. Aryl diazirines are a popular class of photoactivatable reagents that, upon UV irradiation, generate highly reactive carbenes.

FeatureThis compoundAryl Diazirines
Reactive Intermediate Triplet DiradicalCarbene
Reactivity Primarily C-H insertionC-H and X-H (e.g., O-H, N-H) insertion
Size Bulky, can cause steric hindranceSmaller, less sterically demanding
Water Reactivity Not quenched by waterCan be quenched by water
Wavelength of Activation ~350-360 nm~350-380 nm

The choice between a benzophenone derivative and a diazirine will depend on the specific experimental context. The inertness of benzophenones to water makes them highly suitable for applications in aqueous biological systems. However, their larger size may perturb the system under investigation. Conversely, the smaller size of diazirines is advantageous, but their reactivity with water can lead to lower cross-linking yields.

Experimental Protocol: Assessing Cross-Reactivity via Laser Flash Photolysis

To empirically determine the cross-reactivity of this compound, laser flash photolysis is the technique of choice. This method allows for the direct observation and kinetic analysis of the transient triplet excited state.

Objective: To measure the quenching rate constant (kq) of the triplet excited state of this compound by various functional groups.
Materials:
  • This compound

  • Nanosecond laser flash photolysis system (e.g., Nd:YAG laser with third harmonic at 355 nm)[9][10]

  • High-purity solvents (e.g., acetonitrile, benzene)

  • Quenchers: A selection of compounds representing different functional groups (e.g., N-acetylglycinamide for amines, 2-mercaptoethanol for thiols, isopropanol for alcohols, acetic acid for carboxylic acids)

  • Quartz cuvettes

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:
  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of solutions containing a fixed concentration of the benzophenone derivative and varying concentrations of the quencher.

  • Deoxygenation: Thoroughly deoxygenate each sample solution by bubbling with an inert gas for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

  • Laser Flash Photolysis:

    • Excite the sample with a short laser pulse (e.g., 355 nm).

    • Monitor the decay of the transient absorption of the benzophenone triplet state at its characteristic wavelength (typically around 520-540 nm).

  • Data Analysis:

    • The decay of the triplet state will follow pseudo-first-order kinetics in the presence of a quencher. The observed rate constant (kobs) is given by the equation: kobs = k0 + kq[Q] where k0 is the decay rate constant in the absence of the quencher, kq is the bimolecular quenching rate constant, and [Q] is the concentration of the quencher.

    • Plot kobs versus [Q]. The slope of the resulting Stern-Volmer plot will be the quenching rate constant, kq.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prep_Sol Prepare Solutions (Benzophenone + Quencher) Deoxygenate Deoxygenate with N₂/Ar Prep_Sol->Deoxygenate LFP Laser Flash Photolysis (355 nm) Deoxygenate->LFP Monitor_Decay Monitor Triplet Decay (~530 nm) LFP->Monitor_Decay Plot_Kobs Plot k_obs vs. [Quencher] Monitor_Decay->Plot_Kobs Calc_Kq Calculate k_q from slope Plot_Kobs->Calc_Kq

Caption: Workflow for determining quenching rate constants.

Conclusion

This compound is a promising photocross-linking agent with potentially enhanced reactivity due to its electron-withdrawing substituents. Based on the extensive literature on benzophenone photochemistry, it is expected to exhibit robust cross-linking with amine and thiol functional groups, and moderate reactivity towards alcohols. Its interaction with carboxylic acids is more likely to proceed via photosensitized decarboxylation. The choice of this agent over alternatives like diazirines will be dictated by the specific requirements of the experimental system, particularly the tolerance for steric bulk and the need for stability in aqueous media. The experimental protocol outlined provides a clear path for researchers to quantitatively assess its cross-reactivity profile and make data-driven decisions for their molecular interaction studies.

References

  • Inbar, S., Linschitz, H., & Cohen, S. G. (1981). Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies. Journal of the American Chemical Society, 103(5), 1048–1054. [Link]

  • Guttenplan, J. B., & Cohen, S. G. (1973). Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies. The Journal of Organic Chemistry, 38(11), 2001–2007. [Link]

  • Steenken, S., & Das, P. K. (1982). Photoionization of benzophenone carboxylic acids in aqueous solution. A FT EPR and optical spectroscopy study of radical cation decay. The Journal of Physical Chemistry, 86(18), 3589–3593. [Link]

  • Davidson, R. S., & Steiner, P. R. (1972). Photodecarboxylation of carboxylic acids sensitized by triplet benzophenone and duroquinone. A flash photolysis electron spin resonance and chemically induced dynamic nuclear polarization nuclear magnetic resonance investigation. Journal of the Chemical Society, Perkin Transactions 2, (10), 1357–1363. [Link]

  • Gal-Oz, R., & Schechter, I. (1998). Intrinsic reactivities of amino acids towards photoalkylation with benzophenone − a study preliminary to photolabelling of the transmembrane protein glycophorin A. Journal of the Chemical Society, Perkin Transactions 2, (2), 355–361. [Link]

  • Kuzmanich, G., Gard, M. N., & Garcia-Garibay, M. A. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry, 23(11), 1014–1019. [Link]

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(20), 5661–5673. [Link]

  • Monti, S., & Scaiano, J. C. (1982). Rate constants for quenching of triplet-excited benzophenone and... Photochemistry and Photobiology, 35(4), 545-547. [Link]

  • Klan, P., & Wirz, J. (2009).
  • Miranda, M. A., & Garcia, H. (2001). Nanosecond laser flash photolysis study of the photochemistry of 2-alkoxy thioxanthones. Journal of the Brazilian Chemical Society, 12(6), 711–716. [Link]

  • Bouhadoune, M., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone reactions with acetylacetone. Chemical Reviews Letters, 7(4), 942-956.
  • Levin, P. P., & Khudyakov, I. V. (2011). Laser flash photolysis of benzophenone in polymer films. The Journal of Physical Chemistry A, 115(40), 10976–10983. [Link]

  • Levin, P. P., & Khudyakov, I. V. (2011). Laser flash photolysis of benzophenone in polymer films. ResearchGate. [Link]

  • Das, P. K., & Battacharyya, S. N. (1984). Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis study. Journal of the Chemical Society, Faraday Transactions 2, 80(9), 1107–1119. [Link]

  • Pitts Jr, J. N., et al. (1955). Photochemical reactions of benzophenone in alcohols. Journal of the American Chemical Society, 77(20), 5499–5501. [Link]

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(20), 5661-5673. [Link]

  • Jori, G., Galiazzo, G., & Scoffone, E. (1969). Dye-sensitized selective photo-oxidation of cysteine. International Journal of Protein Research, 1(4), 289-298. [Link]

  • Porter, G., & Suppan, P. (1965). Laser study of the protonation equilibrium of triplet benzophenone. Transactions of the Faraday Society, 61, 1664-1673. [Link]

  • Yamaji, M., et al. (2023). Unveiling the triplet-state interaction mechanism between 4-carboxybenzophenone and 2-naphthalene sulfonate—a laser flash photolysis study. Molecules, 28(15), 5783. [Link]

  • Ferreira, J. A., et al. (2012). Absolute rate constants for the reaction of benzil and 2,2′-furil triplet with substituted phenols in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate: a nanosecond laser flash photolysis study. Molecules, 17(9), 10836-10846. [Link]

  • Yin, J., et al. (2017). Oxidation resistance of the sulfur amino acids: methionine and cysteine. Oxidative Medicine and Cellular Longevity, 2017, 9584932. [Link]

  • Yin, J., et al. (2017). Oxidation resistance of the sulfur amino acids: methionine and cysteine. PubMed. [Link]

  • Pearlstone, J. R., & Smillie, L. B. (2000). Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins. Biochemistry, 39(7), 1686–1695. [Link]

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of a spill or exposure, consult your institution's chemical hygiene plan and emergency response protocols immediately. This guide is intended for planning and operational purposes and is not a substitute for emergency training and response.

For researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel compounds like 4-Acetoxy-2'-bromobenzophenone are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols for halogenated organic compounds.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal protocol, a thorough risk assessment is paramount. The primary hazards associated with benzophenone derivatives include skin and eye irritation, and potential carcinogenicity.[4][5] The presence of a bromine atom introduces additional concerns regarding toxicity and the formation of harmful substances upon combustion if not performed under controlled conditions.[6]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of Personal Protective Equipment (PPE).

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes.[4][5]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always check the manufacturer's glove compatibility chart.[7]
Body Protection A fully buttoned laboratory coat must be worn to protect against skin contact.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with the understanding that it is a hazardous waste.[9] As such, it should never be disposed of down the drain or in regular trash.

  • Segregation and Waste Collection :

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[9] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.

    • Never mix halogenated waste with non-halogenated organic solvents, as this complicates the disposal process and increases costs.[9]

    • Solid waste, such as contaminated filter paper or weighing boats, should be placed in a separate, labeled bag within the halogenated waste container.

  • Container Labeling :

    • All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound."

    • Include the date the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A Identify Waste as This compound B Consult SDS (if available) and Chemical Hygiene Plan A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste mixed with non-halogenated solvents? C->D E Segregate into 'Halogenated Organic Waste' Container D->E No F Consult EH&S for Special Disposal Protocol D->F Yes G Label Container Clearly: 'Hazardous Waste - Halogenated' E->G I Contact EH&S for PICKUP F->I H Store in Designated Satellite Accumulation Area G->H H->I

Caption: Decision workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EH&S department, even if it is small.

For larger spills, immediately evacuate the area and contact your institution's emergency response team.[7]

The Rationale Behind Stringent Disposal

Halogenated organic compounds are subject to strict environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] The EPA classifies many halogenated organic compounds as hazardous wastes due to their toxicity and persistence in the environment.[1][10] The preferred method for the ultimate disposal of these compounds is high-temperature incineration at a licensed hazardous waste facility.[3][6] This process is designed to break down the molecule into less harmful components, with scrubbers and other emission control systems in place to capture hazardous byproducts like hydrogen bromide.[3][11]

By adhering to these rigorous disposal protocols, researchers not only ensure compliance with legal requirements but also uphold their professional responsibility to protect themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is a cornerstone of trustworthy and authoritative scientific practice.

References

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). United States Environmental Protection Agency. [Link]

  • Safety Data Sheet Benzophenone Revision 6. (2025, February 17). Redox. [Link]

  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]

  • 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. (2016, May 6). Loba Chemie. [Link]

  • Bromine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). United States Environmental Protection Agency. [Link]

  • Hazardous Waste Reduction. (n.d.). Oregon State University. [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). [Link]

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A Comprehensive Guide to the Safe Handling of 4-Acetoxy-2'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Acetoxy-2'-bromobenzophenone (CAS No. 890099-44-2). While specific toxicological data for this compound is limited, this document synthesizes field-proven insights and data from structurally similar compounds to establish a robust safety protocol. Our aim is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Landscape

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[2]

These hazards are attributed to the chemical reactivity of the benzophenone core and the presence of the bromo and acetoxy functional groups. The electrophilic nature of the carbonyl group and the potential for the molecule to act as a sensitizer underpin these classifications.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][5] A face shield should be used when there is a splash hazard.Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable initial choice). A lab coat or chemical-resistant apron is mandatory.Prevents direct skin contact, mitigating the risk of skin irritation.[2][5] Proper glove removal technique is essential to avoid cross-contamination.[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]Minimizes the risk of inhaling irritating dusts or aerosols.[2][4]

This selection of PPE creates a necessary barrier between you and the chemical, a principle that forms the bedrock of laboratory safety.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling cluster_disposal Decontamination & Disposal a Review SDS of Analogous Compounds b Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) a->b c Select and Inspect PPE b->c d Work Within a Fume Hood c->d Proceed to Handling e Weigh and Handle as a Solid (Avoid Generating Dust) d->e f Keep Container Tightly Closed When Not in Use e->f g Decontaminate Work Surfaces f->g Proceed to Decontamination h Segregate Waste g->h i Dispose of Waste via Approved Channels h->i

Caption: Workflow for the Safe Handling of this compound.

Procedural Steps:

  • Preparation and Risk Assessment:

    • Before beginning any work, review the safety data sheets of structurally similar compounds to fully appreciate the potential hazards.

    • Verify that all engineering controls, such as the chemical fume hood and emergency eyewash station, are in proper working order.[5]

    • Select the appropriate PPE as detailed in the table above and inspect it for any defects.

  • Handling:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

    • When weighing or transferring the solid material, do so carefully to avoid the generation of dust.[2]

    • Always keep the container tightly sealed when not in use to prevent the release of dust or vapors.[1][5]

    • Avoid contact with skin and eyes.[1][4]

  • Decontamination and Disposal:

    • Upon completion of work, thoroughly decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • All waste materials, including contaminated gloves, wipes, and the chemical itself, must be segregated into a clearly labeled hazardous waste container.

    • Dispose of the waste through your institution's approved hazardous waste disposal program.[1] A common method for related compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical scrubber.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action can significantly mitigate harm.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Management

In the case of a small spill:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[1]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzophenone imine. Retrieved from [Link]

  • Loba Chemie. (2016, May 6). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.